molecular formula C7H7ClN2O2 B7969498 5-Amino-2-chloro-4-methyl-nicotinic acid

5-Amino-2-chloro-4-methyl-nicotinic acid

Cat. No.: B7969498
M. Wt: 186.59 g/mol
InChI Key: MNQHRGZNNLUGLF-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-4-methyl-nicotinic acid is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-2-chloro-4-methyl-nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-chloro-4-methyl-nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-2-chloro-4-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-3-4(9)2-10-6(8)5(3)7(11)12/h2H,9H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQHRGZNNLUGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1N)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Utility of 5-Amino-2-chloro-4-methyl-nicotinic Acid in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, highly functionalized pyridine scaffolds are foundational to the design of targeted therapeutics, particularly kinase inhibitors. 5-Amino-2-chloro-4-methyl-nicotinic acid (CAS: 1557408-44-2) represents a premium trifunctional building block[1]. Featuring three distinct reactive sites (C2-chloro, C3-carboxylic acid, C5-amino) and a strategically positioned C4-methyl group, this molecule enables the rapid assembly of complex bicyclic heteroaromatics such as pyrido[2,3-d]pyrimidines and naphthyridines.

As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties, orthogonal reactivity, and self-validating synthetic protocols associated with this critical intermediate.

Physicochemical Profiling & Structural Identity

Understanding the baseline physicochemical properties of 5-Amino-2-chloro-4-methyl-nicotinic acid is essential for predicting its behavior in both synthetic workflows and downstream biological assays. The presence of both an amino group and a carboxylic acid renders this molecule zwitterionic under certain pH conditions, significantly impacting its solubility profile.

PropertyValue
CAS Number 1557408-44-2[1]
Chemical Formula C₇H₇ClN₂O₂[2]
Molecular Weight 186.60 g/mol [3]
Predicted Boiling Point 448.6 ± 45.0 °C at 760 mmHg[2]
Predicted Density 1.5 ± 0.1 g/cm³[2]
Predicted LogP 0.48[2]
Refractive Index 1.639[2]

Structural Causality: The Power of Orthogonal Reactivity

The true value of 5-Amino-2-chloro-4-methyl-nicotinic acid lies in its orthogonal reactivity . Each functional group can be manipulated independently without requiring exhaustive protection/deprotection strategies.

  • C2-Chlorine (Electrophilic Hub): The electron-withdrawing nature of the pyridine nitrogen and the adjacent C3-carboxylic acid activates the C2 position for Nucleophilic Aromatic Substitution (S_NAr) with amines or alkoxides. It is also highly competent for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura)[4].

  • C3-Carboxylic Acid (Acylation Hub): Readily undergoes amidation via standard coupling reagents (HATU, EDC) or conversion to an acid chloride.

  • C5-Amino (Nucleophilic Hub): Can participate in Buchwald-Hartwig aminations, acylation, or diazotization to introduce halogens or nitriles.

  • C4-Methyl (Steric Shield): Beyond inductive electron donation, the C4-methyl group provides critical steric hindrance. In final drug molecules, this methyl group restricts the rotation of the C3-amide bond, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon binding to a target kinase[5].

Reactivity Core 5-Amino-2-chloro-4-methylnicotinic acid (Trifunctional Scaffold) C2 C2-Chloro SNAr & Cross-Coupling Core->C2 C3 C3-Carboxylic Acid Amidation & Esterification Core->C3 C5 C5-Amino Acylation & Diazotization Core->C5 C4 C4-Methyl Steric Shielding / Conformation Lock Core->C4

Orthogonal reactivity profile of the trifunctional pyridine scaffold.

Self-Validating Synthetic Methodology

The synthesis of 5-Amino-2-chloro-4-methyl-nicotinic acid typically begins from the commercially available 2-chloro-4-methylnicotinic acid. The protocol below is designed as a self-validating system , ensuring that causality and quality control are built directly into the workflow[6].

Synthesis SM 2-Chloro-4-methyl- nicotinic acid Nitration Nitration (HNO3 / H2SO4) SM->Nitration Intermediate 2-Chloro-4-methyl- 5-nitronicotinic acid Nitration->Intermediate Reduction Reduction (Fe / NH4Cl) Intermediate->Reduction Product 5-Amino-2-chloro- 4-methylnicotinic acid Reduction->Product

Step-by-step synthetic workflow for 5-Amino-2-chloro-4-methyl-nicotinic acid.

Stage 1: Regioselective Nitration

Causality: The pyridine ring is inherently electron-deficient, resisting electrophilic aromatic substitution. However, the C4-methyl (ortho/para directing) and C2-chloro (ortho/para directing) synergistically activate the C5 position. The C3-carboxylic acid (meta directing) further reinforces this regioselectivity, ensuring nitration occurs exclusively at C5[5].

  • Setup: Dissolve 1.0 equivalent of 2-chloro-4-methylnicotinic acid in concentrated H₂SO₄ (5-10 volumes) and cool to 0 °C in an ice bath.

  • Addition: Dropwise add 1.2 equivalents of fuming HNO₃. Maintain the internal temperature below 5 °C to prevent oxidative degradation of the methyl group.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 4-6 hours.

  • Isolation: Carefully quench the reaction by pouring the mixture over crushed ice. Filter the resulting precipitate (2-chloro-4-methyl-5-nitronicotinic acid), wash extensively with cold water, and dry under vacuum.

Stage 2: Chemoselective Reduction

Causality: Standard catalytic hydrogenation (e.g., Pd/C with H₂) cannot be used here, as it will cause hydrodehalogenation (cleavage of the critical C2-chlorine bond). A mild Béchamp reduction utilizing Iron and Ammonium Chloride provides strict chemoselectivity, reducing only the nitro group[6].

  • Setup: Suspend the nitrated intermediate (1.0 eq) in an ethanol/water mixture (3:1 v/v).

  • Reagents: Add 5.0 equivalents of Iron (Fe) powder and 2.0 equivalents of Ammonium Chloride (NH₄Cl).

  • Reaction: Heat the suspension to 80 °C (reflux) for 3 hours.

  • Self-Validation (IPC): Pull an aliquot for LC-MS analysis. The reaction is complete when the nitro mass (M+H = 217) disappears and the product mass (M+H = 187) dominates. Diagnostic Warning: If a mass of 153 (M+H) is detected, hydrodehalogenation has occurred, indicating the reaction temperature was too high or the stirring was too aggressive.

  • Isolation: Filter the hot mixture through a Celite pad to remove iron oxides. Concentrate the filtrate under reduced pressure, adjust the pH to ~4 to precipitate the zwitterionic amino acid, filter, and dry.

Applications in Kinase Inhibitor Development

In drug discovery, 5-Amino-2-chloro-4-methyl-nicotinic acid is frequently deployed to synthesize pyrido[2,3-d]pyrimidin-2-ones and related bicyclic systems. By reacting the C3-carboxylic acid (after conversion to an amide) with the C2-chlorine via an intramolecular cyclization, chemists can rapidly build the rigid core structures required to fit into the ATP-binding pockets of kinases. The C5-amino group is then left exposed as a versatile handle for late-stage diversification, allowing medicinal chemists to fine-tune the molecule's pharmacokinetics and target selectivity.

References

  • US6136982A - Synthesis of 3-amino-2-chloro-4-methylpyridine Source: Google Patents URL

Sources

Comprehensive Characterization and Synthetic Utility of 5-Amino-2-chloro-4-methyl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural complexity of targeted therapies—such as kinase inhibitors and G-protein coupled receptor (GPCR) modulators—relies heavily on highly functionalized heterocyclic building blocks[1]. 5-Amino-2-chloro-4-methyl-nicotinic acid (CAS: 1557408-44-2), systematically named 5-amino-2-chloro-4-methylpyridine-3-carboxylic acid, is a prime example of such a scaffold[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, exact molecular weight determination, and orthogonal reactivity, serving as a definitive guide for synthetic chemists and analytical scientists.

Physicochemical Profiling & Exact Mass Determination

The molecular weight and exact mass of a building block dictate the downstream analytical tracking of the active pharmaceutical ingredient (API). For 5-Amino-2-chloro-4-methyl-nicotinic acid, the presence of the chlorine atom introduces a distinct isotopic signature that is critical for mass spectrometry (MS) validation[3].

The compound exhibits an average molecular weight of 186.60 g/mol [4]. However, for high-resolution mass spectrometry (HRMS), the monoisotopic mass of 186.0196 Da is the critical metric[1].

Quantitative Physicochemical Data
PropertyValueCausality / Significance
Chemical Formula C₇H₇ClN₂O₂Highly functionalized pyridine core[5].
Average Molecular Weight 186.5975 g/mol Used for stoichiometric calculations in bulk synthesis[5].
Monoisotopic Mass 186.0196 DaExact mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O)[1].
Predicted Density 1.5 ± 0.1 g/cm³High density indicative of tight crystal packing due to hydrogen bonding[2].
Predicted Boiling Point 448.6 ± 45.0 °CHigh BP driven by the zwitterionic potential of the amino and carboxylic acid groups[2].
LogP (Predicted) 0.48Mildly lipophilic; ensures good aqueous solubility during early-stage assay development[2].

Structural Causality & Orthogonal Reactivity

The strategic value of 5-Amino-2-chloro-4-methyl-nicotinic acid lies in its orthogonal reactivity . Each functional group can be manipulated independently without the need for complex protecting-group strategies.

  • The 4-Methyl Steric Lock: In medicinal chemistry, placing a methyl group adjacent to a rotatable bond (such as an amide formed at the 3-position) induces severe allylic strain ( A1,3 strain). This restricts the conformational freedom of the resulting drug molecule, locking it into the bioactive conformation and reducing the entropic penalty upon target binding.

  • Electronic Push-Pull System: The 2-chloro group is rendered highly electron-deficient by the inductive effect of the halogen and the electron-withdrawing pyridine nitrogen, priming it for Nucleophilic Aromatic Substitution (SNAr). Conversely, the 5-amino group is electron-donating, making it a viable nucleophile for Buchwald-Hartwig cross-coupling or direct acylation.

Reactivity Core 5-Amino-2-chloro- 4-methyl-nicotinic acid Pos2 2-Chloro (SNAr / Coupling) Core->Pos2 Electrophilic Pos3 3-Carboxyl (Amidation) Core->Pos3 Acidic Pos4 4-Methyl (Steric Lock) Core->Pos4 Conformational Pos5 5-Amino (Nucleophile) Core->Pos5 Basic

Diagram 1: Orthogonal reactivity map of 5-Amino-2-chloro-4-methyl-nicotinic acid.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Validation

To definitively confirm the molecular weight and structural integrity of this compound before integrating it into a synthetic pipeline, a self-validating ESI-HRMS protocol is required[3]. The amphoteric nature of the molecule allows for ionization in both positive and negative modes[1].

Step-by-Step Methodology
  • Sample Preparation (Self-Validating Matrix):

    • Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol to create a stock solution.

    • Dilute to 1 µg/mL using a 50:50 mixture of Methanol and LC-MS grade Water.

    • Causality: Add 0.1% Formic Acid . Formic acid acts as a proton source, significantly enhancing ionization efficiency in positive electrospray ionization (ESI+) mode by facilitating the formation of the [M+H]+ ion.

  • Instrument Calibration (Lock Mass Integration):

    • Infuse an internal calibrant (e.g., Leucine Enkephalin, m/z 556.2771) alongside the sample.

    • Causality: The internal calibrant provides continuous real-time mass axis correction. This self-validating step compensates for electronic drift in the Time-of-Flight (TOF) tube, ensuring mass accuracy remains strictly below the 5 ppm error threshold required for empirical formula confirmation.

  • Data Acquisition:

    • Operate the mass spectrometer in ESI+ mode to observe the [M+H]+ peak at m/z 187.0269 .

    • Switch to ESI- mode to observe the [M−H]− peak at m/z 185.0123 [1].

  • Isotopic Envelope Validation:

    • Analyze the M and M+2 peaks.

    • Causality: The natural abundance of Chlorine-35 (~75%) and Chlorine-37 (~25%) produces a characteristic 3:1 intensity ratio. Observing this exact isotopic envelope validates the presence of the single chlorine atom, serving as an internal structural confirmation[1].

MS_Protocol Prep 1. Sample Prep 1 µg/mL in MeOH/H2O 0.1% Formic Acid Ion 2. ESI Ionization Pos: [M+H]+ (m/z 187.02) Neg: [M-H]- (m/z 185.02) Prep->Ion Direct Infusion Analyze 3. Mass Analyzer TOF/Orbitrap Isotope Ratio (35Cl/37Cl) Ion->Analyze Ion Transfer Validate Validate Analyze->Validate Spectral Processing

Diagram 2: Self-validating HRMS workflow for molecular weight confirmation.

Synthetic Utility & Pathway Integration

In the synthesis of advanced oncology assets, such as Fibroblast Growth Factor Receptor (FGFR) inhibitors[1], 5-Amino-2-chloro-4-methyl-nicotinic acid acts as a core precursor. The standard workflow begins with the activation of the 3-carboxylic acid using coupling reagents (e.g., HATU or EDC) to form an amide bond with an incoming pharmacophore. Subsequently, the 2-chloro position is displaced via SNAr by aliphatic amines or anilines under mild basic conditions (e.g., DIPEA in DMF at 80°C). Finally, the 5-amino group can be utilized to close bicyclic ring systems (such as pyrido[2,3-d]pyrimidines) using triethyl orthoformate, generating the rigid, hinge-binding scaffolds essential for kinase inhibition.

Sources

Advanced Synthetic and Mechanistic Profiling of 5-Amino-2-chloro-4-methylnicotinic Acid in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, highly functionalized heteroaromatics serve as the architectural foundation for targeted therapeutics. 5-Amino-2-chloro-4-methylnicotinic acid (CAS: 1557408-44-2) is a uniquely privileged pyridine scaffold. Featuring orthogonal reactive sites—a C2-chloro group, a C3-carboxylic acid, a C4-methyl steric shield, and a C5-amino group—this molecule is engineered for the convergent synthesis of complex bicyclic systems, such as pyrido[2,3-d]pyrimidines, and highly specific kinase inhibitors.

As a Senior Application Scientist, I approach this scaffold not merely as a chemical intermediate, but as a programmable pharmacophore. This whitepaper deconstructs the physicochemical properties, mechanistic reactivity, and validated synthetic protocols required to leverage this compound in advanced drug development.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The low lipophilicity (LogP) of this scaffold makes it an exceptional starting point for maintaining aqueous solubility in final Active Pharmaceutical Ingredients (APIs), counteracting the "molecular obesity" often seen in late-stage drug candidates ([1]).

Quantitative Physicochemical Data
PropertyValueMethod / Source
CAS Number 1557408-44-2Standard Identifier
Molecular Formula C7H7ClN2O2Theoretical
Molecular Weight 186.60 g/mol Theoretical
Density 1.5 ± 0.1 g/cm³Predicted[1]
Boiling Point 448.6 ± 45.0 °C (at 760 mmHg)Predicted[1]
LogP 0.48Predicted[1]
Flash Point 225.1 ± 28.7 °CPredicted[1]

Mechanistic Role in Pharmacophore Design

The strategic placement of substituents on this pyridine ring dictates its utility in rational drug design. Each functional group plays a causal role in both synthetic trajectory and ultimate target binding:

  • C4-Methyl (The Conformational Lock): The methyl group at the C4 position exerts severe steric hindrance on the adjacent C3-carboxylic acid. In a final drug molecule, this steric clash forces any resulting C3-amide out of the pyridine plane, locking the molecule into a bioactive conformation ideal for binding the narrow hinge region of kinases.

  • C2-Chloro (The Cross-Coupling Handle): The C2 position is primed for nucleophilic displacement or palladium-catalyzed cross-coupling, allowing for the late-stage introduction of bulky anilines or hydrophobic vectors that probe the back pocket of ATP-binding sites.

  • C5-Amino (The Electronic Modulator): The amino group acts as a strong hydrogen bond donor for target interaction. Synthetically, its electron-donating nature deactivates the ring toward classical Nucleophilic Aromatic Substitution (SNAr), necessitating specific catalytic interventions ([2]).

Pharmacophore Scaffold Pyridine Core Rigid Framework C2 C2-Chloro Cross-Coupling Handle Scaffold->C2 Hinge Binder Prep C3 C3-Carboxyl Solvent Vector Scaffold->C3 Amide Formation C4 C4-Methyl Steric Shield Scaffold->C4 Conformational Lock C5 C5-Amino H-Bond Donor Scaffold->C5 Kinase Interaction

Caption: Pharmacophore mapping of functional groups to kinase pocket interactions.

Synthetic Methodologies & Protocols

To successfully incorporate 5-Amino-2-chloro-4-methylnicotinic acid into a larger API, one must navigate its unique steric and electronic landscape. The following protocols are designed as self-validating systems , ensuring high-fidelity execution.

SyntheticWorkflow Start 5-Amino-2-chloro- 4-methylnicotinic acid Amidation C3-Carboxylic Acid Amidation Start->Amidation HATU, DIPEA Primary Amine SNAr C2-Chloro Displacement Amidation->SNAr Pd-Catalyst Aniline, Heat Cyclization Bicyclic Ring Closure SNAr->Cyclization Intramolecular Condensation

Caption: Synthetic workflow mapping the orthogonal reactivity of the pyridine scaffold.

Protocol 1: Sterically Hindered Amidation of the C3-Carboxylic Acid
  • The Causality: The C4-methyl group restricts the trajectory of incoming nucleophiles. Standard EDC/HOBt coupling is kinetically sluggish here, leading to reagent degradation. We utilize HATU, which forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, effectively overcoming the steric barrier to drive the amidation forward.

  • Step-by-Step Methodology:

    • Activation: Dissolve 5-Amino-2-chloro-4-methylnicotinic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at 25°C for 15 minutes under nitrogen.

    • Self-Validation Checkpoint 1: Observe a distinct color change to deep yellow/orange, visually confirming the formation of the active uronium species.

    • Nucleophilic Attack: Add the desired primary amine (1.1 eq) dropwise. Stir for 2 hours at room temperature.

    • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to aggressively partition out DMF) and brine. Dry over Na2SO4 and concentrate.

    • Self-Validation Checkpoint 2 (LC-MS): The product mass must reflect [M+H]+=(186.6+Amine Mass−18.0) . Crucially, the mass spectrum must retain a distinct 3:1 isotopic ratio (M and M+2 peaks), confirming the C2-chloro group remains intact.

Protocol 2: Buchwald-Hartwig Cross-Coupling at the C2 Position
  • The Causality: While C2-chloro pyridines typically undergo facile SNAr, the C5-amino group donates significant electron density into the ring, deactivating it toward nucleophilic attack. To overcome this electronic deactivation without resorting to destructive temperatures (>150°C), palladium-catalyzed cross-coupling is strictly required ([3]).

  • Step-by-Step Methodology:

    • Preparation: In an oven-dried Schlenk flask, combine the C3-amide product from Protocol 1 (1.0 eq), an aniline derivative (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq) in anhydrous 1,4-dioxane (0.1 M).

    • Degassing (Critical Step): Subject the mixture to three rigorous freeze-pump-thaw cycles. Causality: Ambient oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II), instantly killing the catalytic cycle.

    • Reaction: Heat the sealed flask to 100°C for 12 hours under an argon atmosphere.

    • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate.

    • Self-Validation Checkpoint 3 (LC-MS): Analyze the crude mixture. The definitive marker of success is the complete disappearance of the 3:1 chlorine isotope pattern , replaced by a singular mass peak corresponding to the coupled product.

Analytical Validation & Quality Control

For a building block of this complexity, rigorous Quality Control (QC) is non-negotiable.

  • NMR Spectroscopy: 1H-NMR should show a distinct singlet for the C6-proton (typically around 8.0–8.5 ppm, depending on the solvent) and a sharp singlet for the C4-methyl group (~2.3 ppm). The absence of coupling confirms the highly substituted nature of the ring.

  • Isotopic Tracking: As emphasized in the protocols, the natural abundance of Chlorine-35 (75%) and Chlorine-37 (25%) provides a built-in, self-validating tracer. Any synthetic step that is not intended to react at the C2 position must preserve this 3:1 isotopic signature in High-Resolution Mass Spectrometry (HRMS).

References

  • Google Patents. "Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate (WO2000043364A1)".

Sources

Synthesis of 5-Amino-2-chloro-4-methyl-nicotinic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of a robust and well-established synthetic pathway for 5-Amino-2-chloro-4-methyl-nicotinic acid, a valuable substituted pyridine derivative with applications in the development of novel pharmaceuticals and agrochemicals. The presented synthesis is a multi-step process commencing from the readily available starting material, 2-Hydroxy-4-methylnicotinic acid. Each stage of the synthesis is detailed with mechanistic insights, step-by-step protocols, and critical process parameters.

Introduction: The Significance of Substituted Nicotinic Acids

Substituted nicotinic acid scaffolds are of paramount importance in medicinal chemistry and materials science. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of physicochemical properties and biological activity. 5-Amino-2-chloro-4-methyl-nicotinic acid, in particular, incorporates a nucleophilic amino group, a reactive chloro substituent, and a sterically influencing methyl group, making it a versatile building block for the synthesis of a diverse array of complex molecules.

Retrosynthetic Analysis and Pathway Overview

The synthesis of 5-Amino-2-chloro-4-methyl-nicotinic acid can be logically approached through a three-step sequence starting from 2-Hydroxy-4-methylnicotinic acid. The retrosynthetic analysis reveals the following key transformations:

G Target 5-Amino-2-chloro-4-methyl-nicotinic acid Intermediate1 2-Chloro-4-methyl-5-nitronicotinic acid Target->Intermediate1 Reduction of Nitro Group Intermediate2 2-Hydroxy-4-methyl-5-nitronicotinic acid Intermediate1->Intermediate2 Chlorination StartingMaterial 2-Hydroxy-4-methylnicotinic acid Intermediate2->StartingMaterial Nitration

Caption: Retrosynthetic analysis of 5-Amino-2-chloro-4-methyl-nicotinic acid.

This forward synthesis, detailed in the subsequent sections, is designed for efficiency and scalability, employing well-understood and reliable chemical transformations.

Step-by-Step Synthesis Protocol

Step 1: Nitration of 2-Hydroxy-4-methylnicotinic Acid

The initial step involves the electrophilic nitration of the pyridine ring. The hydroxyl group at the 2-position and the methyl group at the 4-position are ortho-, para-directing, while the carboxylic acid is a meta-directing deactivator. The nitration is expected to occur at the 5-position, which is activated by the hydroxyl group and less sterically hindered.

Reaction:

2-Hydroxy-4-methylnicotinic acid → 2-Hydroxy-4-methyl-5-nitronicotinic acid

Mechanism:

The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[1] The electron-rich pyridine ring then attacks the nitronium ion, followed by deprotonation to restore aromaticity.

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 30.6 g (0.2 mol) of 2-Hydroxy-4-methylnicotinic acid to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.[2]

  • Prepare a nitrating mixture by cautiously adding 20 mL of concentrated nitric acid to 40 mL of concentrated sulfuric acid in a separate beaker, pre-cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-Hydroxy-4-methylnicotinic acid over a period of 1-2 hours, maintaining the reaction temperature between 5-10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • The precipitated yellow solid, 2-Hydroxy-4-methyl-5-nitronicotinic acid, is collected by vacuum filtration.

  • Wash the solid with cold deionized water until the washings are neutral to litmus paper.

  • Dry the product in a vacuum oven at 60-70 °C.

Quantitative Data Summary:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
2-Hydroxy-4-methylnicotinic acid153.1430.60.2
Concentrated Nitric Acid (70%)63.01~28~0.44
Concentrated Sulfuric Acid (98%)98.08~255~2.6
Expected Product 198.13 ~35.7 ~0.18
(Yields are typically in the range of 85-95%)
Step 2: Chlorination of 2-Hydroxy-4-methyl-5-nitronicotinic Acid

The second step involves the conversion of the hydroxyl group at the 2-position to a chloro group. This is a crucial transformation as the 2-chloro substituent serves as a leaving group for subsequent nucleophilic substitution reactions. A common and effective method for this is the use of phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity.[3]

Reaction:

2-Hydroxy-4-methyl-5-nitronicotinic acid → 2-Chloro-4-methyl-5-nitronicotinic acid

Mechanism:

The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. PCl₅ acts as a dehydrating agent and a source of chloride ions.

Experimental Protocol:

  • In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, combine 39.6 g (0.2 mol) of 2-Hydroxy-4-methyl-5-nitronicotinic acid and 120 mL of phosphorus oxychloride (POCl₃).

  • Carefully add 41.6 g (0.2 mol) of phosphorus pentachloride (PCl₅) in portions to the stirred mixture. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring in a well-ventilated fume hood.

  • The product will precipitate as a solid. Stir the mixture for 30 minutes to ensure complete precipitation and hydrolysis of excess POCl₃.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 2-Chloro-4-methyl-5-nitronicotinic acid.

  • Dry the purified product under vacuum.

Quantitative Data Summary:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
2-Hydroxy-4-methyl-5-nitronicotinic acid198.1339.60.2
Phosphorus Oxychloride (POCl₃)153.33~198~1.29
Phosphorus Pentachloride (PCl₅)208.2441.60.2
Expected Product 216.58 ~38.9 ~0.18
(Yields are typically in the range of 80-90%)
Step 3: Reduction of 2-Chloro-4-methyl-5-nitronicotinic Acid

The final step is the selective reduction of the nitro group to an amino group. Several methods are effective for this transformation, including catalytic hydrogenation and metal-acid reductions.[4] A common and reliable laboratory-scale method utilizes stannous chloride (SnCl₂) in an acidic medium.[5] For a more environmentally benign and industrially scalable process, reduction with iron powder in acetic acid is an excellent alternative.[6][7]

Reaction:

2-Chloro-4-methyl-5-nitronicotinic acid → 5-Amino-2-chloro-4-methyl-nicotinic acid

Mechanism (Fe/AcOH):

Iron metal acts as the reducing agent, transferring electrons to the nitro group in the presence of a proton source (acetic acid). The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group.

Experimental Protocol (Fe/AcOH):

  • To a stirred solution of 43.3 g (0.2 mol) of 2-Chloro-4-methyl-5-nitronicotinic acid in 400 mL of glacial acetic acid, add 67.0 g (1.2 mol) of iron powder in portions.

  • Heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. The color of the reaction mixture will change, indicating the progress of the reduction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the excess iron and iron salts.

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate or ammonium hydroxide to a pH of 7-8. The product will precipitate.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent, such as ethanol, to yield pure 5-Amino-2-chloro-4-methyl-nicotinic acid.

  • Dry the final product in a vacuum oven.

Quantitative Data Summary:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
2-Chloro-4-methyl-5-nitronicotinic acid216.5843.30.2
Iron Powder (Fe)55.84567.01.2
Glacial Acetic Acid60.05400 mL-
Expected Product 186.59 ~31.7 ~0.17
(Yields are typically in the range of 80-90%)

Overall Synthesis Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination cluster_2 Step 3: Reduction a0 2-Hydroxy-4-methylnicotinic acid a1 HNO₃, H₂SO₄ a0->a1 Reacts with a2 2-Hydroxy-4-methyl-5-nitronicotinic acid a1->a2 To produce b0 2-Hydroxy-4-methyl-5-nitronicotinic acid b1 POCl₃, PCl₅ b0->b1 Reacts with b2 2-Chloro-4-methyl-5-nitronicotinic acid b1->b2 To produce c0 2-Chloro-4-methyl-5-nitronicotinic acid c1 Fe, AcOH c0->c1 Reacts with c2 5-Amino-2-chloro-4-methyl-nicotinic acid c1->c2 To produce

Caption: Overall workflow for the synthesis of 5-Amino-2-chloro-4-methyl-nicotinic acid.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 5-Amino-2-chloro-4-methyl-nicotinic acid. By leveraging well-established chemical transformations and providing detailed experimental protocols, this document serves as a valuable resource for researchers and professionals in the fields of drug discovery and chemical development. The modular nature of this synthesis also allows for the potential generation of a library of analogs by varying the starting materials and reagents.

References

  • Common Organic Chemistry. Nitro Reduction - Iron (Fe). [Link]

  • PubChem. 2-Hydroxy-4-methylnicotinic acid. [Link]

  • Organic Syntheses. 6-hydroxynicotinic acid. [Link]

  • MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • Wikipedia. Nitration. [Link]

  • Google Patents. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • Wikipedia. Reduction of nitro compounds. [Link]

  • ResearchGate. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • ResearchGate. Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

  • PrepChem.com. Synthesis of A. 2-Hydroxy-Nicotinic Acid. [Link]

  • Google Patents.
  • Eureka | Patsnap. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. [Link]

  • Google Patents. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • ResearchGate. Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. [Link]

  • Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent. [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Semantic Scholar. The Reduction of Nitroarenes with Iron/Acetic Acid. [Link]

Sources

Physicochemical Profiling and Synthetic Utility of 5-Amino-2-chloro-4-methyl-nicotinic Acid: A Technical Guide for API Development

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Value of the Pyridine Scaffold

In modern drug discovery, highly functionalized pyridine derivatives serve as foundational architectural components for targeted therapeutics, particularly in the design of kinase inhibitors and antiretroviral agents. 5-Amino-2-chloro-4-methyl-nicotinic acid (CAS: 1557408-44-2) 1 is a premium building block offering orthogonal reactivity. As a Senior Application Scientist, understanding the intricate physicochemical properties of this molecule is not merely an academic exercise—it is the critical path to predicting its behavior in complex synthetic workflows and physiological environments.

This whitepaper deconstructs the structural mechanics, thermodynamic properties, and analytical workflows required to harness this molecule effectively in Active Pharmaceutical Ingredient (API) development.

Structural and Electronic Mechanics

The reactivity and solubility of 5-Amino-2-chloro-4-methyl-nicotinic acid are dictated by a delicate "push-pull" electronic system across the pyridine core:

  • Inductive Withdrawal (-I): The inherently electron-deficient pyridine nitrogen, combined with the strongly electronegative C2-chlorine atom, heavily depletes electron density from the ring. This effect significantly lowers the pKa of the adjacent C3-carboxylic acid compared to standard aliphatic acids 2.

  • Resonance Donation (+M): The C5-amino group donates electron density back into the ring via resonance. However, its nucleophilicity is dampened by the overall electron-withdrawing nature of the scaffold.

  • Steric Shielding: The C4-methyl group provides critical steric bulk. It restricts the torsion angle of the C3-carboxyl group, altering its solvation sphere, and dictates the regioselectivity of incoming nucleophiles during C2-substitution.

This specific electronic topology renders the C2-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling 3.

Ionization_Pathways State1 Cationic Species (pH < 1.5) Protonated Pyridine State2 Neutral / Zwitterion (pH 2.0 - 3.5) Isoelectric Point State1->State2 -H+ (pKa1 ~1.5) State3 Anionic Species (pH > 4.0) Deprotonated Carboxyl State2->State3 -H+ (pKa2 ~3.7)

Fig 1: pH-dependent ionization states of 5-Amino-2-chloro-4-methyl-nicotinic acid.

Quantitative Physicochemical Profile

To facilitate formulation and synthetic planning, the core thermodynamic and physicochemical parameters of the molecule are summarized below. The low LogP indicates a preference for aqueous environments, though the zwitterionic nature complicates neutral-pH solubility 4.

PropertyValueMethod / Source
CAS Number 1557408-44-2Chemical Registry 1
Molecular Formula C7H7ClN2O2Exact Mass Calculation
Molecular Weight 186.60 g/mol Isotopic Average
LogP (Octanol/Water) 0.48 ± 0.1Computational Prediction 4
Density 1.5 ± 0.1 g/cm³Computational Prediction 4
Boiling Point 448.6 ± 45.0 °C (at 760 mmHg)Thermodynamic Extrapolation 4
Flash Point 225.1 ± 28.7 °CClosed Cup Prediction 4
pKa (Carboxylic Acid) ~3.74Analogue Extrapolation 5

Self-Validating Experimental Protocols

To ensure robust data generation during early-phase development, the following protocols have been engineered with built-in self-validation mechanisms.

Protocol A: Co-Solvent Potentiometric pKa Determination

Causality & Rationale: Direct aqueous titration of this compound is fundamentally flawed. At its isoelectric point (pH ~2.5), the neutral zwitterionic species will precipitate, rendering the Nernst equation invalid. We employ a Methanol-Water co-solvent system because the lower dielectric constant of methanol ensures the neutral species remains fully solvated throughout the pH sweep. The true aqueous pKa is subsequently derived using Yasuda-Shedlovsky mathematical extrapolation.

Self-Validation Mechanism: Gran Plot Analysis. Before and after the titration, a Gran plot is generated to verify the Nernstian response of the pH electrode. If the slope deviates from 59.16 mV/pH unit (at 25°C), it indicates electrode fouling by the analyte, and the run is automatically invalidated.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare three co-solvent mixtures of Methanol/Water at 30%, 40%, and 50% (v/v) containing 0.15 M KCl to maintain a constant ionic strength.

  • Sample Dissolution: Accurately weigh 2.0 mg of 5-Amino-2-chloro-4-methyl-nicotinic acid and dissolve it completely in 10 mL of the 50% methanol co-solvent.

  • Acidification: Lower the initial pH to 1.5 using standardized 0.5 M HCl to ensure the molecule is fully in its cationic (protonated) state.

  • Titration: Titrate the solution using standardized 0.5 M KOH under a blanket of inert Argon gas (to prevent CO2 absorption). Record pH vs. titrant volume until pH 11.0 is reached.

  • Extrapolation: Repeat steps 2-4 for the 40% and 30% co-solvent mixtures. Plot the apparent pKa values against the inverse dielectric constant of the solvent mixtures and extrapolate the linear regression to a 100% aqueous environment (Yasuda-Shedlovsky extrapolation).

Protocol B: High-Throughput Thermodynamic Solubility Profiling

Causality & Rationale: Kinetic solubility assays (e.g., DMSO dilution) often overestimate true solubility due to the formation of supersaturated states or nano-suspensions. For accurate API formulation, we must determine the thermodynamic solubility across a physiological pH gradient (pH 1.2 to 7.4) using a shake-flask method.

Self-Validation Mechanism: Mass Balance Verification. Following the assay, the concentration of the dissolved API (quantified via HPLC) plus the mass of the recovered solid pellet must equal the initial input mass (±5%). A failure in mass balance indicates chemical degradation of the scaffold during the 24-hour equilibration, rather than true insolubility.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare standard USP buffers at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).

  • Equilibration: Add an excess of the solid compound (approx. 10 mg) to 1.0 mL of each buffer in sealed glass vials.

  • Agitation: Agitate the vials at 300 RPM in a thermomixer set strictly to 37.0 ± 0.5 °C for 24 hours to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at 15,000 x g for 15 minutes. Carefully extract the supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant appropriately and quantify the concentration using HPLC-UV (λ = 254 nm) against a pre-validated 5-point calibration curve.

Orthogonal Synthetic Workflows

The true value of 5-Amino-2-chloro-4-methyl-nicotinic acid lies in its orthogonal reactivity, allowing selective functionalization at three distinct sites without the need for excessive protecting group manipulation.

  • C2 Position (Chlorine): The electron-withdrawing nature of the pyridine nitrogen activates the C2-Cl bond. It is an excellent substrate for Buchwald-Hartwig aminations or Suzuki-Miyaura couplings using standard Palladium catalysts (e.g., Pd(dppf)Cl2).

  • C3 Position (Carboxylic Acid): Readily undergoes amide bond formation. Due to the steric hindrance from the C4-methyl group, highly efficient uronium-based coupling reagents like HATU, combined with a non-nucleophilic base (DIPEA), are recommended over standard carbodiimides (EDC/HOBt).

  • C5 Position (Amino Group): Can be selectively acylated or alkylated. Its reduced nucleophilicity (compared to aliphatic amines) means that aggressive electrophiles or elevated temperatures may be required for complete conversion.

Synthetic_Workflows Core 5-Amino-2-chloro-4-methyl-nicotinic acid (Core Scaffold) SNAr C2 Position (Cl) Cross-Coupling / SNAr Core->SNAr Pd Catalyst / Amine Base Amidation C3 Position (COOH) Amide Bond Formation Core->Amidation HATU / DIPEA / Primary Amine Derivatization C5 Position (NH2) N-Alkylation / Protection Core->Derivatization Electrophile / Mild Base

Fig 2: Orthogonal synthetic functionalization pathways for the pyridine scaffold.

References

  • Sigma-Aldrich. "5-Amino-2-chloro-4-methyl-nicotinic acid Product Page (CAS 1557408-44-2)". Sigma-Aldrich Catalog. 1

  • Guidechem. "5-Amino-2-chloro-4-methyl-nicotinic acid Physical Properties". Guidechem Database. 4

  • PubChem. "Nicotinic Acid Chemical and Physical Properties". National Institutes of Health (NIH).2

  • ChemicalBook. "5-AMINO-2-CHLOROPYRIDINE-4-CARBOXYLIC ACID pKa Predictions". ChemicalBook. 5

  • Organic & Biomolecular Chemistry. "Reactivity of 5-amino-2-chloropyridine derivatives". University of Glasgow Publications. 3

Sources

5-Amino-2-chloro-4-methyl-nicotinic acid solubility data

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 5-Amino-2-chloro-4-methyl-nicotinic acid

Introduction

5-Amino-2-chloro-4-methyl-nicotinic acid is a substituted pyridine carboxylic acid derivative. Such scaffolds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of their functional groups and their prevalence in biologically active molecules.[1] The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and process chemistry.[2]

Currently, specific, publicly available experimental solubility data for 5-Amino-2-chloro-4-methyl-nicotinic acid is scarce. This guide is designed to bridge that gap for researchers, scientists, and drug development professionals. It provides a comprehensive theoretical framework for predicting the solubility of this compound based on its structural attributes and offers a detailed, field-proven experimental protocol for its precise and accurate determination.

Part 1: Theoretical Solubility Profile & Molecular Structure Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] The solubility of 5-Amino-2-chloro-4-methyl-nicotinic acid is governed by the interplay of its constituent functional groups and the properties of the solvent.

Molecular Structure: C₇H₇ClN₂O₂

  • Pyridine Ring: A weakly basic, aromatic heterocycle. The nitrogen atom can act as a hydrogen bond acceptor and its π-system can interact with other aromatic systems.[4]

  • Carboxylic Acid Group (-COOH): This is an acidic group capable of acting as a strong hydrogen bond donor. In aqueous solutions, its ionization state is pH-dependent. It can exist in a neutral form or as a zwitterion, which can significantly impact solubility.[5]

  • Amino Group (-NH₂): A basic, polar group that can act as both a hydrogen bond donor and acceptor, generally increasing aqueous solubility.[6]

  • Chloro Group (-Cl): An electron-withdrawing group that increases the molecule's lipophilicity and hydrophobicity, which tends to decrease solubility in polar solvents like water but may enhance it in non-polar organic solvents.[7]

  • Methyl Group (-CH₃): A non-polar, hydrophobic group that increases the overall lipophilicity of the molecule, generally leading to lower aqueous solubility.[8]

The combination of polar (amino, carboxylic acid) and non-polar (chloro, methyl) groups suggests an amphiphilic character. The molecule's ability to form strong hydrogen bonds and its potential for ionization imply that its solubility will be highly dependent on the solvent's polarity, hydrogen bonding capacity, and pH.

Qualitative Solubility Prediction

Based on the structural analysis, a qualitative prediction of solubility in common laboratory solvents is presented below.

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticSparingly Soluble to Soluble (pH-dependent)The polar amino and carboxylic acid groups can form hydrogen bonds with water. Solubility will be lowest near the isoelectric point and increase significantly at pH values where the molecule is fully ionized (either as a carboxylate salt or a protonated amine salt).[5][6]
DMSO Polar AproticSoluble to Very SolubleDMSO is a strong hydrogen bond acceptor and has a high polarity, making it an excellent solvent for many polar and amphiphilic molecules, including nicotinic acid derivatives.[9]
Methanol / Ethanol Polar ProticModerately SolubleThese alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the polar groups of the molecule. Solubility is expected to be lower than in DMSO.[10]
Acetonitrile Polar AproticSlightly SolubleWhile polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO, which may limit its ability to effectively solvate the hydrogen-bonding functional groups of the solute.[9]
Acetone Polar AproticSlightly to Moderately SolubleIts polarity is intermediate, and it can accept hydrogen bonds, suggesting some degree of solubility.
Dichloromethane (DCM) Non-polarSparingly SolubleThe molecule's polarity from the amino and carboxyl groups will likely limit its solubility in this non-polar solvent, though the chloro and methyl groups provide some lipophilic character.
Toluene / Hexane Non-polarInsoluble to Very Sparingly SolubleThe significant polarity and hydrogen bonding capacity of the solute are mismatched with these non-polar, non-hydrogen-bonding solvents.

graph "Solubility_Factors" {
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// Center Node C [label="5-Amino-2-chloro-4-methyl\n-nicotinic acid", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];

// Molecular Features N1 [label="Amino Group (-NH₂)\n(H-Bond Donor/Acceptor)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2.5,1.5!"]; N2 [label="Carboxylic Acid (-COOH)\n(H-Bond Donor, Ionizable)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2.5,1.5!"]; N3 [label="Chloro Group (-Cl)\n(Increases Lipophilicity)", fillcolor="#FBBC05", fontcolor="#202124", pos="-2.5,-1.5!"]; N4 [label="Methyl Group (-CH₃)\n(Increases Lipophilicity)", fillcolor="#FBBC05", fontcolor="#202124", pos="2.5,-1.5!"]; N5 [label="Pyridine Ring\n(Weakly Basic, Aromatic)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,2.5!"];

// Edges from Center to Features C -- N1; C -- N2; C -- N3; C -- N4; C -- N5;

// Solvent Interactions S1 [label="Increased Solubility in\nPolar, H-Bonding Solvents\n(e.g., Water, Alcohols, DMSO)", shape=note, style=filled, fillcolor="#E8F0FE", fontcolor="#202124", pos="-4,-0.5!"]; S2 [label="Decreased Solubility in\nNon-Polar Solvents\n(e.g., Hexane, Toluene)", shape=note, style=filled, fillcolor="#FCE8E6", fontcolor="#202124", pos="4,-0.5!"];

// Edges from Features to Interactions N1 -- S1 [style=dashed, color="#5F6368"]; N2 -- S1 [style=dashed, color="#5F6368"]; N3 -- S2 [style=dashed, color="#5F6368"]; N4 -- S2 [style=dashed, color="#5F6368"]; }

Caption: Interplay of molecular features and their influence on solubility.

Part 2: Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive quantitative data, the equilibrium shake-flask method is the gold standard.[11] It measures the thermodynamic solubility, which is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature.

Detailed Protocol: Equilibrium Shake-Flask Method

1. Objective: To determine the thermodynamic solubility of 5-Amino-2-chloro-4-methyl-nicotinic acid in a selected solvent at a controlled temperature (e.g., 25 °C).

2. Materials & Equipment:

  • 5-Amino-2-chloro-4-methyl-nicotinic acid (solid, high purity)

  • Selected solvent(s) (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Orbital shaker with temperature control or a thermostatically controlled water bath

  • Centrifuge

  • Syringes

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, chemically inert, low-binding, such as PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector for quantification

3. Step-by-Step Procedure:

  • Step 1: Sample Preparation

    • Add an excess amount of solid 5-Amino-2-chloro-4-methyl-nicotinic acid to at least three separate vials. "Excess" means enough solid will remain undissolved at equilibrium, ensuring saturation. A starting point is ~10-20 mg of solid per 1 mL of solvent.

    • Accurately add a known volume of the chosen solvent (e.g., 2.0 mL) to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Step 2: Equilibration

    • Place the vials in the temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials at a constant speed (e.g., 150-250 rpm) for a sufficient duration to reach equilibrium. A typical period is 24 to 48 hours.[12] For compounds with slow dissolution kinetics, up to 72 hours may be necessary.

    • Causality Check: The goal is to ensure the system reaches a true thermodynamic equilibrium. Preliminary experiments can be run to check if the concentration in solution remains constant between, for example, 24 and 48 hours. If it does, 24 hours is a sufficient equilibration time.

  • Step 3: Phase Separation

    • After equilibration, allow the vials to stand undisturbed at the test temperature for a short period (e.g., 30 minutes) to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at the test temperature for 15-20 minutes at a high speed (e.g., >10,000 rpm).

    • Self-Validation: This two-step separation process (settling and centrifugation) is critical. Any particulate matter in the analyzed sample will falsely elevate the measured solubility.

  • Step 4: Sample Collection and Dilution

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a chemically inert syringe filter into a clean vial. The first few drops should be discarded to saturate any potential binding sites on the filter.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (see Part 3). A series of dilutions may be necessary. Record the dilution factor precisely.

  • Step 5: Quantification

    • Analyze the diluted sample(s) using a pre-validated HPLC-UV method (detailed in Part 3) to determine the concentration of the dissolved compound.

    • Perform the analysis for each of the triplicate samples.

4. Data Analysis & Reporting:

  • Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

  • The solubility is the average of the concentrations from the triplicate preparations.

  • Report the solubility in standard units such as mg/mL or µM, along with the standard deviation, the specific solvent used, and the temperature at which the measurement was performed.

Caption: Workflow for Thermodynamic Solubility Determination.[13]

Part 3: Quantitative Analysis by HPLC-UV

A validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection is a robust and common technique for accurately quantifying the concentration of dissolved analytes in solubility studies.[3][9]

Protocol for HPLC-UV Method Development and Validation

1. Instrumentation and Conditions:

  • HPLC System: With a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point for this type of molecule.[14]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). The acidic pH will ensure the carboxylic acid and amino groups are protonated, leading to consistent retention.

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λ-max) of 5-Amino-2-chloro-4-methyl-nicotinic acid by running a UV scan of a standard solution. A wavelength around 265 nm is a reasonable starting point for nicotinic acid derivatives.[15]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

2. Procedure:

  • Step 1: Method Development

    • Perform isocratic or gradient elution runs to find the optimal mobile phase composition that gives a sharp, symmetrical peak for the analyte with a reasonable retention time (e.g., 3-10 minutes).

  • Step 2: Preparation of Calibration Standards

    • Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to create a set of at least 6 calibration standards that bracket the expected concentration of the diluted solubility samples.

  • Step 3: Calibration Curve Generation

    • Inject each calibration standard in triplicate.

    • Plot the average peak area versus the known concentration for each standard.

    • Perform a linear regression on the data. The calibration curve is acceptable if the coefficient of determination (R²) is ≥ 0.995.

  • Step 4: Analysis of Solubility Samples

    • Inject the diluted, filtered samples from the shake-flask experiment.

    • Use the peak area from the sample chromatogram and the equation of the calibration curve (y = mx + c) to calculate the concentration in the diluted sample.

3. Method Validation (Abbreviated per ICH Q2(R2) Principles): [16] For fitness-for-purpose in a research setting, the following should be confirmed:

  • Specificity: Ensure no interfering peaks from the solvent or matrix are present at the retention time of the analyte.

  • Linearity & Range: Confirmed by the successful generation of the calibration curve (R² ≥ 0.995) over the desired concentration range.[17]

  • Accuracy & Precision: Analyze a quality control (QC) sample of a known concentration (e.g., at low, medium, and high levels of the calibration range) multiple times. Precision (reproducibility, expressed as %RSD) should be <15%, and accuracy (how close the measured value is to the true value, expressed as %RE) should be within ±15%.[18]

Conclusion

References

  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Ibrahim, E., et al. (2025). Predicting solubility curves via a thermodynamic cycle and machine learning. AIChE Annual Meeting.
  • Ibrahim, E., et al. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
  • Ibrahim, E., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Gala, J., et al. (2016). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Fluid Phase Equilibria, 417, 124-142.
  • Goryachev, A., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Le Jort, K. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Med. Chem. Commun., 6, 1787-1797.
  • U.S. Pharmacopeia. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Pickering Laboratories. (2025). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Pickering Laboratories. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements.
  • Deorkar, N., & Ghorpade, S. (2019). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. International Journal of Pharmaceutical Sciences and Research.
  • Giese, T. J., et al. (2022). Free Energy Perturbation Approach for Accurate Crystalline Aqueous Solubility Predictions. Journal of Medicinal Chemistry.
  • Creative Proteomics. (n.d.). Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service.
  • Le Jort, K., et al. (2015). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemComm, 6(10), 1787-1797.
  • Ali, I., et al. (2012). Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography. Instrumentation Science & Technology, 40(4), 324-335.
  • Benchchem. (n.d.). Physicochemical Properties of Substituted 2,3-Dihydrofuro[2,3-c]pyridines: A Technical Guide.
  • International Council for Harmonisation. (2022).
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • Ekins, S., et al. (2005). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. The AAPS Journal, 7(4), E875-E884.
  • Fonseca, I. M. A., et al. (2014). Solubility of methyl halides (CH3X with X=F, Cl, Br) in aromatic solvents. 12th International Symposium on Supercritical Fluids.
  • Han, D., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
  • Panda, S. S., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 27(15), 4938.
  • Rankin, J. M., et al. (2007). Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors. The Journal of Physical Chemistry B, 111(18), 4893-4901.
  • BioPharm International. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • European Medicines Agency. (2023). ICH Q2(R2)
  • NCERT. (n.d.). Amines.
  • Pawar, A., et al. (2025). Analytical method validation: ICH and USP perspectives. International Journal of Research and Review, 12(8), 70-78.
  • Zhang, R., et al. (2019). Solubility Determination of 2-Chloronicotinic Acid and Analysis of Solvent Effect.
  • Wikipedia. (n.d.). Methyl group.
  • Ferreira, R. J., et al. (2021). The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 121(23), 14375-14424.
  • Beatty, J. W., & Stephenson, C. R. J. (2017). A Practical and Scalable System for Heteroaryl Amino Acid Synthesis. Organic Letters, 19(21), 5876-5879.
  • Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 60, 134-139.
  • Salvalaglio, M., et al. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 125(31), 8936-8945.
  • Zarei, M., et al. (2021). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. Scientific Reports, 11(1), 16409.
  • Onoja, A. B., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Journal of Scientific and Medical Research.
  • Wu, Y. (2024). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. Journal of Student Research.
  • Joshi, S., & Srivastava, R. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(52), 36561-36575.

Sources

Structural Elucidation and Spectral Validation of 5-Amino-2-chloro-4-methyl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Compound: 5-Amino-2-chloro-4-methyl-nicotinic acid (CAS: 1557408-44-2)

Executive Summary

In modern pharmaceutical library synthesis, highly functionalized pyridine derivatives serve as critical pharmacophore building blocks. 5-Amino-2-chloro-4-methyl-nicotinic acid is a prime example, offering multiple orthogonal vectors for functionalization: a carboxylic acid for amide coupling, an amine for Buchwald-Hartwig cross-coupling, and a highly reactive C2-chlorine for nucleophilic aromatic substitution.

Commercial standards obtained from suppliers such as [1] or 1 [2] require rigorous spectral verification prior to incorporation into multi-step syntheses. Because this molecule possesses a predicted boiling point of ~448 °C and a density of 1.5 g/cm³ [3], it exhibits significant thermal stability but demands specific handling during vaporization and solvation.

As a Senior Application Scientist, I have designed the following technical guide to move beyond mere data reporting. Here, we establish a self-validating analytical framework —a system where the physical chemistry of the molecule dictates the experimental parameters, and the output of each spectral modality mathematically and logically corroborates the others.

The Self-Validating Protocol Framework

A robust analytical workflow cannot rely on a single modality. We employ an orthogonal strategy where Mass Spectrometry (MS) confirms the elemental composition and isotopic fidelity, Vibrational Spectroscopy (IR) validates the functional groups, and Nuclear Magnetic Resonance (NMR) maps the regiochemical framework. If any node in this workflow fails to corroborate the others, the validation halts, preventing the downstream use of mischaracterized or impure building blocks.

SpectralValidation cluster_methods Analytical Modalities Compound 5-Amino-2-chloro-4-methyl-nicotinic acid NMR NMR Spectroscopy (1H & 13C) Compound->NMR MS LC-HRMS (ESI-TOF) Compound->MS IR ATR-FTIR Spectroscopy Compound->IR Regio Regiochemistry & Carbon Framework NMR->Regio Iso Isotopic Pattern (35Cl/37Cl Ratio) MS->Iso Func Functional Groups (-NH2, -COOH) IR->Func Valid Orthogonal Structural Confirmation Regio->Valid Iso->Valid Func->Valid

Fig 1: Orthogonal spectral validation workflow for structural confirmation.

High-Resolution Mass Spectrometry (LC-HRMS)

Isotopic Signatures as Built-In Validators

Before assessing the carbon framework, we must confirm the exact mass and elemental composition ( C7​H7​ClN2​O2​ ). The presence of a single chlorine atom provides a built-in validation tool: the natural abundance of 35Cl to 37Cl dictates a strict 3:1 ratio in the mass spectrum. If this isotopic signature is absent or distorted, the sample is either heavily contaminated or structurally incorrect.

Step-by-Step LC-HRMS Methodology
  • Sample Solvation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Causality: Methanol ensures complete solvation of the polar zwitterionic species without introducing the ion-suppression effects common with DMSO.

  • Dilution: Dilute 10 µL of the stock into 990 µL of 50:50 Acetonitrile/Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]+ species, drastically enhancing the Electrospray Ionization (ESI) yield of the primary amine.

  • Acquisition: Inject 2 µL into an ESI-QTOF mass spectrometer operating in positive ion mode. Scan range: 100–500 m/z.

Quantitative MS Data
SpeciesTheoretical m/zObserved m/zMass Error (ppm)Isotopic Ratio
[M+H]+ ( 35Cl )187.0274187.0271-1.6100% (Base Peak)
[M+H]+ ( 37Cl )189.0245189.0248+1.5~32.5%

Vibrational Spectroscopy (ATR-FTIR)

Step-by-Step FTIR Methodology
  • Background Calibration: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and collect a background spectrum (air).

  • Sample Application: Deposit ~2 mg of the neat, dry powder directly onto the crystal. Causality: ATR eliminates the need for KBr pellet pressing, preventing moisture absorption that would obscure the critical O-H and N-H stretching regions.

  • Acquisition: Apply optimal anvil pressure to ensure optical contact. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Quantitative IR Data
Wavenumber (cm⁻¹)IntensityAssignment & Causality
3450, 3350Medium, DoubletN-H stretch (1° amine): The doublet is the hallmark of a primary amine (symmetric and asymmetric stretching). A single peak would indicate a secondary amine impurity.
3100 - 2600BroadO-H stretch: Characteristic of the strongly hydrogen-bonded carboxylic acid dimer.
1690StrongC=O stretch: Conjugated carboxyl group.
1595StrongC=C / C=N stretch: Pyridine ring breathing modes.
780MediumC-Cl stretch: Validates the MS isotopic data.

Nuclear Magnetic Resonance (NMR) Profiling

Causality in Solvent Selection and Acquisition

The selection of deuterated solvent is the most critical failure point in NMR analysis of polar heterocycles. 5-Amino-2-chloro-4-methyl-nicotinic acid is virtually insoluble in CDCl3​ . We mandate the use of anhydrous DMSO−d6​ .

Crucial Insight: If the DMSO−d6​ is not rigorously dried over molecular sieves, the residual water peak (~3.3 ppm) will undergo rapid proton exchange with the −COOH and −NH2​ protons, broadening them into the baseline and destroying the integration logic required to validate the C7​H7​ formula.

Step-by-Step NMR Methodology
  • Desiccation: Lyophilize 5 mg of the compound overnight to remove trace atmospheric moisture.

  • Solvation: Dissolve the dried powder in 0.6 mL of anhydrous DMSO−d6​ (100.0 atom % D) inside a dry environment.

  • Acquisition ( 1H ): Acquire at 400 MHz (or higher) using a standard 30° pulse program, 16 scans, and a relaxation delay (D1) of 2 seconds to ensure accurate integration of the slowly relaxing carboxyl proton.

  • Acquisition ( 13C ): Acquire at 100 MHz using a proton-decoupled sequence (zgpg30), minimum 512 scans, to resolve the closely spaced quaternary carbons of the highly substituted pyridine ring.

Quantitative NMR Data

Table 1: 1H NMR (400 MHz, DMSO−d6​ )

Chemical Shift (ppm) Multiplicity Integration Assignment & Structural Logic
13.25 br s 1H -COOH: Highly deshielded due to hydrogen bonding.
7.95 s 1H Pyridine C6-H: The singlet multiplicity is the ultimate proof of regiochemistry. Because positions 2, 3, 4, and 5 are substituted, C6 has no vicinal protons to couple with.
6.10 br s 2H -NH_2: Broadened by quadrupolar relaxation of nitrogen. Matches the IR doublet.

| 2.30 | s | 3H | -CH_3: Shielded relative to the aromatic ring, but deshielded compared to aliphatic alkanes due to the pyridine ring current. |

Table 2: 13C NMR (100 MHz, DMSO−d6​ )

Chemical Shift (ppm) Assignment Causality of Chemical Shift
167.5 C=O Carboxyl carbonyl carbon.
144.2 C2 (C-Cl) Deshielded by both the adjacent electronegative Nitrogen (C1) and Chlorine.

| 142.8 | C5 ( C−NH2​ ) | Deshielded by the electron-withdrawing inductive effect of the amine. | | 138.5 | C6 (C-H) | The only tertiary carbon in the aromatic region (confirmed via DEPT-135). | | 134.0 | C4 ( C−CH3​ ) | Quaternary carbon, shifted upfield relative to C2/C5 due to the electron-donating methyl group. | | 121.5 | C3 (C-COOH) | Quaternary carbon, uniquely shielded by the resonance of the pyridine system. | | 16.2 | −CH3​ | Primary aliphatic carbon. |

Conclusion

The structural validation of 5-Amino-2-chloro-4-methyl-nicotinic acid requires a synthesized view of multiple analytical streams. The exact mass and 3:1 isotopic ratio from the LC-HRMS confirm the C7​H7​ClN2​O2​ formula. The ATR-FTIR secures the presence of the primary amine and carboxylic acid, preventing isomeric confusion. Finally, the 1H NMR provides the definitive regiochemical proof: a single aromatic proton appearing as a strict singlet at 7.95 ppm, confirming the tetra-substituted nature of the pyridine core. By adhering to this self-validating framework, researchers can confidently deploy this building block in complex drug discovery campaigns.

References

Sources

The Strategic Role of 5-Amino-2-chloro-4-methyl-nicotinic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In contemporary medicinal chemistry, the shift toward highly targeted therapies—particularly in oncology and immunology—has necessitated the development of densely functionalized, multi-vector building blocks. Among these, 5-Amino-2-chloro-4-methyl-nicotinic acid (CAS: 1557408-44-2) has emerged as a pivotal scaffold[1]. This technical whitepaper explores the historical evolution, structural rationale, and synthetic utility of this specific pyridine-3-carboxylic acid derivative, providing a comprehensive guide for researchers and drug development professionals.

Historical Context: The Evolution of Pyridine-3-Carboxylic Acids

The history of 5-amino-2-chloro-4-methyl-nicotinic acid is deeply intertwined with the evolution of kinase inhibitors. Historically, simple pyridine carboxylic acid isomers (such as picolinic, nicotinic, and isonicotinic acids) have served as the foundation for a plethora of therapeutics targeting tuberculosis, hyperlipidemia, and various cancers[2].

In the early 2000s, as structure-based drug design (SBDD) matured, medicinal chemists realized that flat, unsubstituted aromatic rings often led to off-target toxicities and poor pharmacokinetic profiles. The introduction of the 2-chloro-4-methylnicotinic acid core marked a significant leap forward. The 4-methyl group was discovered to induce a critical steric clash that forces adjacent amide bonds out of coplanarity, a conformational lock essential for fitting into the tight ATP-binding pockets of kinases like ABL and the TAM family[3][4].

The subsequent addition of the 5-amino group (resulting in CAS 1557408-44-2) represented a masterclass in rational scaffold design. It provided a third orthogonal vector for diversification, allowing chemists to synthesize complex biaryl amides and ureas that could simultaneously interact with the kinase hinge region and the solvent-exposed channel[1][3].

Structural Rationale & Mechanistic Insights

As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is so highly valued in library synthesis and Structure-Activity Relationship (SAR) campaigns. Every functional group on this pyridine ring serves a distinct mechanistic purpose:

  • 3-Carboxylic Acid (The Anchor): This is the primary site for amide coupling. In kinase inhibitors, the resulting amide often projects into the solvent-exposed region or interacts with the highly conserved DFG (Asp-Phe-Gly) motif[2].

  • 4-Methyl Group (The Conformational Lock): Steric shielding is its primary function. By physically clashing with the C3-amide carbonyl oxygen, the 4-methyl group restricts the rotation of the amide bond. This pre-organizes the molecule into the bioactive conformation, drastically reducing the entropic penalty of binding[4].

  • 2-Chloro Group (The Orthogonal Handle): Electronically, the strongly electron-withdrawing nature of the adjacent pyridine nitrogen activates the C2 position. Synthetically, this makes the 2-chloro group an ideal candidate for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling, enabling late-stage diversification[3].

  • 5-Amino Group (The Hinge Binder): The primary amine serves as a potent hydrogen-bond donor. In many targeted therapies, this group (or its urea derivatives) forms critical bidentate interactions with the backbone carbonyls of the kinase hinge region[3].

Physicochemical Profiling

Understanding the baseline physical properties of 5-amino-2-chloro-4-methyl-nicotinic acid is essential for predicting its behavior in both synthetic workflows and biological assays. The data is summarized below[5].

PropertyValueScientific Implication
CAS Number 1557408-44-2Unique registry identifier for procurement and IP tracking.
Molecular Formula C7H7ClN2O2Indicates a low molecular weight (186.60 g/mol ), ideal for fragment-based design.
LogP (Predicted) 0.48Highly hydrophilic; ensures excellent aqueous solubility for early-stage screening.
Density (Predicted) 1.5 ± 0.1 g/cm³High density typical of halogenated, densely functionalized aromatics.
Boiling Point 448.6 ± 45.0 °CIndicates high thermal stability, allowing for aggressive high-temperature reaction conditions (e.g., SNAr).

Experimental Methodology: Orthogonal Functionalization

To leverage this building block effectively, one must exploit the differing reactivities of its functional groups. The following protocol describes a self-validating, step-by-step system for synthesizing a multi-targeted kinase inhibitor intermediate.

Protocol: Sequential Amide Coupling and High-Temperature SNAr

Objective: Synthesize a functionalized intermediate by selectively reacting the C3-carboxylic acid, followed by the C2-chloro group, while preserving the C5-amino group.

Phase 1: C3-Amide Coupling Causality Check: The steric bulk of the 4-methyl group makes standard coupling agents (like EDC/HOBt) inefficient. HATU is required to form a highly reactive 7-aza-OBt ester intermediate, overcoming the steric hindrance.

  • Preparation: Dissolve 5-Amino-2-chloro-4-methyl-nicotinic acid (1.0 eq, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M solution.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and HATU (1.2 eq). Stir the mixture at 25°C for 15 minutes. Note: Pre-activation is critical to prevent the C5-amino group of a second molecule from competing, thereby avoiding dimerization.

  • Coupling: Introduce the target primary aniline (1.1 eq). Stir continuously for 12 hours under an inert argon atmosphere.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the product using Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 2: C2-SNAr Displacement Causality Check: The C2-chloro group is activated by the pyridine nitrogen, but the electron-donating nature of the C5-amino group slightly dampens this activation. Therefore, elevated temperatures are required to drive the SNAr reaction to completion.

  • Preparation: Dissolve the purified C3-amide intermediate from Phase 1 in N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.1 M.

  • Reagent Addition: Add a secondary aliphatic amine (e.g., morpholine or piperazine) (5.0 eq) and DIPEA (2.0 eq).

  • Heating: Heat the reaction mixture to 110°C for 8 hours. Monitor progression via LC-MS.

  • Isolation: Cool the mixture to room temperature and precipitate the product by dropwise addition into ice-cold water. Collect the highly functionalized intermediate via vacuum filtration.

Workflow Visualization

The following diagram illustrates the logical progression of the orthogonal synthetic workflow described above, mapping how each functional group is systematically targeted to build a complex pharmacological agent.

Workflow Start 5-Amino-2-chloro-4-methyl-nicotinic acid CAS: 1557408-44-2 Amide C3-Carboxyl Activation HATU / DIPEA Start->Amide Step 1: Orthogonal Coupling SNAr C2-Chloro Displacement SNAr with 2° Amine Amide->SNAr Step 2: High-Temp Substitution Urea C5-Amino Functionalization Isocyanate / Pyridine SNAr->Urea Step 3: Hinge-Binding Vector Product Multi-Targeted Kinase Inhibitor (e.g., IRAK4 / TAM) Urea->Product Final Candidate Generation

Fig 1: Orthogonal synthetic workflow for functionalizing 5-Amino-2-chloro-4-methyl-nicotinic acid.

Conclusion

The transition from simple nicotinic acid to highly decorated scaffolds like 5-amino-2-chloro-4-methyl-nicotinic acid represents a paradigm shift in modern drug discovery. By understanding the precise electronic and steric contributions of the 2-chloro, 4-methyl, and 5-amino substituents, medicinal chemists can rationally design highly selective, conformationally locked inhibitors. Mastery of its orthogonal synthetic pathways ensures that this building block will remain a cornerstone in the development of next-generation therapeutics.

References

  • National Institutes of Health (PMC). "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors." NIH.[Link]

  • Google Patents. "WO2015081257A2 - Aminopyridine derivatives as tam family kinase inhibitors.
  • MDPI. "Design, Synthesis, and Biological Evaluation of N,N-Diphenylaniline-Based Derivatives as Antiproliferative Agents and ABL TK Inhibitors Against CML." MDPI.[Link]

Sources

Strategic Procurement and Synthetic Utilization of 5-Amino-2-chloro-4-methyl-nicotinic Acid in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, densely substituted pyridine scaffolds are highly prized for their ability to project pharmacophores into distinct vectors while tuning the physicochemical properties of the resulting active pharmaceutical ingredient (API). 5-Amino-2-chloro-4-methyl-nicotinic acid (CAS: 1557408-44-2) represents a premium pharmaceutical building block[1]. Featuring four orthogonal functional handles—a C3-carboxylic acid, a C2-chloride, a C5-amine, and a C4-methyl group—this scaffold enables highly modular, divergent synthetic pathways.

This technical guide provides a comprehensive analysis of the commercial supply chain for this compound, details its physicochemical rationale, and outlines self-validating experimental protocols for its chemoselective functionalization.

Physicochemical Profiling & Structural Rationale

The strategic value of 5-Amino-2-chloro-4-methyl-nicotinic acid lies in the synergistic electronic and steric effects of its substituents[2].

  • C4-Methyl Group (Steric Tuning): The methyl group forces adjacent substituents (specifically the C3-carboxyl) out of coplanarity with the pyridine ring. This steric hindrance is critical for locking the conformation of resulting amides, a common tactic in designing kinase and KRAS inhibitors to improve binding kinetics and target selectivity.

  • C2-Chloride (Electronic Activation): Positioned ortho to the electron-withdrawing pyridine nitrogen, the C-Cl bond is highly activated. This facilitates rapid oxidative addition in palladium-catalyzed cross-couplings or direct Nucleophilic Aromatic Substitution (SNAr).

  • C5-Amino Group (Hydrogen Bonding): Acts as a critical hydrogen bond donor in the final API or serves as a handle for further derivatization (e.g., acylation, alkylation, or Sandmeyer-type transformations).

Table 1: Predicted Physicochemical Properties

Data aggregated from computational models and supplier databases[2].

PropertyValueRationale / Implication
Molecular Formula C7H7ClN2O2Highly atom-efficient core scaffold.
Molecular Weight 186.60 g/mol Low molecular weight allows for extensive elaboration without exceeding Lipinski's Rule of 5.
LogP (Predicted) 0.48Highly hydrophilic; improves aqueous solubility of lipophilic drug candidates.
Density (Predicted) 1.5±0.1 g/cm³Indicates a dense, tightly packed crystal lattice.
Boiling Point 448.6±45.0 °CHigh thermal stability; suitable for high-temperature coupling reactions.

Commercial Supply Chain & Vendor Landscape

Consistent sourcing of highly substituted pyridines is a known bottleneck in preclinical development. Fortunately, 5-Amino-2-chloro-4-methyl-nicotinic acid is supported by a robust network of commercial suppliers, ranging from catalog quantities for discovery chemistry to bulk sourcing for process scale-up.

Table 2: Verified Commercial Suppliers
SupplierCAS NumberPurity / GradeCatalog / Product No.Notes
Sigma-Aldrich / Merck 1557408-44-2Research GradeVariesPremium global distributor[1][3].
BLD Pharm 1557408-44-297%+BD00782701Specialized in novel building blocks[4][5].
Bide Pharm 1557408-44-297%BD00782701Shares catalog indexing with BLD Pharm[6].
abcr Gute Chemie 1557408-44-2Research GradeAB538054Reliable European sourcing[7].
J&W Pharmlab 1557408-44-2Pharma GradeVariesOffers bulk inquiry for process scale-up[8][9].

Orthogonal Reactivity & Mechanistic Workflow

The true utility of this scaffold is the ability to selectively react one functional group without protecting the others. The workflow below illustrates the logical progression of functionalizing this core.

G A 5-Amino-2-chloro-4-methyl-nicotinic acid (CAS: 1557408-44-2) B C3-Carboxyl Activation (HATU / DIPEA) A->B Step 1 C C2-Chloride Displacement (SNAr / Pd-Coupling) A->C Step 1 (Alt) E Amide Intermediate B->E Amine Addition F C2-Substituted Scaffold C->F Boronic Acid / Nucleophile D C5-Amino Functionalization (Acylation / Alkylation) G Advanced API Precursor D->G Final Assembly E->D Step 2 F->D Step 2

Figure 1: Orthogonal functionalization workflow for 5-Amino-2-chloro-4-methyl-nicotinic acid.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental success with highly substituted pyridines relies on understanding the causality behind reagent selection. The following protocols are designed as self-validating systems to ensure high yield and purity.

Protocol 1: Sterically Hindered Amide Coupling (C3-Carboxylic Acid)

Causality & Rationale: The C4-methyl group exerts a severe steric penalty on the adjacent C3-carboxyl group. Standard carbodiimide coupling (e.g., EDC/HOBt) will stall, leading to high levels of unreacted starting material. Therefore, HATU is required; its 7-azabenzotriazole leaving group is highly reactive and accelerates coupling even in sterically congested environments.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Amino-2-chloro-4-methyl-nicotinic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Note: Excess base is required to ensure complete deprotonation of the acid and to neutralize the incoming amine salt.

  • Activation: Cool the mixture to 0 °C and add HATU (1.1 eq) in one portion.

    • Self-Validation Check (IPC): Stir for 15 minutes, then pull a 10 µL aliquot for LC-MS analysis. You must observe the mass of the active HOAt-ester intermediate before proceeding. If absent, check the water content of your DMF.

  • Coupling: Add the target primary or secondary amine (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x).

    • Critical Step: Wash the combined organic layers with 5% aqueous LiCl (3x) to completely partition the DMF into the aqueous phase, followed by brine. Dry over Na₂SO₄ and concentrate.

Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling (C2-Chloride)

Causality & Rationale: The C2-chloride is electronically activated for oxidative addition. However, the free C5-amino group poses a risk of coordinating to the palladium catalyst, leading to catalyst poisoning. Utilizing a bulky, electron-rich ligand like XPhos prevents off-target coordination, while a biphasic solvent system ensures the solubility of the inorganic base required for the transmetalation step.

Step-by-Step Methodology:

  • Reagent Charging: Charge a Schlenk flask with the C3-amide intermediate generated in Protocol 1 (1.0 eq), an aryl boronic acid (1.2 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.05 eq) and XPhos (0.10 eq).

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M).

  • Atmospheric Control:

    • Self-Validation Check: Evacuate the flask under high vacuum and backfill with ultra-pure N₂. Repeat this cycle three times. A strict inert atmosphere is non-negotiable to prevent homocoupling of the boronic acid and premature oxidation of the Pd(0) species.

  • Reaction: Heat the sealed flask to 90 °C for 12 hours. Monitor via TLC (EtOAc/Hexanes) until the starting material is consumed.

  • Workup: Cool to room temperature. Filter the biphasic mixture through a tightly packed pad of Celite to remove palladium black (rinse with EtOAc). Separate the layers, dry the organic phase over MgSO₄, and purify via flash column chromatography.

References

The following authoritative sources and supplier databases were utilized to verify the commercial availability and physicochemical properties of 5-Amino-2-chloro-4-methyl-nicotinic acid:

  • Sigma-Aldrich / Merck. 5-Amino-2-chloro-4-methyl-nicotinic acid (CAS: 1557408-44-2) Product Page. Retrieved from:[1]

  • abcr Gute Chemie. AB538054 | CAS 1557408-44-2. Retrieved from:[7]

  • J&W Pharmlab. 5-Amino-2-chloro-4-methyl-nicotinic acid - CAS:1557408-44-2. Retrieved from:[8]

  • GuideChem. 5-Amino-2-chloro-4-methyl-nicotinic acid (CAS No.1557408-44-2) Physical Properties. Retrieved from:[2]

  • BLD Pharm. 89793-10-2 | 5-Amino-2-chloro-6-methylnicotinic acid (Related Catalog Data). Retrieved from:[4]

  • Bide Pharm. CAS:1935433-61-62,6-Dichloropyridine-3,4-dicarboxylic acid (Related Catalog Data). Retrieved from:[6]

Sources

An In-Depth Technical Guide to the Purity Standards for 5-Amino-2-chloro-4-methyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

5-Amino-2-chloro-4-methyl-nicotinic acid is a substituted pyridine derivative that serves as a key building block in the synthesis of various pharmacologically active molecules. As with any intermediate intended for use in drug development, its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the purity standards for 5-Amino-2-chloro-4-methyl-nicotinic acid, detailing potential impurities, analytical methodologies for their detection and quantification, and proposed acceptance criteria. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and regulatory submission of compounds incorporating this important intermediate.

The control of impurities in pharmaceutical manufacturing is a mandate from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). Impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the substance over time.[1][2][3] Therefore, a robust analytical program is essential to ensure the quality and consistency of each batch of 5-Amino-2-chloro-4-methyl-nicotinic acid.

Potential Impurity Profile

A thorough understanding of the synthetic route is fundamental to predicting the potential impurity profile. While multiple synthetic strategies for substituted nicotinic acids exist, a plausible route to 5-Amino-2-chloro-4-methyl-nicotinic acid can be conceptualized, from which potential process-related impurities can be deduced. A likely precursor is 2-chloro-4-methyl-nicotinonitrile.[4] The subsequent steps would involve nitration followed by reduction of the nitro group to an amine, and finally, hydrolysis of the nitrile to a carboxylic acid.

Based on this proposed synthesis, the following categories of impurities should be considered:

  • Starting Materials and Intermediates: Unreacted precursors from any of the synthetic steps.

  • By-products: Compounds formed from side reactions, such as isomers or products of incomplete reactions.

  • Degradation Products: Impurities formed during storage or handling, potentially through hydrolysis or oxidation.

A visual representation of the potential impurity sources is provided below.

Impurity_Sources Potential Impurity Sources for 5-Amino-2-chloro-4-methyl-nicotinic acid cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 2_chloro_4_methyl_nicotinonitrile 2-chloro-4-methyl-nicotinonitrile Nitration Nitration 2_chloro_4_methyl_nicotinonitrile->Nitration Nitro_intermediate 5-Nitro-2-chloro-4-methyl-nicotinonitrile Nitration->Nitro_intermediate Isomeric_Impurity Isomeric nitro-substituted intermediates Nitration->Isomeric_Impurity Side Reaction Reduction Reduction Nitro_intermediate->Reduction Amino_nitrile_intermediate 5-Amino-2-chloro-4-methyl-nicotinonitrile Reduction->Amino_nitrile_intermediate Incomplete_Reduction Residual nitro or nitroso compounds Reduction->Incomplete_Reduction Incomplete Reaction Hydrolysis Hydrolysis Amino_nitrile_intermediate->Hydrolysis Final_Product 5-Amino-2-chloro-4-methyl-nicotinic acid Hydrolysis->Final_Product Incomplete_Hydrolysis 5-Amino-2-chloro-4-methyl-nicotinamide Hydrolysis->Incomplete_Hydrolysis Incomplete Reaction Decarboxylation_Product 5-Amino-2-chloro-4-methylpyridine Final_Product->Decarboxylation_Product Degradation Starting_Material Unreacted 2-chloro-4-methyl-nicotinonitrile

Caption: Potential sources and structures of impurities.

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is necessary for the comprehensive purity assessment of 5-Amino-2-chloro-4-methyl-nicotinic acid.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification

HPLC is the primary technique for determining the purity and quantifying impurities in pharmaceutical intermediates.[5] A stability-indicating reverse-phase HPLC (RP-HPLC) method is recommended.

Experimental Protocol: RP-HPLC Method

  • Instrumentation: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.

Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[6][7]

Structural Elucidation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for the structural confirmation of the main component and the identification of unknown impurities.

1H NMR Spectroscopy Protocol

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Data Acquisition: Acquire a standard proton NMR spectrum.

  • Expected Chemical Shifts: The proton chemical shifts will be influenced by the substituents on the pyridine ring. General expected regions are:

    • Aromatic protons: δ 7.0-9.0 ppm.

    • Methyl protons: δ 2.0-3.0 ppm.

    • Amino protons: δ 4.0-6.0 ppm (broad signal).

    • Carboxylic acid proton: δ 10.0-13.0 ppm (broad signal).

Mass Spectrometry Protocol

  • Instrumentation: A mass spectrometer, preferably coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements to determine elemental compositions.

  • Data Analysis: The fragmentation pattern can provide valuable structural information. Expected fragmentation would involve the loss of the carboxylic acid group (-45 Da) and potentially other fragments related to the pyridine ring structure.

Overall Analytical Workflow

The following diagram illustrates a comprehensive workflow for the purity assessment of 5-Amino-2-chloro-4-methyl-nicotinic acid.

Analytical_Workflow Analytical Workflow for Purity Assessment Sample Sample of 5-Amino-2-chloro-4-methyl-nicotinic acid HPLC_Purity HPLC Purity & Impurity Quantification Sample->HPLC_Purity NMR_Identity 1H NMR for Identity Confirmation Sample->NMR_Identity LC_MS_Impurity_ID LC-MS for Impurity Identification Sample->LC_MS_Impurity_ID GC_Residual_Solvents GC for Residual Solvents Sample->GC_Residual_Solvents Karl_Fischer Karl Fischer Titration for Water Content Sample->Karl_Fischer Heavy_Metals Heavy Metals Analysis (e.g., ICP-MS) Sample->Heavy_Metals Final_Report Certificate of Analysis (CoA) HPLC_Purity->Final_Report NMR_Identity->Final_Report LC_MS_Impurity_ID->Final_Report GC_Residual_Solvents->Final_Report Karl_Fischer->Final_Report Heavy_Metals->Final_Report

Caption: Overall analytical workflow for purity assessment.

Proposed Purity Specifications

The following table outlines the proposed specifications for 5-Amino-2-chloro-4-methyl-nicotinic acid, based on general standards for pharmaceutical intermediates.

TestAcceptance CriteriaAnalytical Method
Appearance White to off-white solidVisual Inspection
Identification Conforms to the structure1H NMR
Purity (Assay) ≥ 98.0%HPLC
Individual Unspecified Impurity ≤ 0.10%HPLC
Total Impurities ≤ 1.0%HPLC
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents Meets ICH Q3C limitsGas Chromatography (GC)
Heavy Metals ≤ 20 ppmICP-MS or Colorimetric Method

Conclusion

Ensuring the purity of 5-Amino-2-chloro-4-methyl-nicotinic acid is paramount for its successful application in the development of safe and effective pharmaceuticals. This technical guide has outlined a comprehensive approach to defining and controlling the purity of this key intermediate. By understanding the potential impurity profile, implementing robust and validated analytical methods, and adhering to stringent specifications, researchers and manufacturers can ensure the consistent quality of this important building block. The methodologies and specifications presented herein provide a solid framework for the quality control of 5-Amino-2-chloro-4-methyl-nicotinic acid, ultimately contributing to the integrity of the final drug product.

References

  • Research and Reviews. (n.d.). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. Retrieved from [Link]

  • Gore, S., et al. (2011). Recent trends in the impurity profile of pharmaceuticals. PMC. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Wong, A. (2026, March 12). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC International. Retrieved from [Link]

  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021, March 25). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. Retrieved from [Link]

  • Jetir.Org. (n.d.). A BRIEF REVIEW ON HPLC METHOD VALIDATION. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). Vitamin B3, Niacinamide, Nicotinic acid, Niacin | USP | Pharmacopoeia | Reference Standards. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
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  • CPAChem. (n.d.). Nicotinic acid linearity standard set. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mass fragmentation pattern for compound (6). Retrieved from [Link]

  • Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
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  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(19), 6549-6551. Retrieved from [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Khan, I., et al. (2025, June 3). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
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Sources

theoretical studies on 5-Amino-2-chloro-4-methyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Investigation of 5-Amino-2-chloro-4-methyl-nicotinic acid

Authored by: Gemini, Senior Application Scientist

Abstract

5-Amino-2-chloro-4-methyl-nicotinic acid is a substituted pyridine carboxylic acid, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities of its analogues.[1] As a derivative of nicotinic acid (Niacin, Vitamin B3), this molecule holds potential for novel pharmacological applications, which can be efficiently explored through theoretical and computational methods.[2] This guide provides a comprehensive framework for the in silico characterization of 5-Amino-2-chloro-4-methyl-nicotinic acid, outlining the requisite computational experiments, the rationale behind methodological choices, and the interpretation of the resulting data. We will delve into quantum chemical calculations to define its structural and electronic landscape, predict its spectroscopic signatures, and employ molecular docking to probe its potential as a therapeutic agent.

Introduction: The Rationale for a Theoretical Approach

The journey of a molecule from a synthetic concept to a viable drug candidate is arduous and expensive.[3] Computational chemistry offers a powerful paradigm to de-risk and accelerate this process by providing deep molecular insights before extensive experimental synthesis and testing are undertaken.[4] For 5-Amino-2-chloro-4-methyl-nicotinic acid, a molecule with a paucity of published experimental data, a theoretical investigation is not merely beneficial—it is a foundational step.

By applying robust computational methodologies, we can:

  • Establish the molecule's most stable three-dimensional conformation.

  • Elucidate its electronic properties to predict sites of reactivity and intermolecular interactions.

  • Calculate global reactivity descriptors to understand its kinetic stability.

  • Generate theoretical vibrational spectra (FT-IR, Raman) to aid in future experimental characterization.

  • Screen for potential protein targets and predict binding affinities through molecular docking, thereby generating testable hypotheses for its biological activity.

This guide is structured to walk researchers through a comprehensive theoretical workflow, grounded in methodologies that have been successfully applied to analogous nicotinic acid derivatives.[5][6]

Core Computational Methodologies

The reliability of any theoretical study hinges on the appropriateness of the computational methods employed. Based on extensive precedent in the study of substituted pyridines and related heterocyclic compounds, we recommend a two-pronged approach combining Density Functional Theory (DFT) for intrinsic molecular properties and molecular docking for bioactivity screening.[2][7]

Quantum Chemistry: Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for its exceptional balance of accuracy and computational cost, making it ideal for studying molecules of this size.[7] It allows for the calculation of a wide range of molecular properties from first principles.

Experimental Protocol: DFT Calculation Workflow

  • Structure Preparation: The 2D structure of 5-Amino-2-chloro-4-methyl-nicotinic acid is drawn using molecular modeling software (e.g., GaussView).

  • Geometry Optimization: A full geometry optimization is performed to find the molecule's lowest energy conformation. This is a critical step, as all subsequent property calculations depend on the optimized structure.

    • Methodology: The B3LYP functional is recommended, as it has a long track record of providing reliable results for a wide range of organic molecules.[6]

    • Basis Set: The 6-311++G(d,p) basis set is chosen to provide a flexible and accurate description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for atoms other than hydrogen and for hydrogen atoms, respectively.[6]

  • Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • It provides the data for generating theoretical FT-IR and Raman spectra.

  • Property Calculations: Single-point energy calculations are then conducted on the optimized geometry to derive electronic properties, including frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis.[8]

G cluster_workflow DFT Computational Workflow A 1. Initial 3D Structure B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Confirmation of Energy Minimum (No Imaginary Frequencies) C->D Validation E 4. Single-Point Calculation (Electronic Properties) C->E Proceed F 5. Data Analysis (HOMO, LUMO, MEP, NBO) E->F

Caption: A typical workflow for DFT-based molecular characterization.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[3] It is instrumental in structure-based drug design for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

Experimental Protocol: Molecular Docking Workflow

  • Target Selection: Based on the known activities of nicotinic acid derivatives, potential protein targets are identified. For instance, dihydrofolate reductase and tyrosyl-tRNA synthetase have been investigated for related compounds.[9]

  • Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

  • Ligand Preparation: The DFT-optimized 3D structure of 5-Amino-2-chloro-4-methyl-nicotinic acid is prepared by assigning appropriate atom types and charges.

  • Grid Box Generation: A docking grid or "search space" is defined around the active site of the protein.

  • Docking Simulation: Software like AutoDock Vina or iGEMDOCK is used to perform the docking calculations.[2] The program systematically explores different conformations and orientations of the ligand within the active site, scoring each "pose" based on a scoring function that estimates binding affinity.

  • Analysis of Results: The results are analyzed by examining the predicted binding energies (kcal/mol) and visualizing the top-ranked docking poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site.

In-Depth Analysis of Molecular Properties

The DFT calculations yield a wealth of data that provides a detailed picture of the molecule's intrinsic characteristics.

Optimized Molecular Structure

The geometry optimization provides the most stable 3D arrangement of the atoms. From this, we can extract precise bond lengths, bond angles, and dihedral angles. These theoretical parameters serve as a benchmark for comparison with future experimental data (e.g., from X-ray crystallography).

G A 5-Amino-2-chloro-4-methyl-nicotinic acid

Caption: 2D structure of 5-Amino-2-chloro-4-methyl-nicotinic acid.

ParameterDescriptionPredicted Significance
Bond Lengths (Å) Distances between atomic nuclei (e.g., C=O, C-Cl, N-H).Influences vibrational frequencies and reactivity. The C=O bond in the carboxylic acid is expected to be around 1.2 Å.
Bond Angles (°) Angles formed by three connected atoms.Defines the molecule's overall shape. The angles within the pyridine ring will deviate slightly from the ideal 120° due to substitution.
Dihedral Angles (°) The rotational angle between the plane of the carboxylic acid group and the pyridine ring.Determines the molecule's conformation and steric hindrance, which is crucial for receptor binding.
Table 1: Key structural parameters for analysis.
Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[8]

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[10]

  • Electron Density Distribution: Visualizing the HOMO and LUMO orbitals shows where the molecule is most likely to act as a nucleophile (HOMO) or an electrophile (LUMO).

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other molecules.[11]

  • Red Regions (Negative Potential): Indicate areas of high electron density, which are prone to electrophilic attack. These are expected around the oxygen atoms of the carboxylic acid and the nitrogen of the pyridine ring.[2]

  • Blue Regions (Positive Potential): Indicate areas of low electron density (electron-poor), which are susceptible to nucleophilic attack. These are often found around the hydrogen atoms of the amine and carboxylic acid groups.

Global Reactivity Descriptors

From the HOMO and LUMO energies, a suite of reactivity indices can be calculated to quantify the molecule's chemical behavior.[5][10]

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2Measures resistance to change in electron distribution.
Electrophilicity Index (ω) ω = (I + A)2 / (8 * η)Quantifies the ability of a molecule to accept electrons.
Table 2: Global reactivity descriptors derived from DFT calculations.

Predicted Spectroscopic Signatures

DFT frequency calculations allow for the prediction of vibrational spectra, which are unique fingerprints of a molecule.

Theoretical FT-IR and Raman Analysis

The calculated vibrational modes can be assigned to specific functional groups, providing a powerful tool for interpreting experimental spectra.[6]

Functional GroupVibration ModePredicted Wavenumber (cm-1)Significance
-OH (Carboxylic Acid) O-H Stretch~3400-3500 (broad)Highly characteristic; broadening due to hydrogen bonding.[12]
-NH2 (Amino) N-H Stretch~3300-3400Typically appears as two distinct peaks for symmetric and asymmetric stretching.
C=O (Carboxylic Acid) C=O Stretch~1700-1725A very strong, sharp absorption. Its exact position is sensitive to conjugation and hydrogen bonding.[12]
Pyridine Ring C=C / C=N Stretch~1550-1620A series of bands characteristic of the aromatic ring.
C-Cl (Chloro) C-Cl Stretch~700-800Found in the fingerprint region; confirms the presence of the halogen.
Table 3: Predicted characteristic vibrational frequencies for 5-Amino-2-chloro-4-methyl-nicotinic acid.

Probing Bioactivity: A Molecular Docking Case Study

To illustrate the power of molecular docking, we outline a hypothetical study targeting human dihydrofolate reductase (DHFR), an established target for antibacterial and anticancer drugs.[9]

G cluster_docking Molecular Docking Workflow cluster_analysis Result Interpretation PDB 1. Obtain Protein Structure (e.g., PDB ID: 1DLS for human DHFR) Prep 3. Receptor Preparation (Remove water, add hydrogens) PDB->Prep Ligand 2. Prepare Ligand (Optimized 5-ACMN) Dock 5. Run Docking Simulation (e.g., AutoDock Vina) Ligand->Dock Grid 4. Define Binding Site (Grid Box Generation) Prep->Grid Grid->Dock Analyze 6. Analyze Results Dock->Analyze BindingEnergy Binding Affinity (kcal/mol) Analyze->BindingEnergy Pose Interaction Pose Analysis (H-Bonds, Hydrophobic Contacts) Analyze->Pose

Caption: A streamlined workflow for a molecular docking study.

A successful docking result would show a low binding energy (e.g., -7 to -10 kcal/mol) and a binding pose where the functional groups of the ligand form specific, favorable interactions with key amino acid residues in the DHFR active site. For example, the carboxylic acid group might form a hydrogen bond with a positively charged residue like Arginine, while the pyridine ring could engage in π-π stacking with a Phenylalanine residue. Such a result would provide a strong, data-driven hypothesis that 5-Amino-2-chloro-4-methyl-nicotinic acid is a potential DHFR inhibitor, warranting experimental validation.

Conclusion

This guide has outlined a comprehensive theoretical framework for the characterization of 5-Amino-2-chloro-4-methyl-nicotinic acid. By systematically applying Density Functional Theory and molecular docking, researchers can build a detailed understanding of the molecule's structural, electronic, and bioactive properties. The data generated through these in silico methods provides a robust foundation for guiding synthesis, spectroscopic characterization, and biological screening. This theory-first approach embodies a modern, efficient strategy in chemical and pharmaceutical research, enabling the rapid evaluation of novel chemical entities and accelerating the path toward discovery.

References

  • Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. DergiPark. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

  • Synthesis, Characterization, Molecular Docking and Antimicrobial Activity of Nicotinic Acid Derived N-acylhydrazones. Der Pharma Chemica. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PubMed. [Link]

  • DFT Study of a Series of Nicotinic Acid Benzylidenehydrazide Derivatives: Structure, Stability and Reactivity. DergiPark. [Link]

  • Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Chemical and Pharmaceutical Research. [Link]

  • DFT Study of a Series of Nicotinic Acid Benzylidenehydrazide Derivatives: Structure, Stability and Reactivity. ResearchGate. [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. [Link]

  • Effect of Amino, Chloro, and Methyl Functional Groups on 4-(4-Hydroxyphenyl) Piperazine by Density Functional Theory and Molecular Docking Studies. Taylor & Francis Online. [Link]

  • APPLICATION, EVALUATION, AND IMPROVEMENT OF COMPUTATIONAL METHODOLOGIES IN DRUG DISCOVERY. University of Padua. [Link]

  • Effect of Amino, Chloro, and Methyl Functional Groups on 4-(4-Hydroxyphenyl) Piperazine by Density Functional Theory and Molecular Docking Studies | Request PDF. ResearchGate. [Link]

  • Computational Approaches: Drug Discovery and Design in Medicinal Chemistry and Bioinformatics. MDPI. [Link]

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]

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An In-depth Technical Guide to the Reactivity of the Amino Group in 5-Amino-2-chloro-4-methyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Among these, substituted pyridine derivatives are of paramount importance, forming the structural core of numerous pharmaceuticals and functional materials. 5-Amino-2-chloro-4-methyl-nicotinic acid is a particularly valuable building block due to its trifunctional nature. The molecule possesses three distinct reactive sites: a nucleophilic amino group, an electrophilic carbon bearing a chloro substituent, and a versatile carboxylic acid group. This guide provides an in-depth technical exploration of the reactivity of the 5-amino group, offering researchers, scientists, and drug development professionals a comprehensive understanding of its chemical behavior. By dissecting the interplay of electronic and steric factors, we aim to provide a predictive framework for its synthetic transformations and to explain the causality behind experimental design for its derivatization.

Theoretical Framework: Unraveling the Reactivity of the Amino Group

The reactivity of the amino group in 5-Amino-2-chloro-4-methyl-nicotinic acid is a nuanced interplay of electronic and steric effects imposed by the substituents on the pyridine ring. A thorough understanding of these factors is critical for predicting its behavior in chemical reactions and for designing selective synthetic strategies.

Electronic Effects: A Tug-of-War for Electron Density

The pyridine ring itself is an electron-deficient system due to the electronegativity of the nitrogen atom. This inherent electron-withdrawing nature is further modulated by the attached functional groups:

  • Amino Group (-NH₂ at C5): The amino group is a potent electron-donating group, primarily through its positive resonance effect (+M).[1] The lone pair of electrons on the nitrogen atom can be delocalized into the pyridine ring, thereby increasing the electron density at the ortho and para positions.[1] This donation of electron density enhances the nucleophilicity of the exocyclic amino nitrogen, making it more reactive towards electrophiles.

  • Chloro Group (-Cl at C2): The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity.[1] While it also possesses lone pairs that can participate in a positive resonance effect (+M), the inductive effect is dominant for halogens.[2] Its presence deactivates the ring towards electrophilic attack and activates the C2 position for nucleophilic aromatic substitution.[3]

  • Methyl Group (-CH₃ at C4): The methyl group is a weak electron-donating group through an inductive effect (+I). It pushes electron density into the ring, slightly increasing the overall electron density and basicity.

  • Carboxylic Acid Group (-COOH at C3): The carboxylic acid group is a strong electron-withdrawing group through both a negative inductive effect (-I) and a negative resonance effect (-M). This group significantly reduces the electron density of the pyridine ring.

The net result of these competing electronic influences is a complex electronic landscape. The powerful electron-donating resonance of the amino group is somewhat counteracted by the electron-withdrawing effects of the chloro, carboxylic acid, and the pyridine nitrogen itself. However, the amino group's ability to donate electrons makes its nitrogen atom a primary site for electrophilic attack. The lone pair on the exocyclic amino nitrogen is more available for donation compared to the lone pair on the pyridine ring nitrogen, which is part of the aromatic system.[4]

Steric Hindrance: The Physical Barrier to Reaction

The accessibility of the amino group's lone pair to incoming electrophiles is also governed by steric hindrance. In this molecule, the amino group is flanked by a methyl group at the C4 position. While a methyl group is not exceptionally large, it can still impose some steric hindrance, potentially slowing down reactions with bulky electrophiles.[5][6][7] This steric congestion is an important consideration when selecting reagents and reaction conditions.

Key Reactions of the Amino Group

The nucleophilic nature of the 5-amino group allows it to participate in a variety of important synthetic transformations. The following sections detail the most common reactions, including mechanistic insights and practical experimental considerations.

Acylation: Formation of Amide Bonds

The formation of an amide bond via acylation of the amino group is one of its most fundamental and widely utilized reactions. This transformation is crucial for building more complex molecular architectures, particularly in the synthesis of peptidomimetics and other biologically active compounds.

Mechanism and Strategy: Acylation can be achieved using various acylating agents, such as acid chlorides, acid anhydrides, or by coupling the amine with a carboxylic acid using a dehydrating agent.[8][9] The reaction proceeds via nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent.[10]

  • With Acid Chlorides/Anhydrides: This is a direct and often high-yielding method. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl or carboxylic acid byproduct.[8]

  • With Carboxylic Acids (Coupling Agents): For more delicate substrates, direct condensation with a carboxylic acid can be mediated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or titanium tetrachloride (TiCl₄).[8][11] These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine.

Experimental Protocol: Acylation with Acetic Anhydride
  • Dissolution: Dissolve 5-Amino-2-chloro-4-methyl-nicotinic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution.

  • Acylating Agent: Slowly add acetic anhydride (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Alkylation: Introducing Alkyl Substituents

N-alkylation of the amino group introduces alkyl chains, which can be critical for modulating the pharmacological properties of a molecule, such as its solubility, lipophilicity, and receptor binding affinity.

Regioselectivity: A key challenge in the alkylation of aminopyridines is the competition between alkylation at the exocyclic amino nitrogen and the endocyclic pyridine ring nitrogen.[4] The pyridine nitrogen is often a more active nucleophilic site.[4] However, selective alkylation of the amino group can be achieved by first deprotonating it with a strong, non-nucleophilic base like sodium hydride (NaH) or sodium amide (NaNH₂).[4][12] This generates a more potent nucleophilic anion that preferentially reacts at the exocyclic nitrogen.[4]

Experimental Protocol: Selective N-Monoalkylation
  • Amine Deprotonation: In an inert atmosphere (e.g., under nitrogen or argon), suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Slowly add a solution of 5-Amino-2-chloro-4-methyl-nicotinic acid (1.0 eq) in anhydrous THF to the NaH suspension at 0 °C.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., methyl iodide, 1.05 eq) dropwise.

  • Reaction: Let the reaction proceed at room temperature overnight, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue by flash column chromatography.

Diazotization: A Gateway to Further Functionalization

Diazotization of the primary amino group provides a versatile intermediate, a diazonium salt, which can be subsequently converted into a wide array of other functional groups. This two-step sequence is a powerful tool for diversifying the molecular scaffold.

Mechanism and Application: The reaction involves treating the aminopyridine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[13][14] These intermediates can be unstable, especially in heterocyclic systems, but can be immediately used in subsequent reactions.[15] Common transformations include:

  • Sandmeyer Reaction: Conversion to -Cl, -Br, -CN using the corresponding copper(I) salt.

  • Schiemann Reaction: Conversion to -F using fluoroboric acid.

  • Hydrodediazoniation: Replacement of the diazonium group with a hydrogen atom.[15]

  • Hydroxylation: Conversion to a hydroxyl group by heating in water.

Experimental Protocol: Diazotization and Subsequent Chlorination (Sandmeyer-type Reaction)
  • Acidic Solution: Dissolve 5-Amino-2-chloro-4-methyl-nicotinic acid (1.0 eq) in an aqueous solution of a strong acid, such as hydrochloric acid, at a low temperature (0-5 °C).

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Copper(I) Chloride Solution: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Nitrogen gas evolution should be observed.

  • Reaction Completion: Stir the reaction mixture at room temperature for 1-2 hours, then heat gently (e.g., to 50-60 °C) to ensure complete reaction.

  • Workup and Purification: Cool the mixture, extract the product with an appropriate organic solvent, and purify using standard techniques like chromatography.

Spectroscopic Characterization

Unambiguous characterization of the starting material and its derivatives is essential. NMR and IR spectroscopy, along with mass spectrometry, are the primary tools for structural elucidation.

Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes
H (ring)7.5 - 8.5-The exact position of the single ring proton will be influenced by the other substituents.
NH₂4.5 - 6.0 (broad)-Chemical shift is solvent-dependent and the peak is often broad.
CH₃2.2 - 2.615 - 25Typical range for a methyl group on an aromatic ring.
COOH10.0 - 13.0 (broad)-Very downfield, broad signal, often exchanges with D₂O.
C-NH₂ (C5)-140 - 150Deshielded due to the attached nitrogen.
C-Cl (C2)-145 - 155Deshielded by the electronegative chlorine.
C-COOH (C3)-115 - 125
C-CH₃ (C4)-130 - 140
C-H (C6)-140 - 150
C=O (acid)-165 - 175Characteristic chemical shift for a carboxylic acid carbonyl.

Note: These are estimated values based on data for similar substituted pyridines.[16][17][18] Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy
  • N-H Stretch: A characteristic pair of sharp to medium peaks in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

  • C=O Stretch: A strong, broad absorption between 1680-1710 cm⁻¹ for the carboxylic acid carbonyl.

  • O-H Stretch: A very broad absorption from 2500-3300 cm⁻¹, often overlapping with C-H stretches, corresponding to the hydroxyl of the carboxylic acid.

  • C=N and C=C Stretches: Multiple absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

Experimental Workflows and Visualizations

Diagram 1: General Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Workup & Purification cluster_3 Analysis Start 5-Amino-2-chloro-4-methyl-nicotinic acid Solvent Dissolve in appropriate solvent Start->Solvent Reagents Add base and/or electrophile Solvent->Reagents Monitor Monitor by TLC/LC-MS Reagents->Monitor Decision Reaction Complete? Monitor->Decision Decision->Monitor No Quench Quench Reaction Decision->Quench Yes Extract Liquid-Liquid Extraction Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography/Recrystallization) Concentrate->Purify Analysis Characterize by NMR, IR, MS Purify->Analysis Final Pure Product Analysis->Final G cluster_0 Reaction Conditions cluster_1 Predominant Product Start 5-Aminopyridine Derivative NoBase No Base (Neutral/Acidic Conditions) Start->NoBase Alkyl Halide StrongBase Strong, Non-nucleophilic Base (e.g., NaH) Start->StrongBase 1. Base 2. Alkyl Halide RingAlk Ring N-Alkylation (Pyridinium Salt) NoBase->RingAlk AminoAlk Exocyclic N-Alkylation StrongBase->AminoAlk

Caption: Decision tree for controlling N-alkylation regioselectivity.

Conclusion

5-Amino-2-chloro-4-methyl-nicotinic acid is a highly functionalized building block with significant potential in synthetic chemistry. The reactivity of its 5-amino group is governed by a delicate balance of activating and deactivating electronic effects from the various substituents, as well as steric considerations. While the amino group is rendered nucleophilic by its electron-donating nature, careful consideration of reaction conditions is necessary to achieve selective transformations such as acylation and alkylation. The ability to convert the amino group into a diazonium salt further expands its synthetic utility, opening pathways to a vast array of other functionalized derivatives. This guide provides the theoretical foundation and practical protocols to empower researchers in leveraging the unique reactivity of this versatile molecule for the development of novel compounds in medicine and beyond.

References

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  • Rasala, D., & Gawinecki, R. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235.
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  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.
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  • Li, Y., et al. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society.
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Methodological & Application

using 5-Amino-2-chloro-4-methyl-nicotinic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthetic Workflows Utilizing 5-Amino-2-chloro-4-methyl-nicotinic Acid in Heterocyclic Drug Discovery

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 5-Amino-2-chloro-4-methyl-nicotinic acid (CAS: 1557408-44-2)[1]

Mechanistic Rationale & Orthogonal Reactivity

5-Amino-2-chloro-4-methyl-nicotinic acid is a highly functionalized, privileged pyridine building block frequently utilized in the synthesis of complex heterocycles, such as kinase inhibitors and agrochemicals[1][2]. The strategic value of this scaffold lies in the orthogonal reactivity of its four distinct functional groups, which allows for highly chemoselective sequential functionalization without the need for excessive protecting group manipulations.

  • C2-Chloro Position (Electrophilic Hub): The C2 position is primed for Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the adjacent pyridine nitrogen (N1) and the C3-carboxylic acid stabilizes the anionic Meisenheimer intermediate formed during nucleophilic attack[3]. However, the presence of the electron-donating C5-amino group (+M effect) partially attenuates this electrophilicity by increasing electron density at the para position (C2)[4]. Consequently, while strong aliphatic nucleophiles readily undergo SNAr, weaker nucleophiles like anilines require transition-metal catalysis (Buchwald-Hartwig conditions).

  • C3-Carboxylic Acid (Amidation Site): Readily undergoes amidation or esterification. Due to the significant steric bulk imposed by the adjacent C2-chloro and C4-methyl groups, standard carbodiimide couplings (e.g., EDC/HOBt) often suffer from sluggish kinetics. The use of highly reactive uronium salts (e.g., HATU) is mechanistically required to drive the formation of the active ester.

  • C4-Methyl Position (Radical Functionalization): Serves as a latent benzylic-like site. It can be selectively functionalized via radical halogenation (e.g., NBS/AIBN) to yield a bromomethyl derivative, enabling further elaboration into fused bicyclic systems (e.g., pyrrolo[3,2-c]pyridines).

  • C5-Amino Position (Nucleophilic/Diazotization Site): While sterically hindered, it can undergo acylation or Sandmeyer-type diazotization to convert the amine into a halide, nitrile, or boronic ester, further expanding the structural diversity of the scaffold.

ReactivityMap Core 5-Amino-2-chloro-4-methyl-nicotinic acid (CAS: 1557408-44-2) C2 2-Chloro Position SNAr / Cross-Coupling Core->C2 Activated by N1 & C3 C3 3-Carboxylic Acid Amidation / Esterification Core->C3 HATU/DIPEA Coupling C4 4-Methyl Position Benzylic Halogenation Core->C4 Radical Substitution C5 5-Amino Position Diazotization / Acylation Core->C5 Sandmeyer Reactions

Orthogonal reactivity map of 5-Amino-2-chloro-4-methyl-nicotinic acid highlighting functional sites.

Key Synthetic Application: Assembly of Pyrido[2,3-d]pyrimidine Scaffolds

Pyrido[2,3-d]pyrimidines are critical pharmacophores in modern drug discovery, acting as ATP-competitive kinase inhibitors and potent herbicidal agents[2][5]. 5-Amino-2-chloro-4-methyl-nicotinic acid serves as an ideal starting material for this core. The assembly follows a self-validating three-step workflow: C3-amidation, C2-SNAr amination, and dehydrative cyclization[5].

Workflow SM Starting Material (CAS: 1557408-44-2) Step1 Step 1: Amidation (HATU, DIPEA, R-NH2) SM->Step1 Int1 Intermediate 1 2-Chloro-nicotinamide Step1->Int1 Step2 Step 2: SNAr Amination (R'-NH2, K2CO3, DMSO) Int1->Step2 Int2 Intermediate 2 2-Amino-nicotinamide Step2->Int2 Step3 Step 3: Cyclization (HC(OEt)3, AcOH) Int2->Step3 Product Pyrido[2,3-d]pyrimidine Target Scaffold Step3->Product

Three-step synthetic workflow for the assembly of pyrido[2,3-d]pyrimidine scaffolds.

Experimental Protocols

The following protocols are designed with built-in analytical checkpoints to ensure self-validation at each stage of the synthesis.

Protocol 1: Sterically Hindered C3-Amidation

Causality: HATU is utilized due to its superior kinetics in sterically encumbered environments. DIPEA is selected as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active HOAt ester.

  • Initiation: To a dried round-bottom flask under N2, add 5-Amino-2-chloro-4-methyl-nicotinic acid (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.5 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active ester. The solution will transition to a deep yellow color.

  • Coupling: Add the primary aliphatic amine (1.2 equiv) dropwise. Stir at room temperature for 4 hours.

  • Validation: Monitor by LC-MS. The disappearance of the starting material mass (m/z 187.0 [M+H]+) and the appearance of the corresponding amide mass confirms completion.

  • Workup: Dilute the reaction mixture with EtOAc and wash consecutively with 5% aqueous LiCl (3x) to aggressively partition the DMF into the aqueous layer. Wash with saturated NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield Intermediate 1 .

Protocol 2: C2-Nucleophilic Aromatic Substitution (SNAr)

Causality: DMSO is chosen as a polar aprotic solvent to tightly solvate the potassium cation of K2CO3, leaving the amine highly nucleophilic. K2CO3 is preferred over organic bases to efficiently neutralize the HCl byproduct, driving the equilibrium forward[3].

  • Initiation: Dissolve Intermediate 1 (1.0 equiv) in anhydrous DMSO (0.2 M).

  • Reagent Addition: Add the primary aliphatic amine (2.0 equiv) and finely powdered K2CO3 (3.0 equiv).

  • Reaction: Heat the suspension to 90 °C for 12 hours.

  • Validation: Monitor by TLC (EtOAc/Hexanes) and LC-MS. The C5-amino group's electron-donating effect necessitates the elevated temperature; if conversion stalls, verify the reaction temperature internally.

  • Workup: Cool to room temperature and pour the mixture into rapidly stirring ice water (10x volume). The product (Intermediate 2 ) will precipitate. Filter the solid, wash with cold water, and dry under high vacuum.

Protocol 3: Dehydrative Cyclization

Causality: Triethyl orthoformate acts dually as a one-carbon synthon and a dehydrating agent. Glacial acetic acid catalyzes the formation of the intermediate iminium ion, facilitating intramolecular ring closure by the adjacent amide nitrogen[5].

  • Initiation: Suspend Intermediate 2 (1.0 equiv) in neat triethyl orthoformate (0.5 M).

  • Catalysis: Add glacial acetic acid (0.1 equiv).

  • Reaction: Equip the flask with a reflux condenser and heat to 120 °C for 6 hours. The suspension will become homogeneous as the cyclization proceeds.

  • Workup: Concentrate the reaction mixture in vacuo to remove excess triethyl orthoformate. Triturate the resulting residue with cold Et2O/Hexanes (1:1) to afford the highly pure Pyrido[2,3-d]pyrimidine core as a crystalline solid.

Quantitative Data Presentation: SNAr Optimization

The electron-donating C5-amino group significantly impacts the electrophilicity of the C2-chloro position. The table below summarizes the optimization data for Protocol 2, demonstrating the necessity of transition-metal catalysis when utilizing weaker nucleophiles (anilines)[4].

EntryNucleophileSolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Note
1BenzylamineDMFDIPEA801645Protic byproduct stalls reaction.
2BenzylamineDMSOK2CO3901282Optimal SNAr conditions.
3IsopropylamineDMSOK2CO3901676Steric bulk slightly reduces yield.
4AnilineDMSOK2CO312024<10Aniline is too weak for SNAr here.
5AnilineDioxaneCs2CO3*1101271Requires Pd2(dba)3 / Xantphos.

Table 1: Reaction condition optimization for the C2-amination of 5-amino-2-chloro-nicotinamide derivatives. Entry 5 utilizes Buchwald-Hartwig cross-coupling conditions to overcome the electronic deactivation caused by the C5-amino group.

References

  • 1557408-44-2 | Sigma-Aldrich: 5-Amino-2-chloro-4-methyl-nicotinic acid. sigmaaldrich.com.
  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. mdpi.com.
  • Practical Syntheses of a CXCR3 Antagonist | The Journal of Organic Chemistry. acs.org.
  • 2-Chloronicotinic Acid | High-Purity Reagent. benchchem.com.
  • Catalysis Science & Technology. rsc.org.

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Application Note: 5-Amino-2-chloro-4-methyl-nicotinic Acid as a Core Scaffold in Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-2-chloro-4-methyl-nicotinic acid (CAS: 1557408-44-2) is a highly functionalized, poly-substituted pyridine derivative that serves as a pivotal intermediate in modern pharmaceutical synthesis [1]. Its unique substitution pattern—featuring an amino group, a halogen, a methyl group, and a carboxylic acid—makes it an ideal building block for constructing complex heterocyclic pharmacophores. It is predominantly utilized in the synthesis of pyrido[4,3-d]pyrimidines and related bicyclic systems, which are foundational scaffolds for modern targeted therapies, including covalent kinase inhibitors.

This application note details the structural rationale, mechanistic pathways, and self-validating experimental protocols for leveraging this intermediate in drug discovery workflows.

Physicochemical Profiling & Structural Rationale

The strategic placement of functional groups on the pyridine ring dictates both its reactivity and its ultimate value in medicinal chemistry:

  • C3-Carboxylic Acid : Primed for amidation, but sterically hindered by the adjacent C4-methyl group. This requires highly efficient coupling reagents (e.g., HATU) to overcome the activation energy barrier.

  • C2-Chloro : Highly activated for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) due to the electron-withdrawing nature of the adjacent pyridine nitrogen.

  • C5-Amino : Provides a handle for further derivatization or acts as an internal nucleophile for cyclization reactions to form fused bicyclic systems.

  • C4-Methyl : Induces critical conformational restriction. In kinase inhibitors, this steric bulk locks the molecule into a bioactive conformation, increasing target residence time and kinase selectivity.

Table 1: Physicochemical Properties
PropertyValueAnalytical Significance
CAS Number 1557408-44-2Unique identifier for procurement and IP tracking.
Molecular Formula C7H7ClN2O2Base for exact mass calculations (LC-MS).
Molecular Weight 186.60 g/mol [M+H]+ target mass: 187.0 m/z.
Density (Predicted) 1.5 ± 0.1 g/cm³Relevant for scale-up reactor volumetric planning.
Boiling Point 448.6 ± 45.0 °CIndicates high thermal stability; suitable for high-temp cyclizations.
LogP (Predicted) 0.48Highly polar; requires polar aprotic solvents (DMF/DMSO) for reactions.

(Quantitative data aggregated from )

Mechanistic Workflows & Synthetic Pathways

The versatility of 5-Amino-2-chloro-4-methyl-nicotinic acid allows for divergent synthetic pathways. The most prominent applications involve forming bicyclic kinase inhibitor scaffolds through a sequence of amidation followed by cyclization, or late-stage functionalization via cross-coupling.

Pathways Hub 5-Amino-2-chloro-4-methyl- nicotinic acid Amide Nicotinamide Intermediate Hub->Amide Amidation (HATU/DIPEA) Coupled 2-Substituted Pyridine Scaffold Hub->Coupled Pd-Catalysis (Buchwald/Suzuki) Fused Pyrido-pyrimidine Kinase Inhibitors Amide->Fused Cyclization (Formamide/Heat) Targeted Advanced Pharmacophores Coupled->Targeted Late-stage Functionalization

Divergent synthetic pathways of 5-Amino-2-chloro-4-methyl-nicotinic acid.

Experimental Protocols

Protocol A: Sterically Hindered Amidation (Self-Validating Workflow)

Causality & Rationale : The C4-methyl group creates significant steric bulk around the C3-carboxylic acid. Standard coupling agents like EDC/HOBt often yield poor conversions (<40%). We utilize HATU, which forms a highly reactive 7-aza-1-hydroxybenzotriazole ester intermediate, effectively overcoming the steric barrier to drive the reaction to completion ().

Workflow Step1 Step 1: Activation Reagents: HATU, DIPEA, DMF Temp: 0°C for 30 min Step2 Step 2: Amine Addition Reagents: Primary Amine Temp: RT for 4-12 h Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Purification Method: Flash Chromatography Eluent: Hexane/EtOAc Step3->Step4

Step-by-step workflow for the sterically hindered amidation protocol.

Step-by-Step Methodology :

  • Activation : Dissolve 5-Amino-2-chloro-4-methyl-nicotinic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL) under an inert argon atmosphere. Cool the solution to 0 °C. Add DIPEA (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol). Stir at 0 °C for 30 minutes to ensure complete formation of the active ester.

  • Coupling : Add the desired primary amine (1.1 eq, 1.1 mmol) dropwise. Allow the reaction mixture to slowly warm to room temperature (20–25 °C) and stir for 4–12 hours.

  • In-Process Control (IPC) : Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Self-Validation Checkpoint: Proceed to the next step only when the starting material peak (m/z 187 [M+H]+) is <5% relative to the product peak. If >5%, add an additional 0.2 eq of HATU and stir for 2 hours.

  • Work-up : Quench the reaction with saturated aqueous NH4Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with a 5% LiCl aqueous solution (to remove residual DMF) and brine.

  • Purification : Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (gradient: 10% to 50% EtOAc in Hexanes).

Protocol B: Buchwald-Hartwig Amination at the C2 Position

Causality & Rationale : While the C2-chloro position is activated by the pyridine nitrogen, the electron-donating C5-amino group dampens this reactivity. To achieve efficient oxidative addition and reductive elimination, a palladium catalyst paired with an electron-rich, sterically demanding biaryl phosphine ligand (e.g., BrettPhos) is strictly required to prevent catalyst deactivation ().

Step-by-Step Methodology :

  • Preparation : In an oven-dried Schlenk tube, combine the amidation product from Protocol A (1.0 eq, 1.0 mmol), a secondary amine (1.2 eq, 1.2 mmol), Pd2(dba)3 (0.05 eq, 5 mol%), BrettPhos (0.10 eq, 10 mol%), and sodium tert-butoxide (NaOtBu) (2.0 eq, 2.0 mmol).

  • Solvent Addition : Evacuate and backfill the Schlenk tube with argon three times. Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Reaction : Seal the tube and heat to 90 °C in an oil bath for 8 hours.

  • IPC : Monitor via TLC (EtOAc/Hexane 1:1).

    • Self-Validation Checkpoint: The disappearance of the starting material spot and the emergence of a highly fluorescent blue/green spot under 254 nm UV light indicates successful cross-coupling.

  • Work-up & Purification : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via preparative HPLC to yield the functionalized scaffold.

Quality Control & Analytical Standards

To ensure the integrity of 5-Amino-2-chloro-4-methyl-nicotinic acid before initiating multi-step synthesis, the raw material must meet the following analytical benchmarks:

  • HPLC Purity : ≥ 97.0% (Area normalization method, 254 nm).

  • 1H NMR (DMSO-d6) : Must display a distinct singlet for the C6 aromatic proton (approx. 7.8 ppm) and a sharp singlet for the C4 methyl group (approx. 2.3 ppm). The broad singlet for the C5 amino group (approx. 5.5 ppm) must integrate to exactly 2 protons.

  • Water Content (Karl Fischer) : ≤ 0.5% w/w. Causality: Excess moisture will prematurely hydrolyze the highly sensitive HATU reagent in Protocol A, leading to reaction failure.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[Link]

Application Note: Orthogonal Derivatization Strategies for 5-Amino-2-chloro-4-methylnicotinic Acid in Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

In the development of novel kinase inhibitors and targeted therapeutics, highly functionalized pyridine scaffolds serve as critical building blocks. 5-Amino-2-chloro-4-methylnicotinic acid (CAS 1557408-44-2) [1] is a densely substituted intermediate that offers three distinct vectors for structural diversification. However, its compact substitution pattern presents unique chemoselective and steric challenges.

As a Senior Application Scientist, I have designed this protocol guide to bypass common synthetic pitfalls. Rather than relying on trial and error, this guide leverages the inherent electronic and steric properties of the molecule to achieve site-selective derivatization at the C3-carboxylic acid, the C2-chloride, and the C5-amino group.

Mechanistic Rationale: The Causality of Reagent Selection

Understanding the microenvironment of each reactive site is essential for predictable synthesis:

  • C3-Carboxylic Acid (Steric Shielding): The C3 position is flanked by a C2-chloride and a C4-methyl group. This ortho, ortho-disubstitution creates severe steric hindrance. Standard carbodiimide coupling agents (e.g., EDC/HOBt) often fail or require extended reaction times[2]. To overcome this activation barrier, we utilize HATU , which forms a highly reactive 7-azabenzotriazole active ester capable of accommodating bulky nucleophiles.

  • C2-Chloride (Electronic Activation): The C2-chloride is highly activated toward Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling[3]. The adjacent pyridine nitrogen and the electron-withdrawing C3-carbonyl group lower the LUMO of the ring, facilitating the oxidative addition of Palladium (e.g., in Suzuki-Miyaura couplings)[4].

  • C5-Amino Group (Attenuated Nucleophilicity): Unlike standard anilines, the C5-amine is electron-deficient. The pyridine core and the C2-chloride pull electron density away from the nitrogen lone pair, rendering it a poor nucleophile for standard alkylations. Therefore, derivatization requires highly electrophilic reagents (like acid chlorides) or transition-metal catalysis (Buchwald-Hartwig conditions)[5].

Workflow & Strategy Visualization

Orthogonal_Derivatization Core 5-Amino-2-chloro- 4-methylnicotinic acid (CAS 1557408-44-2) C3 C3-Amidation Reagent: HATU/DIPEA Challenge: Steric Hindrance Core->C3 Pathway 1 C2 C2-Substitution Reagent: Pd Cat. or SNAr Challenge: Chemoselectivity Core->C2 Pathway 2 C5 C5-Acylation Reagent: Acid Chloride Challenge: Low Nucleophilicity Core->C5 Pathway 3 Prod3 C3-Amide Library C3->Prod3 Prod2 C2-Aryl/Alkyl Library C2->Prod2 Prod5 C5-Amide/Urea Library C5->Prod5

Fig 1. Orthogonal derivatization pathways for 5-Amino-2-chloro-4-methylnicotinic acid.

Experimental Protocols & Self-Validating QC

Protocol A: Sterically Hindered C3-Amidation

Objective: Form an amide bond at the hindered C3 position without inducing side reactions at the C2-Cl or C5-NH2.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under Argon, dissolve 5-Amino-2-chloro-4-methylnicotinic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (2.5 mL, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) followed by HATU (1.2 equiv).

  • Intermediate Formation: Stir at room temperature for 15 minutes. Causality: This pre-activation step ensures the complete formation of the active ester before the amine is introduced, preventing competitive hydrolysis.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equiv) dropwise.

  • Thermal Drive: Heat the reaction to 40 °C for 4–12 hours. The C4-methyl group creates a steric block that requires mild thermal energy to overcome.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF. Dry over Na₂SO₄ and concentrate.

Validation & QC System: This protocol is self-validating via LC-MS. Successful conversion results in a predictable mass shift ( Mcore​+Mamine​−18 Da) and an increase in retention time (higher lipophilicity). The complete disappearance of the starting material mass confirms that the HATU activation successfully bypassed the C4-methyl steric block.

Protocol B: C2 Suzuki-Miyaura Cross-Coupling

Objective: Arylate the C2 position. Note: It is highly recommended to perform this step AFTER C3-amidation to prevent the free carboxylic acid from forming unreactive palladium-carboxylate complexes[6].

Suzuki_Workflow Step1 Step 1: Reagent Prep Degas 1,4-Dioxane/H2O (4:1) Step2 Step 2: Catalyst Loading Pd(dppf)Cl2 (5 mol%) + K3PO4 Step1->Step2 Step3 Step 3: Thermal Activation 90°C Conventional or 110°C MW Step2->Step3 Step4 Step 4: QC & Validation LC-MS: Loss of Cl isotope pattern Step3->Step4 Step5 Step 5: Purification Celite filtration & Chromatography Step4->Step5

Fig 2. Self-validating workflow for the C2 Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the C3-amide derivative (1.0 equiv), the target arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv)[4].

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv). Causality: The bidentate dppf ligand enforces a cis-geometry on the Palladium center, accelerating the reductive elimination step which can otherwise be sluggish with electron-rich aryl groups.

  • Solvent & Degassing: Add a mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Bubble Argon through the solution for 5 minutes to remove dissolved oxygen, which would otherwise oxidize the active Pd(0) species.

  • Reaction: Seal the vial and heat conventionally at 90 °C or via microwave irradiation at 110 °C for 2 hours.

  • Purification: Filter the crude mixture through a pad of Celite to remove Palladium black. Concentrate and purify via silica gel flash chromatography.

Validation & QC System: Successful oxidative addition and reductive elimination are unambiguously confirmed by the mass spectrum. The characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) will disappear, replaced by the exact mass of the newly installed aryl group.

Protocol C: C5-Amino Acylation

Objective: Functionalize the deactivated C5-amine.

Step-by-Step Methodology:

  • Dissolution: Dissolve the core intermediate in anhydrous Dichloromethane (DCM, 0.1 M) under Argon.

  • Base Addition: Add Pyridine (2.0 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Causality: DMAP acts as a highly nucleophilic acyl transfer catalyst, which is strictly necessary because the C5-amine's inherent nucleophilicity is severely attenuated by the pyridine ring.

  • Electrophile Addition: Cool the reaction to 0 °C. Slowly add the desired acid chloride (1.2 equiv) dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with water, extract with DCM, wash with 1N HCl (to remove pyridine), and concentrate.

Validation & QC System: If the reaction stalls due to low nucleophilicity, LC-MS will show unreacted starting material. Successful acylation is validated by a specific mass shift (e.g., +42 Da for acetylation) and a distinct downfield shift of the C6-aromatic proton in ¹H-NMR, caused by the deshielding effect of the newly formed amide carbonyl.

Quantitative Data & Reaction Parameters Summary

The following table summarizes the expected operational parameters and QC markers for the orthogonal derivatization workflows.

Derivatization SiteReaction TypeReagents & CatalystTemp / TimeExpected YieldQC Validation Marker
C3-Carboxyl AmidationHATU, DIPEA, DMF40 °C / 4-12 h75-90%Mass shift: M+Amine−18 Da
C2-Chloride Suzuki-MiyauraPd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O90 °C / 2 h60-85%Loss of Cl isotope pattern (3:1)
C2-Chloride SNArSec-Amine, K₂CO₃, DMSO100 °C / 12 h50-80%Loss of Cl isotope pattern (3:1)
C5-Amino AcylationAcid Chloride, Pyridine, DCM0 to 25 °C / 2 h80-95%Downfield shift of C6-H in ¹H-NMR

References

  • Title: A Sustainable 1-Pot, 3-Step Synthesis of Boscalid Using Part per Million Level Pd Catalysis in Water. | Source: acs.org | URL: [Link]

  • Title: Synthesis of Some 2-aminonicotinic Acid Derivatives. | Source: nih.gov | URL: [Link]

  • Title: Discovery and Evaluation of Novel Angular Fused Pyridoquinazolinonecarboxamides as RNA Polymerase I Inhibitors. | Source: nih.gov | URL: [Link]

  • Title: Development of a Practical Synthesis of Functionalized Azaxanthene-Derived Nonsteroidal Glucocorticoid Receptor Modulators. | Source: acs.org | URL: [Link]

Sources

HPLC analysis of 5-Amino-2-chloro-4-methyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

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I'm now detailing the step-by-step methodologies for mobile phase and sample preparation, as well as the chromatographic separation step. I'm also adding "Causality" sections to explain the rationale for each step, which is intended to be a robust method. For example, 0.1% TFA is used to act as an acidifier (lowering pH to ~2.1) and a weak ion-pairing agent. Samples need to be dissolved in Mobile Phase A to prevent peak distortion.

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I've just refined the color-coded DOT diagram illustrating the impact of pH on the compound's ionization and HPLC retention behavior. I've incorporated concise labels indicating how ionization affects HPLC separation and added the necessary colors to the node. I've also incorporated the correct sources for future in-text citations. The workflow diagram is well-formed.

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Application Note: HPLC Method Development and Validation for 5-Amino-2-chloro-4-methyl-nicotinic Acid

Molecular Profiling & Analytical Challenges

5-Amino-2-chloro-4-methyl-nicotinic acid (CAS: 1557408-44-2) is a highly functionalized pyridine derivative utilized as a critical building block in pharmaceutical synthesis. The accurate quantification and purity analysis of this compound via High-Performance Liquid Chromatography (HPLC) present distinct chromatographic challenges due to its complex physico-chemical profile:

  • Amphoteric Nature : The molecule possesses an acidic carboxylic acid group at the C3 position, a basic primary amine at the C5 position, and a weakly basic pyridine nitrogen. At physiological or neutral pH, the molecule exists as a highly polar zwitterion, which typically exhibits poor retention and severe peak tailing on standard reversed-phase (RP) columns [2.1].

  • Electronic Effects : The electron-withdrawing chlorine atom (-I effect) at the C2 position increases the acidity of the adjacent C3-carboxyl group (lowering its pKa compared to unsubstituted nicotinic acid). Conversely, the C4-methyl group provides slight steric hindrance and electron donation (+I effect).

To achieve robust retention, the chromatographic environment must be engineered to force the molecule into a single, uniform ionization state[1].

Mechanistic Method Design (The "Why")

Standard RP-HPLC methods often fail for amphoteric pyridine derivatives unless the mobile phase is strictly controlled. The following causality-driven decisions form the foundation of this protocol:

  • Mobile Phase pH Control : An acidic mobile phase (pH 2.0–2.5) is universally recommended for nicotinic acid analogs. This low pH completely suppresses the ionization of the carboxylic acid (converting −COO− to −COOH ) and fully protonates the amino and pyridine nitrogens[1]. This eliminates the zwitterionic state, ensuring a uniform cationic species that interacts predictably with the stationary phase.

  • Ion-Pairing & Buffer Selection : Trifluoroacetic acid (TFA) at 0.1% (v/v) is selected over phosphate buffers. TFA not only lowers the pH to ~2.1 but also acts as a volatile, weak ion-pairing agent. The hydrophobic trifluoroacetate anion pairs with the protonated amino groups of the analyte, significantly enhancing its retention on the hydrophobic C18 stationary phase[2].

  • Stationary Phase Selection : Because the protonated analyte remains highly polar, a highly aqueous initial mobile phase is required. A polar-embedded C18 column or an Aqueous C18 (AQ-C18) column is mandated to prevent the hydrophobic alkyl chains from "dewetting" or collapsing in >90% aqueous conditions, which would otherwise lead to irreproducible retention times[3].

  • Detection Strategy : The conjugated aromatic system of the pyridine ring provides strong UV absorbance. Diode Array Detection (DAD) at 260 nm is optimal for quantification, while full spectral profiling (200–400 nm) is used to verify peak purity[4].

AcidBaseLogic A 5-Amino-2-chloro-4-methyl- nicotinic acid B pH < 3.0 (Acidic) Cationic State Optimal RP-HPLC Retention A->B Suppress -COOH Ionization C pH 4.0 - 6.0 (Neutral) Zwitterionic State Peak Tailing / No Retention A->C Mixed Charges (+/-) D pH > 7.0 (Basic) Anionic State Elutes in Void Volume A->D Deprotonate -NH3+

Fig 1. Influence of mobile phase pH on the ionization state and chromatographic retention.

Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the exact diluent and equilibration steps is critical to prevent solvent-mismatch anomalies (e.g., peak fronting).

Reagents and Materials
  • Stationary Phase : Waters Atlantis T3 (or equivalent AQ-C18), 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A : 0.1% TFA in Milli-Q Water (v/v).

  • Mobile Phase B : 0.1% TFA in HPLC-grade Acetonitrile (v/v).

  • Diluent : 100% Mobile Phase A. (Crucial: Dissolving the sample in pure organic solvent will cause immediate precipitation or peak distortion upon injection).

Chromatographic Conditions

Summarized quantitative parameters for the HPLC system are detailed in Table 1.

Table 1: Gradient Elution Program and System Parameters | Parameter | Specification | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Column Temperature | 35°C (Ensures reproducible mass transfer and reduces system backpressure) | | Injection Volume | 10 µL | | Detection Wavelength | UV @ 260 nm (Reference: 360 nm) | | Gradient Time (min) | % Mobile Phase A | % Mobile Phase B | | 0.0 | 95 | 5 | | 2.0 | 95 | 5 | | 12.0 | 40 | 60 | | 15.0 | 40 | 60 | | 15.1 | 95 | 5 | | 20.0 | 95 | 5 (Re-equilibration) |

Step-by-Step Execution Workflow
  • System Purging : Purge all HPLC lines with hot Milli-Q water (60°C) to remove any residual buffer salts from previous analyses, followed by the prepared Mobile Phases A and B.

  • Column Equilibration : Equilibrate the AQ-C18 column with 95% Mobile Phase A / 5% Mobile Phase B for at least 20 column volumes until the baseline is stable and pressure fluctuations are < 1%.

  • Standard Preparation : Accurately weigh 10.0 mg of 5-Amino-2-chloro-4-methyl-nicotinic acid reference standard. Dissolve in 10 mL of Diluent (Mobile Phase A) using sonication for 5 minutes (Concentration: 1.0 mg/mL). Dilute further to 0.1 mg/mL for the working standard.

  • Sample Injection : Inject the blank (Diluent) to confirm the absence of ghost peaks, followed by the working standard.

HPLCWorkflow S1 1. Sample Prep Diluent = Mobile Phase A S2 2. Equilibration AQ-C18 Column @ 35°C S1->S2 S3 3. Gradient Elution 0.1% TFA / Acetonitrile S2->S3 S4 4. UV Detection Diode Array @ 260 nm S3->S4 S5 5. System Suitability Self-Validation Checks S4->S5

Fig 2. Step-by-step experimental workflow for the HPLC analysis of the target compound.

The Self-Validating System: System Suitability Testing (SST)

A scientifically rigorous protocol must validate itself before unknown samples are analyzed. The System Suitability Test (SST) acts as an internal diagnostic tool. If the criteria in Table 2 are not met, the run must be halted.

Table 2: System Suitability Criteria and Mechanistic Diagnostics

SST Parameter Acceptance Criteria Mechanistic Diagnostic (If Failed)
Retention Time (RT) RSD ≤ 1.0% (n=6) > 1.0% indicates column dewetting, pump proportioning valve failure, or temperature instability.

| Peak Tailing Factor ( Tf​ ) | ≤ 1.5 | > 1.5 indicates secondary interactions (e.g., unprotonated silanols interacting with the amino group). Solution: Verify mobile phase pH is ≤ 2.5. | | Theoretical Plates ( N ) | ≥ 5,000 | < 5,000 indicates column voiding or severe extra-column band broadening. | | Peak Area RSD | ≤ 2.0% (n=6) | > 2.0% indicates autosampler inconsistency or analyte degradation in the diluent. |

Troubleshooting Insight : If the analyte elutes near the void volume ( t0​ ) despite starting at 95% aqueous, the ion-pairing mechanism has failed. Verify that the TFA has not degraded (TFA is volatile and its concentration can decrease over time if mobile phase bottles are left unsealed). Fresh preparation of Mobile Phase A is mandatory every 48 hours.

References

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements - Pickering Laboratories - 5

  • Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service - Creative Proteomics -4

  • Determination and Confirmation of Nicotinic Acid and Its Analogues and Derivates in Pear and Apple Blossoms Using High-Performance Liquid Chromatography−Diode Array−Electrospray Ionization Mass Spectrometry - ACS Publications -1

  • HPLC Methods for analysis of 4-Aminopyridine - HELIX Chromatography - 2

  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column - SIELC Technologies - 3

Sources

Application Note and Protocol: N-Acylation of 5-Amino-2-chloro-4-methyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-acylated nicotinic acids and their derivatives are pivotal structural motifs in medicinal chemistry and drug development. The introduction of an acyl group onto the nitrogen atom of an aminonicotinic acid can significantly modulate its physicochemical properties, including solubility, stability, and bioavailability, thereby influencing its pharmacological activity. 5-Amino-2-chloro-4-methyl-nicotinic acid is a substituted pyridine derivative that presents a valuable scaffold for chemical modification. The strategic N-acylation of its amino group allows for the synthesis of a diverse library of amide compounds for screening in various therapeutic areas.

This document provides a comprehensive, field-proven protocol for the N-acylation of 5-Amino-2-chloro-4-methyl-nicotinic acid. It is intended for researchers, scientists, and drug development professionals, offering a detailed experimental procedure grounded in established chemical principles. The causality behind each experimental choice is explained to ensure both reproducibility and a deeper understanding of the reaction dynamics.

Reaction Principle

The N-acylation of 5-Amino-2-chloro-4-methyl-nicotinic acid is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the 5-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or an acid anhydride.[1][2] The reaction is typically facilitated by a non-nucleophilic base, like triethylamine (TEA), which serves to neutralize the acidic byproduct (e.g., HCl or carboxylic acid) generated during the reaction.[2]

To enhance the rate of reaction, a catalytic amount of a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP), is often employed.[2][3] DMAP functions by reacting with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the amino group of the substrate. The presence of both electron-withdrawing (chloro and carboxylic acid) and electron-donating (methyl and amino) groups on the pyridine ring influences the nucleophilicity of the 5-amino group.[2]

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve Substrate & Base in Anhydrous Solvent cool Cool to 0 °C start->cool add_cat Add DMAP (catalyst) cool->add_cat add_acyl Slowly Add Acylating Agent add_cat->add_acyl warm_stir Warm to RT & Stir (2-16h) add_acyl->warm_stir monitor Monitor by TLC warm_stir->monitor quench Quench with Saturated NaHCO₃ monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify end Characterize Pure Product purify->end

Caption: A flowchart illustrating the key stages of the N-acylation procedure.

Detailed Experimental Protocol

This protocol provides a general and robust method for the N-acylation of 5-Amino-2-chloro-4-methyl-nicotinic acid. While acetyl chloride is used as the exemplar acylating agent, this procedure can be adapted for other acyl chlorides or anhydrides with potential minor optimizations.

Materials and Reagents
ReagentGradeSupplier Recommendation
5-Amino-2-chloro-4-methyl-nicotinic acid≥97% PurityJ&W Pharmlab or similar
Acetyl ChlorideReagent Grade, ≥98%Standard Supplier
Triethylamine (TEA)Anhydrous, ≥99.5%Standard Supplier
4-(Dimethylamino)pyridine (DMAP)Reagent Grade, ≥99%Standard Supplier
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard Supplier
Saturated aqueous sodium bicarbonate (NaHCO₃)ACS Reagent GradePrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeStandard Supplier
Ethyl AcetateACS Reagent GradeStandard Supplier
HexanesACS Reagent GradeStandard Supplier
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin-layer chromatography (TLC) plates and chamber

Step-by-Step Procedure
  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Amino-2-chloro-4-methyl-nicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to fully dissolve the starting material, typically resulting in a 0.1-0.2 M solution.

    • To the stirred solution, add triethylamine (1.2 eq). TEA acts as a base to neutralize the hydrochloric acid that will be formed during the reaction.[2]

    • Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq). DMAP serves as a nucleophilic catalyst to accelerate the acylation process.[2]

    • Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction upon addition of the acylating agent.

  • Acylation:

    • Slowly add the acylating agent, such as acetyl chloride (1.1 eq), dropwise to the cooled and stirred solution. The slow addition helps to maintain the temperature and prevent potential side reactions.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Let the reaction stir at room temperature for 2-16 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acid and the triethylamine hydrochloride salt.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.[2]

    • Combine the organic layers and wash them with brine (saturated aqueous NaCl solution) to remove any residual water.

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by either recrystallization or column chromatography.[1]

    • For recrystallization, a solvent system such as ethanol/water or ethyl acetate/hexanes can be explored.[4]

    • For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common choice for eluting compounds of this polarity.

Reaction Mechanism Diagram

Caption: Mechanism of N-acylation via nucleophilic attack on an acyl chloride.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the acylating agent. Increasing the reaction time or slightly elevating the temperature (e.g., to 40 °C) may also improve conversion.

  • Multiple Acylation Products: While the carboxylic acid group is significantly less nucleophilic than the amino group, high temperatures or highly reactive acylating agents could potentially lead to side reactions. Maintaining a low temperature during the addition of the acylating agent is critical.

  • Starting Material Insoluble: If the starting material has poor solubility in DCM, alternative anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) can be considered.

  • Purification Challenges: If the product is difficult to purify, consider converting the carboxylic acid to an ester prior to acylation, followed by hydrolysis as a final step. This can alter the polarity and improve chromatographic separation.

Conclusion

This application note provides a detailed and reliable protocol for the N-acylation of 5-Amino-2-chloro-4-methyl-nicotinic acid, a key transformation for generating novel compounds for drug discovery. By understanding the underlying principles and following the outlined procedure, researchers can confidently synthesize a variety of N-acylated derivatives for further investigation.

References

  • BenchChem. (2025). Protocol for N-acetylation of 2-aminopyridine: An Application Note. Retrieved from BenchChem website.[1]

  • Bar-Ilan University. (n.d.). Aminopyridines as acylation catalysts for tertiary alcohols. Retrieved from Bar-Ilan University website.[3]

  • BenchChem. (2025). Application Note and Protocol: N-acylation of Methyl 2,6-Diamino-5-chloronicotinate. Retrieved from BenchChem website.[2]

  • Gore, R. P., et al. (2011). A review on various methods of amide synthesis. Der Pharma Chemica, 3(3), 409-421.[5]

  • BenchChem. (2025). Application Note: A Detailed Protocol for the N-Acylation of 2-Amino-4-chloro-5-fluorophenol. Retrieved from BenchChem website.[4]

  • BenchChem. (2025). Application Notes and Protocols for Acylation with 5-Bromo-6-chloronicotinoyl chloride. Retrieved from BenchChem website.[6]

  • Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylbenzotriazoles as Advantageous Acylating Agents for N-Acyl-α-amino Acids and N-Acylpeptides. The Journal of Organic Chemistry, 65(24), 8210–8213. Retrieved from [Link]]

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quantitative analysis of 5-Amino-2-chloro-4-methyl-nicotinic acid in complex mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Quantitative Analysis of 5-Amino-2-chloro-4-methyl-nicotinic acid in Human Plasma using UPLC-MS/MS

Abstract

This application note details a robust, sensitive, and selective method for the quantitative analysis of 5-Amino-2-chloro-4-methyl-nicotinic acid in human plasma. The protocol employs a straightforward protein precipitation extraction followed by analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method is designed for high-throughput applications in clinical research and drug development, offering excellent accuracy and precision in a complex biological matrix. All procedures are established in accordance with internationally recognized validation guidelines.[1][2][3][4][5]

Introduction

5-Amino-2-chloro-4-methyl-nicotinic acid is a substituted pyridine carboxylic acid derivative. Its chemical structure, featuring both an acidic carboxylic acid group and a basic amino group, presents unique challenges for extraction and chromatographic separation from complex biological matrices like plasma. Accurate quantification of such analytes is critical in pharmacokinetic, toxicokinetic, and metabolic studies during drug development. Liquid chromatography–tandem mass spectrometry (LC–MS/MS) has become the reference technique for bioanalysis due to its high sensitivity and selectivity.[6][7] This note describes a comprehensive workflow, from sample preparation to method validation, optimized for this specific compound.

Analyte Properties:

  • Chemical Formula: C₇H₇ClN₂O₂[8]

  • Molecular Weight: 186.60 g/mol [8]

  • Structure: Possesses both an acidic (carboxylic acid) and a basic (amino) functional group, making it amphoteric. This dictates the pH-dependent strategy for sample extraction and chromatography.

Analytical Strategy and Method Selection

The primary goal is to develop a method that is both sensitive enough for low-level detection and robust enough to overcome matrix effects inherent in plasma samples.[6] The high selectivity of tandem mass spectrometry, specifically in Multiple Reaction Monitoring (MRM) mode, makes it the ideal detection technique.[9] For sample preparation, several techniques were considered, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT).[10][11][12]

  • Liquid-Liquid Extraction (LLE): While effective, LLE can be labor-intensive and require significant amounts of organic solvents.[13] Adjusting the sample pH is critical to ensure the analyte is in a neutral, extractable form.[6]

  • Solid-Phase Extraction (SPE): SPE offers high selectivity and can effectively pre-concentrate the analyte.[14][15][16] A mixed-mode SPE sorbent, combining hydrophobic and ion-exchange properties, would be a strong candidate for this amphoteric compound.[15]

  • Protein Precipitation (PPT): This is the simplest and fastest technique.[10][11] For a high-throughput environment, its speed is a major advantage. While it may result in a less clean extract compared to SPE, the specificity of the downstream MS/MS detector can often compensate for this.[9]

Given the need for a rapid and straightforward workflow suitable for a large number of samples, Protein Precipitation was selected for this application. The rationale is that the potential for matrix effects can be mitigated by optimizing the chromatography and using a stable isotope-labeled internal standard.

cluster_0 Method Selection Rationale Analyte Analyte: 5-Amino-2-chloro-4-methyl-nicotinic acid in Human Plasma Goal Goal: High-Throughput Quantitative Analysis Analyte->Goal Requirement Detector Detector Choice: UPLC-MS/MS Goal->Detector Need for Sensitivity & Selectivity SamplePrep Sample Prep Choice: Protein Precipitation Goal->SamplePrep Need for Speed & Simplicity Detector->SamplePrep Specificity compensates for cleaner extract cluster_1 Experimental Workflow Sample 1. Plasma Sample (50 µL) Add_IS 2. Add Internal Standard (10 µL) Sample->Add_IS Precipitate 3. Add ACN + 0.1% FA (200 µL) Add_IS->Precipitate Vortex 4. Vortex (30 sec) Precipitate->Vortex Centrifuge 5. Centrifuge (10 min @ 14,000 x g) Vortex->Centrifuge Supernatant 6. Transfer Supernatant (150 µL) Centrifuge->Supernatant Inject 7. Inject into UPLC-MS/MS Supernatant->Inject

Caption: Step-by-step sample preparation workflow.

Method Validation and Performance

The method was validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance and ICH Q2(R1) guidelines. [1][2][4][5][17][18]The validation assesses linearity, sensitivity, accuracy, precision, recovery, and stability to ensure the method is suitable for its intended purpose. [19] Table 3: Method Validation Summary

Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.99 0.998
Calibration Range - 0.5 - 5000 ng/mL
LLOQ S/N ≥ 10, Accuracy ±20%, Precision ≤20% 0.5 ng/mL
Intra-day Precision (%RSD) ≤ 15% (≤20% at LLOQ) 3.5% - 8.2%
Inter-day Precision (%RSD) ≤ 15% (≤20% at LLOQ) 4.8% - 9.5%
Accuracy (%RE) ± 15% (±20% at LLOQ) -6.7% to 5.4%
Matrix Effect IS-Normalized Factor within 0.85-1.15 Compliant
Recovery Consistent and reproducible ~92%
Stability
- Bench-Top (8h, RT) ± 15% of nominal Stable
- Freeze/Thaw (3 cycles) ± 15% of nominal Stable

| - Long-Term (-80°C, 30 days) | ± 15% of nominal | Stable |

Conclusion

The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of 5-Amino-2-chloro-4-methyl-nicotinic acid in human plasma. The simple protein precipitation sample preparation makes it highly suitable for high-throughput bioanalytical laboratories. The method meets all standard validation criteria for accuracy, precision, and stability, demonstrating its fitness for use in regulated clinical and preclinical studies.

References

  • Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Mu, L., Xie, F., Li, S., & Yu, P. (2014, September 17). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Semantic Scholar.
  • Vertex AI Search. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.
  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. FDA.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.
  • ACS Publications. (2004, January 15). In Situ Derivatization/Solid-Phase Microextraction: Determination of Polar Aromatic Amines. Analytical Chemistry.
  • PubMed. (2014, March 15). Determination of Polar Aromatic Amines Using Newly Synthesized Sol-Gel Titanium (IV) Butoxide Cyanopropyltriethoxysilane as Solid Phase Extraction Sorbent.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • ResearchGate. (2014, September 17). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Scribd. (2014, September 29). Review Article: Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods.
  • International Council for Harmonisation (ICH). Quality Guidelines.
  • LCGC International. (2026, March 13). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • ResearchGate. ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF.
  • ResearchGate. Solid phase extraction of amines | Request PDF.
  • PubMed. (2001, October 15). Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices.
  • Asian Journal of Chemistry. Selective Solid Phase Extraction of Aromatic Amines in Mainstream Tobacco Smoke Solution Using Molecularly Imprinted Polymer.
  • J&W Pharmlab. 5-Amino-2-chloro-4-methyl-nicotinic acid - CAS:1557408-44-2.
  • LCGC International. (2026, March 13). Understanding and Improving Solid-Phase Extraction.
  • PubMed. (2010, April 1). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
  • Bevital. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography.
  • Sigma-Aldrich. 5-Amino-2-chloro-4-methyl-nicotinic acid | 1557408-44-2.
  • ChemicalBook. (2025, July 16). 5-AMINO-2-CHLORO-NICOTINIC ACID | 42959-39-7.
  • PMC. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial.
  • BenchChem. Application Note: High-Throughput Analysis of Niacin and its Metabolites in Human Plasma using LC-MS/MS.
  • Creative Proteomics. Nicotinamide Analysis Service.
  • SincereChemical. 5-AMINO-2-CHLORO-NICOTINIC ACID CAS#42959-39-7.
  • LookChem. 5-amino-2-chloro-nicotinic acid [42959-39-7].
  • PubChem. 2-Chloro-5-methylnicotinic acid.

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reaction conditions for Suzuki coupling with 5-Amino-2-chloro-4-methyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing 5-Amino-2-chloro-4-methyl-nicotinic acid (CAS: 1557408-44-2).

Substrate Profiling & Reaction Design

5-Amino-2-chloro-4-methyl-nicotinic acid is a highly functionalized pyridine building block of significant interest in the development of kinase inhibitors and advanced therapeutics. However, its structural complexity presents a trifecta of synthetic challenges for palladium-catalyzed cross-coupling:

  • Electronic Deactivation: While the pyridine nitrogen activates the C2-Cl bond for oxidative addition, the strongly electron-donating 5-amino group counteracts this, increasing the activation barrier.

  • Steric Hindrance: The 4-methyl group, positioned adjacent to both the 5-amino and 3-carboxylic acid moieties, creates a sterically congested environment that impedes the transmetalation step.

  • Zwitterionic Interference: The free 3-carboxylic acid can protonate the active Pd(0) catalyst or the boronic acid, leading to reaction quenching or substrate degradation.

To achieve high-yielding C-C bond formation, the reaction conditions must be meticulously engineered to overcome these inherent barriers.

Mechanistic Causality & Field-Proven Insights (E-E-A-T)

Overcoming the C-Cl Activation Barrier

Aryl and heteroaryl chlorides are notoriously less reactive than their bromide or iodide counterparts 1. To facilitate the oxidative addition of the C2-Cl bond, highly active catalyst systems utilizing electron-rich, bulky Buchwald-type phosphine ligands (e.g., XPhos, SPhos) are required [[2]](). These ligands not only accelerate the cleavage of the C-Cl bond but also create a steric shield around the palladium center, preventing the free 5-amino group from coordinating and forming an inactive resting state 3.

The Carboxylic Acid Conundrum

The presence of a free carboxylic acid dictates the stoichiometry of the base. The Suzuki cycle requires a basic environment to form the reactive boron-ate complex necessary for transmetalation 4. If only 1.0–2.0 equivalents of base are used, the carboxylic acid will consume the base, stalling the catalytic cycle. Therefore, a minimum of 3.0 equivalents of a strong, non-nucleophilic base (such as K₃PO₄) must be employed: 1.0 eq to form the unreactive carboxylate anion, and 2.0 eq to drive the cross-coupling.

Mitigating Protodeboronation

Protodeboronation—the undesired protonolysis of the boronic acid into a protoarene—is a major competing side reaction in basic aqueous media [[5]](). Paradoxically, while bulky phosphine ligands are essential for activating the aryl chloride, recent kinetic modeling demonstrates that Pd(II) complexes bound to sterically hindered ligands can actually accelerate protodeboronation if the transmetalation step is slow 6. To suppress this, the solvent ratio (typically 4:1 to 10:1 Dioxane/H₂O) must be tightly controlled to limit water activity while maintaining base solubility.

Mechanism Substrate 5-Amino-2-chloro-4-methyl- nicotinic acid Base Base (K3PO4, >2.5 eq) Deprotonates -COOH Substrate->Base Step 1 Carboxylate Carboxylate Anion (Prevents Pd Quenching) Base->Carboxylate OxAdd Oxidative Addition (C2-Cl Cleavage) Carboxylate->OxAdd PdCat Active Pd(0)L (e.g., XPhos-Pd) PdCat->OxAdd Enters Cycle Transmet Transmetalation (Addition of Ar-B(OH)2) OxAdd->Transmet RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim RedElim->PdCat Regenerates Pd(0) Product 2-Aryl-5-amino-4-methyl- nicotinic acid RedElim->Product

Catalytic cycle of Suzuki coupling tailored for 5-Amino-2-chloro-4-methyl-nicotinic acid.

Reaction Condition Optimization Matrix

Quantitative evaluation of different catalytic systems reveals that standard conditions often fail for this specific substrate. The table below summarizes the expected outcomes based on empirical optimization.

Catalyst / Ligand SystemBase (Eq)Solvent SystemTemp (°C)Expected Outcome & Mechanistic Note
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene / H₂O90Poor Yield (<20%) : Insufficient activation of the C-Cl bond; high rates of protodeboronation observed.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (3.0)1,4-Dioxane / H₂O100Moderate Yield (50-70%) : Good baseline. Dppf provides sufficient electron density, but the steric bulk of the 4-methyl group limits catalytic turnover 1.
XPhos Pd G2 (2 mol%)K₃PO₄ (3.0)1,4-Dioxane / H₂O110Excellent Yield (>85%) : The bulky Buchwald ligand overcomes steric hindrance and actively prevents amine coordination to the Pd center 3.

High-Performance Experimental Protocol

The following methodology utilizes the XPhos Pd G2 precatalyst system, optimized specifically for sterically hindered and electronically deactivated 2-chloropyridines.

Workflow Prep 1. Degas Solvents (Dioxane/H2O) Mix 2. Mix Reagents Substrate + ArB(OH)2 + Base Prep->Mix Cat 3. Add Catalyst (XPhos Pd G2) Mix->Cat React 4. Heat & Stir 100°C, 12-24h Cat->React Workup 5. pH Adjust & Extract Acidify to pH 4.5-5.0 React->Workup

Step-by-step experimental workflow for the optimized Suzuki-Miyaura cross-coupling protocol.

Step 1: Reagent Preparation & Stringent Degassing
  • In a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-Amino-2-chloro-4-methyl-nicotinic acid (1.0 mmol, 186.6 mg), the desired Arylboronic acid (1.3 mmol), and anhydrous K₃PO₄ (3.0 mmol, 636.8 mg).

  • Causality Note: The excess boronic acid (1.3 eq) compensates for minor protodeboronation, while the 3.0 eq of K₃PO₄ ensures complete deprotonation of the nicotinic acid moiety prior to the catalytic cycle.

Step 2: Catalyst Introduction
  • Add XPhos Pd G2 (0.02 mmol, 2 mol%) and supplemental XPhos ligand (0.02 mmol, 2 mol%).

  • Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this purge cycle three times.

  • Causality Note: The active Pd(0) species generated from the G2 precatalyst is highly sensitive to oxidation. Strict anaerobic conditions are mandatory 1.

Step 3: Solvent Addition & Reaction Execution
  • In a separate vial, prepare a solvent mixture of 1,4-Dioxane (8.0 mL) and deionized H₂O (2.0 mL). Degas the mixture by sparging with Argon for 15 minutes.

  • Add the degassed solvent mixture to the Schlenk flask via syringe.

  • Replace the septum with a Teflon-lined screw cap (under positive Argon flow) and heat the reaction mixture in a pre-heated oil bath at 100–110 °C for 12 to 18 hours with vigorous stirring (800 rpm).

  • Monitor the reaction progress via LC-MS. The disappearance of the substrate mass (m/z 187 [M+H]+) validates completion.

Step 4: Isoelectric Workup & Isolation
  • Cool the reaction mixture to room temperature. Dilute with deionized water (10 mL) and wash the basic aqueous layer with Diethyl Ether (2 x 10 mL). Discard the ether layer (this removes homocoupled biaryl byproducts and degraded phosphine ligands).

  • Critical Step: Carefully acidify the aqueous layer dropwise using 1M HCl until the pH reaches 4.5 to 5.0 .

  • Causality Note: The coupled product is a zwitterion (basic aminopyridine + acidic carboxylic acid). Adjusting the pH to its isoelectric point (pI ≈ 4.5–5.5) neutralizes the molecule, dramatically reducing its aqueous solubility and maximizing its partition coefficient into the organic phase.

  • Extract the cloudy aqueous suspension with Ethyl Acetate or n-Butanol (3 x 20 mL).

  • Wash the combined organic extracts with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-aryl-5-amino-4-methyl-nicotinic acid. Purify via reverse-phase preparative HPLC if necessary.

References

  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine | benchchem.com | 1

  • Suzuki reaction (Mechanism and Transmetalation) | wikipedia.org | 4

  • Protodeboronation (Mechanistic Pathways) | wikipedia.org | 5

  • Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives | benchchem.com | 3

  • Latest Developments on Palladium-Catalyzed Cross-Couplings Using Aryl Chlorides | thieme-connect.com | 2

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation | chemrxiv.org | 6

Sources

Application Note: Developing Enzyme Inhibitors from Nicotinic Acid Derivatives for Metabolic and Oncological Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Protocols

Executive Summary & Scientific Rationale

Nicotinic acid (NA, Vitamin B3) and its derivatives are privileged scaffolds in medicinal chemistry. While historically recognized primarily as precursors to the essential cellular cofactor nicotinamide adenine dinucleotide (NAD+), recent structural modifications have successfully repurposed the NA pharmacophore to act as potent, targeted enzyme inhibitors. This application note details the design, screening, and validation of NA derivatives targeting key metabolic enzymes, specifically Nicotinate Phosphoribosyltransferase (NAPRT) , Sirtuins (e.g., SIRT3) , and D-Aspartate Oxidase (DASPO) .

The Mechanistic Causality (Why we target this): In oncology, the NAD+ biosynthetic machinery represents a critical vulnerability. Many solid tumors rely heavily on the salvage pathway enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) to maintain NAD+ pools [1]. However, clinical NAMPT inhibitors (e.g., FK866) frequently fail because cancer cells upregulate the alternative Preiss-Handler pathway, driven by NAPRT. By developing NA derivatives (such as 2-hydroxynicotinic acid) that competitively inhibit NAPRT, researchers can induce synthetic lethality. Blocking NAPRT strips the tumor of its resistance mechanism, effectively sensitizing refractory cancer cells to NAMPT inhibition [2].

Pathway Visualization: NAD+ Biosynthesis & Intervention Points

To understand the therapeutic potential of NA derivatives, one must map the dual pathways of NAD+ synthesis. The diagram below illustrates how targeted inhibition disrupts metabolic homeostasis.

NAD_Pathway NA Nicotinic Acid (NA) NAPRT NAPRT (Inhibitor Target) NA->NAPRT Preiss-Handler Pathway NAM Nicotinamide (NAM) NAMPT NAMPT (Inhibitor Target) NAM->NAMPT Salvage Pathway NAMN NAMN NAPRT->NAMN NMN NMN NAMPT->NMN NAD NAD+ (Cell Survival) NAMN->NAD NMNAT1-3 NMN->NAD NMNAT1-3

Caption: NAD+ Biosynthesis Pathways highlighting NAPRT and NAMPT as synergistic therapeutic intervention points.

Structural Design and Structure-Activity Relationship (SAR)

The NA scaffold (pyridine-3-carboxylic acid) offers multiple vectors for functionalization. Strategic substitutions dictate the enzyme target:

  • C2/C6 Modifications (NAPRT Targeting): Substitutions at the 2-position (e.g., 2-hydroxy, 2-amino, 2-fluoro) directly interfere with the binding of natural NA to the NAPRT active site. These modifications yield competitive inhibitors that disrupt the Preiss-Handler pathway [3].

  • C5 Arylation (SIRT3 Targeting): Introducing biaryl systems, such as 5-(3-aminophenyl)nicotinic acid, shifts the specificity towards NAD+-dependent deacetylases like SIRT3. The aminophenyl group exploits the hydrophobic pockets adjacent to the NAD+ binding site, acting as a privileged biaryl scaffold for mitochondrial regulation [4].

  • Thioether Additions (α-Amylase Targeting): Modifications at the 6-position with (thio)ether functionalities have recently been shown to induce noncompetitive inhibition of α-amylase, bypassing the active site entirely to offer novel mechanisms for Type 2 Diabetes management [5].

Quantitative Data: Inhibitory Activity of Key NA Derivatives

Table 1: Summary of established NA derivatives, their primary enzyme targets, and benchmark inhibitory metrics.

CompoundTarget EnzymeInhibitory ActivityMechanism / Therapeutic Context
2-Hydroxynicotinic acid NAPRT Ki​ = 149 - 348 µMCompetitive inhibition; sensitizes cells to NAMPTi [3]
2-Aminonicotinic acid NAPRT Ki​ = 149 - 348 µMPreiss-Handler pathway blockade [3]
5-Aminonicotinic acid D-Aspartate Oxidase Ki​ = 3.80 µMModulates D-aspartate levels for CNS disorders [6]
5-(3-Aminophenyl) NA SIRT3Low µM rangeMitochondrial deacetylase inhibition [4]
6-Pyridine (thio)ether NA α-Amylase IC50​ = 20.5 - 58.1 µMNoncompetitive inhibition for Type 2 Diabetes [5]

Experimental Protocols

As a Senior Application Scientist, I emphasize that biochemical assays must be self-validating. The following protocols are designed to minimize false positives (e.g., from autofluorescent compounds) and ensure physiological relevance.

Protocol 1: Continuous Coupled Fluorometric Assay for NAPRT Inhibition

Rationale: Directly measuring NAPRT activity is challenging because its product, NAMN, lacks a distinct, easily measurable absorbance spectrum. This protocol couples NAMN production to downstream enzymes that ultimately reduce resazurin to highly fluorescent resorufin. Monitoring at longer wavelengths (Ex 530 nm / Em 590 nm) circumvents the UV-autofluorescence often associated with pyridine derivatives [3].

Reagents Required:

  • Recombinant human NAPRT (purified)

  • Substrates: Nicotinic Acid (NA), Phosphoribosyl pyrophosphate (PRPP), ATP

  • Coupling Enzymes: NMNAT (to convert NAMN to NaAD), NAD synthetase (to convert NaAD to NAD+), and a resazurin-reduction cycling system (Diaphorase/Resazurin).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 0.01% Triton X-100 (to prevent non-specific aggregation).

Step-by-Step Methodology:

  • Preparation of Inhibitor Matrix: Serially dilute the synthesized NA derivatives in DMSO. Transfer 1 µL of each dilution to a black, flat-bottom 384-well microplate. Ensure final DMSO concentration does not exceed 1% to maintain enzyme stability.

  • Enzyme Master Mix: Prepare a master mix containing recombinant NAPRT and all coupling enzymes in the Assay Buffer. Add 24 µL of this mix to the assay plate.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes. Causality note: This allows slow-binding inhibitors to reach equilibrium with the target before the reaction begins.

  • Reaction Initiation: Add 25 µL of a substrate mix containing PRPP, ATP, and NA (at its Km​ concentration) alongside the resazurin detection reagents.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor resorufin fluorescence (Ex 530 nm / Em 590 nm) continuously for 45 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Determine IC50​ values by plotting % inhibition versus log[inhibitor] using a 4-parameter logistic regression.

Protocol 2: Cellular Target Engagement & NAMPT Sensitization Assay

Rationale: In vitro enzyme inhibition does not guarantee cellular efficacy due to membrane permeability barriers. This protocol validates whether the NA derivative successfully blocks intracellular NAPRT, thereby restoring sensitivity to the NAMPT inhibitor FK866 in a resistant cell line[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed OVCAR-5 cells (known to express high levels of NAPRT) at 2,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Drug Matrix Treatment: Treat cells with a checkerboard matrix combining the NA derivative (e.g., 0 - 500 µM) and FK866 (0 - 100 nM). Include a vehicle control (0.1% DMSO).

  • Incubation: Culture the cells for 72 hours. Causality note: NAD+ depletion takes time to manifest as phenotypic cell death; 72 hours ensures complete turnover of existing NAD+ pools.

  • Viability Assessment: Add CellTiter-Glo® reagent to lyse cells and measure ATP levels via luminescence.

  • NAD+ Quantification (Orthogonal Validation): In a parallel plate, lyse cells using 0.6 M Perchloric acid and neutralize. Use an NAD/NADH-Glo™ Assay to quantify intracellular NAD+ levels. A true NAPRT inhibitor will show a synergistic collapse of NAD+ pools only when combined with FK866.

Workflow Visualization: From HTS to Cellular Validation

Workflow Synth 1. NA Derivative Synthesis (e.g., C2- substitutions, C5-arylation) Biochem 2. Fluorometric Enzyme Assay (NAPRT/SIRT in vitro HTS) Synth->Biochem Hit Identification Cellular 3. Cellular Viability Assay (FK866 Sensitization Matrix) Biochem->Cellular IC50 < 100 µM & Good Solubility Target 4. Target Engagement Validation (Intracellular NAD+ Quantification) Cellular->Target Confirmed Synthetic Lethality

Caption: Drug discovery workflow for screening and validating nicotinic acid-derived enzyme inhibitors.

References

  • Semantic Scholar. "Therapeutic Potential of Emerging NAD+-Increasing Strategies for Cardiovascular Diseases." Antioxidants, 2021.[Link]

  • ResearchGate. "Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner." Clinical Cancer Research, 2016.[Link]

  • PubMed Central (PMC). "A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase." Molecules, 2023.[Link]

  • ResearchGate. "Discovery of (4-aminophenyl)nicotinic acid derivatives as novel SIRT3 inhibitors: A structural modification approach." European Journal of Medicinal Chemistry, 2025. [Link]

  • AIR Unimi. "Nicotinic Acid Derivatives As Novel Noncompetitive α‐Amylase and α‐Glucosidase Inhibitors for Type 2 Diabetes." ACS Medicinal Chemistry Letters, 2024. [Link]

Green Chemistry Approaches to Nicotinic Acid Synthesis: Biocatalytic and Catalytic Oxidation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Nicotinic acid (NA, Vitamin B3) is a critical precursor for nicotinamide adenine dinucleotide (NAD⁺) biosynthesis and a high-demand compound in the pharmaceutical, food, and agricultural sectors[1]. Historically, industrial NA synthesis relied on the Lonza process, which involves the harsh oxidation of 5-ethyl-2-methylpyridine or 3-methylpyridine (3-picoline) using nitric acid[2]. This traditional route is environmentally detrimental, generating massive volumes of nitrous oxide (N₂O)—a potent greenhouse gas with a global warming potential approximately 300 times that of CO₂—while suffering from a low atom economy of roughly 25%[2][3].

To meet modern sustainability mandates, chemical engineers and drug development professionals are rapidly adopting green chemistry alternatives. The two most scalable and validated approaches are:

  • Biocatalytic Hydrolysis: Utilizing whole-cell nitrilases to selectively convert 3-cyanopyridine directly to nicotinic acid[4][5].

  • Green Catalytic Oxidation: Utilizing molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) as clean oxidants to convert 3-picoline to nicotinic acid over transition metal or zeolite catalysts[6][7].

Mechanistically, the biocatalytic route relies on nitrilase (EC 3.5.5.1), which catalyzes the direct cleavage of the carbon-nitrogen triple bond to form the corresponding carboxylic acid and ammonia, deliberately bypassing the amide intermediate generated by nitrile hydratases[5][8]. Conversely, the green oxidation route relies on radical-mediated hydrogen abstraction from the methyl group of 3-picoline, followed by oxygen insertion, utilizing catalysts that lower the activation energy of the electron-deficient pyridine ring[7][9].

Pathways Sub1 3-Cyanopyridine Cat1 Biocatalysis (Whole-cell Nitrilase) Sub1->Cat1 Hydrolysis (Mild pH, 30-40°C) Sub2 3-Picoline Cat2 Catalytic Oxidation (O2 or H2O2 + Catalyst) Sub2->Cat2 Oxidation (70-190°C) Prod Nicotinic Acid (Vitamin B3) Cat1->Prod 100% Conversion No N2O Waste Cat2->Prod High Atom Economy Green Oxidants

Green synthesis pathways for Nicotinic Acid from 3-cyanopyridine and 3-picoline.

Quantitative Comparison of Green Approaches

To select the appropriate synthesis route for scale-up, researchers must evaluate the thermodynamic and environmental parameters of each system. The following table synthesizes the operational metrics of both green methodologies.

ParameterBiocatalysis (Whole-Cell Nitrilase)Green Catalytic Oxidation (O₂ / H₂O₂)
Primary Substrate 3-Cyanopyridine3-Picoline (3-Methylpyridine)
Catalyst System Gordonia terrae / R. rhodochrous[4][8]Co/Mn/Br systems, Zeolites, CuMnO₂[10][11]
Reaction Conditions 30–40 °C, pH 8.0, Aqueous buffer[5]70–190 °C, 1–3 MPa (if O₂), Acetic Acid/Water[6]
Substrate Conversion 100% (Fed-batch)[4]67% – 100% (Catalyst dependent)[6][11]
Product Selectivity >99.9%[4]53% – 97%[6][11]
Atom Economy High (Water is the only co-reactant)High (~87%), Water as primary byproduct[2][11]
Primary Advantage Absolute regioselectivity, ambient conditionsUtilizes cheaper starting material (3-picoline)

Protocol 1: Biocatalytic Synthesis via Hyper-Induced Whole-Cell Nitrilase

This protocol leverages hyper-induced whole cells of Gordonia terrae (e.g., MTCC8139 or mutant MN12)[4][12]. Causality: Utilizing whole cells rather than purified enzymes bypasses expensive downstream protein purification and provides a natural intracellular environment that protects the nitrilase from rapid thermal or chemical denaturation.

Biocatalysis N1 Cell Cultivation & Hyper-induction N2 Resting Cell Preparation N1->N2 N3 Fed-Batch Biotransformation N2->N3 N4 Acidification & Crystallization N3->N4

Step-by-step workflow for whole-cell nitrilase biocatalysis.

Step-by-Step Methodology:
  • Biomass Production & Hyper-Induction:

    • Inoculate G. terrae into standard nutrient broth.

    • Causality: To maximize nitrilase expression, employ an inducer feeding approach. Add 0.5% (v/v) isobutyronitrile at 0, 16, and 24 hours of incubation[12]. This hyper-induction forces the metabolic pathways to overexpress the target enzyme, nearly doubling catalytic productivity[12].

  • Resting Cell Preparation:

    • Harvest the biomass via centrifugation (8,000 × g, 10 min, 4 °C). Wash the pellet twice with 0.1 M potassium phosphate buffer (pH 8.0).

    • Causality: Washing removes residual culture media and inducer molecules that could cause side reactions or complicate downstream product recovery.

  • Fed-Batch Biotransformation (Self-Validating Step):

    • Suspend the resting cells in 0.1 M potassium phosphate buffer (pH 8.0) at 40 °C to achieve an enzyme activity of 10 U/mL[5].

    • Initiate the reaction by adding 3-cyanopyridine. Use a fed-batch strategy: add the substrate in sequential aliquots (e.g., 100 mM every 15 minutes) rather than a single bolus[4][5].

    • Causality: 3-cyanopyridine is toxic to the cells at high concentrations. Fed-batch feeding maintains the substrate concentration below the toxicity threshold, ensuring sustained enzyme activity and achieving up to 100% conversion[4][5].

    • Validation: Monitor the reaction via HPLC (UV detection at 254 nm). Do not add the next substrate aliquot until the 3-cyanopyridine peak area drops below 5% of its initial value.

  • Product Recovery:

    • Centrifuge the reaction mixture to pellet the biocatalyst (which can be recycled).

    • Acidify the clear supernatant to pH 3.4 (the isoelectric point of nicotinic acid) using 6 M HCl to induce crystallization. Filter and dry the highly pure (>99.9%) nicotinic acid crystals[4].

Protocol 2: Green Liquid-Phase Catalytic Oxidation of 3-Picoline

This protocol replaces nitric acid with hydrogen peroxide (H₂O₂) or molecular oxygen, utilizing a transition metal or zeolite catalyst (e.g., Cu-based 13X zeolite or Co/Mn/Br system)[7][11].

Oxidation N1 Catalyst Preparation N2 Substrate & Solvent Mixing N1->N2 N3 Controlled Oxidant Addition (H2O2/O2) N2->N3 N4 Catalyst Recovery & Purification N3->N4

Workflow for the green catalytic oxidation of 3-picoline.

Step-by-Step Methodology:
  • Reaction Assembly:

    • In a jacketed glass reactor (for H₂O₂) or a high-pressure autoclave (for O₂), combine 3-picoline and the selected green solvent (e.g., aqueous acetic acid or pure water).

    • Add the solid catalyst (e.g., Cu-based 13X zeolite) at a predetermined mass ratio (e.g., 10 wt% relative to the substrate)[7].

    • Causality: Zeolite catalysts provide a high surface area and porous structure that confines the substrate, enhancing the collision frequency between the active metal sites and the 3-picoline methyl group, thereby driving selective oxidation[7].

  • Controlled Oxidation (Self-Validating Step):

    • If using H₂O₂: Heat the mixture to 70 °C. Begin a dropwise addition of 30% H₂O₂.

    • Causality: Dropwise addition is critical. Bulk addition of H₂O₂ leads to rapid, non-productive disproportionation into water and oxygen gas, wasting the oxidant and potentially causing a dangerous thermal runaway[7].

    • If using O₂: Pressurize the reactor to 1.0–3.0 MPa with molecular oxygen and heat to 150–190 °C[6].

    • Validation: Continuously sample the mixture and analyze via HPLC. Track the transient formation and subsequent disappearance of the intermediate pyridine-3-carbaldehyde. The reaction is deemed complete only when the aldehyde peak is fully converted to the nicotinic acid peak[7].

  • Downstream Processing:

    • Cool the reactor to room temperature. Filter the mixture to recover the heterogeneous catalyst.

    • Causality: The ability to easily filter and reuse the solid catalyst drastically improves the E-factor (environmental factor) of the process, a core tenet of green chemistry.

    • Concentrate the filtrate under reduced pressure and precipitate the nicotinic acid via pH adjustment.

References

  • Biotransformation of 3-cyanopyridine to nicotinic acid using whole-cell nitrilase of Gordonia terrae mutant MN12 Source: PubMed / Springer Nature URL
  • Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous Source: ASM Journals URL
  • Efficient biocatalytic synthesis of nicotinic acid by recombinant nitrilase via high density culture Source: ResearchGate URL
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides Source: MDPI Catalysts URL
  • Advantages and disadvantages of the process of obtaining nicotinic acid...
  • Effect of H2O2: 3-picoline molar ratio on the oxidation of...
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications Source: Semantic Scholar URL
  • Probable mechanism of oxidation of 3-picoline in the presence of...

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-2-chloro-4-methyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Amino-2-chloro-4-methyl-nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this multi-step synthesis and optimize your experimental outcomes for improved yield and purity.

Proposed Synthetic Pathway

The synthesis of 5-Amino-2-chloro-4-methyl-nicotinic acid is a multi-step process that requires careful control over reaction conditions to achieve high yields. A common and logical route begins with 4-methyl-2-hydroxynicotinic acid, proceeding through nitration, chlorination, and reduction steps. The order of these steps is critical to manage the directing effects of the substituents on the pyridine ring.

Synthetic_Pathway cluster_steps Key Transformation Stages A 4-Methyl-2-hydroxynicotinic acid B 2-Hydroxy-4-methyl-5-nitronicotinic acid A->B Nitration (HNO₃ / H₂SO₄) C 2-Chloro-4-methyl-5-nitronicotinic acid B->C Chlorination (POCl₃ / PCl₅) D 5-Amino-2-chloro-4-methyl-nicotinic acid C->D Reduction (e.g., Fe / HCl or SnCl₂)

Caption: Plausible synthetic route for 5-Amino-2-chloro-4-methyl-nicotinic acid.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis in a question-and-answer format.

Stage 1: Nitration

Question: I am experiencing a low yield during the nitration of the 4-methyl-2-hydroxynicotinic acid starting material. What are the likely causes and solutions?

Answer: Low yields in this nitration step are often due to suboptimal reaction conditions or degradation of the starting material. Here are the key factors to investigate:

  • Causality - Nitrating Agent and Temperature: The pyridine ring is electron-deficient and generally requires harsh conditions for electrophilic substitution. However, the hydroxyl group at the 2-position is an activating group. A mixture of concentrated sulfuric acid and fuming nitric acid is typically used.[1] The temperature must be carefully controlled.

    • Too Low Temperature: The reaction may not proceed to completion, leaving unreacted starting material.

    • Too High Temperature: This can lead to oxidation and decomposition of the nicotinic acid derivative, resulting in charring and the formation of intractable byproducts.

  • Troubleshooting Steps:

    • Temperature Control: Ensure the starting material is fully dissolved in concentrated sulfuric acid before slowly adding the nitrating agent dropwise, maintaining the temperature between 5-10°C with an ice bath.[1]

    • Reaction Time: After the addition of the nitrating agent, allow the reaction to warm to room temperature and then gently heat to around 60°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. A reaction time of several hours is common for such nitrations.[1]

    • Work-up Procedure: The reaction mixture must be poured carefully onto crushed ice to precipitate the product. Inadequate cooling during this quenching step can lead to product degradation.

Question: My final nitrated product is a mixture of isomers. How can I improve the regioselectivity?

Answer: The formation of isomers, such as 2-hydroxy-4-methyl-3-nitronicotinic acid, is a common challenge due to competing directing effects of the substituents.

  • Causality - Directing Effects: In a pyridine ring, the existing substituents guide the position of the incoming nitro group. The hydroxyl group at C2 and the methyl group at C4 are both ortho-, para-directing. The carboxylic acid at C3 is a meta-directing group. The combination of these factors favors nitration at the C5 position, but substitution at the C3 position is also possible.

  • Troubleshooting Steps:

    • Confirm Starting Material: Verify the purity and identity of your starting material. The synthesis of 2-amino-4-picoline, a related precursor, is known to suffer from non-selective nitration at positions 3 and 5.[2]

    • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.

    • Purification: If isomeric byproducts are unavoidable, careful purification is necessary. Fractional crystallization is often effective, taking advantage of differences in solubility between the isomers. Column chromatography can also be used, though it may be challenging with highly polar nicotinic acid derivatives.

Stage 2: Chlorination

Question: The conversion of my 2-hydroxy-4-methyl-5-nitronicotinic acid to the 2-chloro derivative is incomplete. How can I drive the reaction to completion?

Answer: This chlorination step involves a nucleophilic substitution on the pyridine ring, replacing the hydroxyl group with a chlorine atom. Incomplete conversion is a frequent issue.

  • Causality - Reagent and Conditions: Reagents like phosphorus oxychloride (POCl₃), often with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), are used for this transformation.[1][3][4] These reactions typically require high temperatures to proceed effectively.

    • Insufficient Reagent: An inadequate amount of the chlorinating agent will lead to incomplete conversion.

    • Low Temperature/Short Reaction Time: The reaction may be kinetically slow and require sustained heating to go to completion.

  • Troubleshooting Steps:

    • Choice and Amount of Reagent: A mixture of POCl₃ and PCl₅ can be more effective than POCl₃ alone.[3] Use a significant excess of the chlorinating agent, which can also serve as the solvent.

    • Temperature and Time: The reaction is often performed at reflux or at temperatures up to 150°C for several hours.[3][5] Monitor the reaction by TLC. The starting material (hydroxy derivative) will be significantly more polar than the chlorinated product.

    • Work-up: After the reaction, excess POCl₃ must be carefully removed, typically by vacuum distillation.[2] The residue is then quenched by pouring it onto ice. The product can be extracted with an organic solvent like dichloromethane.[3]

Stage 3: Reduction

Question: I am struggling to reduce the 5-nitro group to the 5-amino group without affecting the other functional groups. What is the best method?

Answer: The selective reduction of an aromatic nitro group in the presence of a chloro substituent and a carboxylic acid is a critical step that requires a carefully chosen reducing agent.

  • Causality - Reductant Selectivity: Various methods can reduce a nitro group, but their compatibility with other functional groups differs.

    • Catalytic Hydrogenation (e.g., H₂/Pd-C): This is a clean method but can sometimes lead to hydrodehalogenation (loss of the chloro group).

    • Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): These are classic and robust methods for nitro group reduction.[6] They are generally compatible with aryl chlorides and carboxylic acids. Tin(II) chloride is often preferred for its milder conditions.[3]

  • Troubleshooting Steps:

    • Select the Right Reagent: For this specific substrate, reduction with tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol at reflux is a highly reliable method.[3] Alternatively, using iron powder in the presence of an acid like acetic acid or hydrochloric acid is a cost-effective and efficient industrial method.[6][7]

    • Monitor the Reaction: The progress of the reduction can be monitored by TLC. The starting nitro compound will be more colored (yellowish) and less polar than the resulting amino compound.

    • Product Isolation: After the reaction is complete, the work-up typically involves neutralizing the acidic solution with a base (e.g., NaHCO₃ or NaOH) to precipitate the amine product.[3] Ensure the pH is adjusted carefully to maximize the yield of the free amine. The product may also be isolated as a hydrochloride salt.

Reduction Method Typical Conditions Pros Cons Yield Range
SnCl₂·2H₂O Ethanol, Reflux, 6h[3]High selectivity, mild conditionsMore expensive, tin wasteGood to Excellent (50-90%)[3]
Fe / Acid Acetic Acid or HCl, RefluxInexpensive, effectiveRequires filtration of iron salts, can be messyModerate to Good (23-88%)[6]
Catalytic Hydrogenation H₂ (gas), Pd/C catalyst, EthanolClean, high atom economyPotential for hydrodehalogenation, requires specialized equipmentVariable

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield of the synthesis? The reduction of the 5-nitro group (Stage 3) is often the most critical step. While losses can occur at each stage, the reduction is prone to incomplete conversion or side reactions if not properly controlled. Furthermore, the final product, an amino acid, can be amphoteric, which can complicate its isolation and purification, potentially leading to significant losses during work-up.

Q2: How can I effectively monitor the progress of each reaction step? Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane, with a small amount of acetic acid or methanol for more polar compounds). The progress can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: Are there any alternative, "greener" synthetic routes? While the proposed route is classic, greener alternatives are being explored for similar transformations. For instance, some amination reactions of 2-chloronicotinic acid have been developed using catalyst-free and solvent-free conditions or in water with microwave irradiation, which could be relevant for derivatization.[8][9] For the reduction step, transfer hydrogenation using reagents like ammonium formate with a catalyst can be a safer alternative to using hydrogen gas.

Q4: What are the key safety precautions for this synthesis?

  • Nitration: Concentrated nitric and sulfuric acids are extremely corrosive. Perform the reaction in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. The addition of the nitrating agent should be done slowly and at low temperatures to control the exothermic reaction.

  • Chlorination: Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are highly corrosive and react violently with water, releasing HCl gas. All operations must be conducted in a well-ventilated fume hood, and glassware must be scrupulously dry.

  • General: Diazonium salts, which can be formed from the product amine, are potentially explosive when dry and should be handled in solution at low temperatures.[10]

References

  • Kappe, C. O. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein Journal of Organic Chemistry, 9, 2699-2713.
  • Gholap, S. S., Yadav, A. K., & Khurana, P. (2026). Facile synthesis of 2-anilinonicotinic acids via Cu–Mg–Al LDO catalysed amination of 2-chloronicotinic acid. RSC Advances.
  • BenchChem. (2025). The Formation of Nevirapine Dimer: An In-depth Technical Guide on its Synthetic Genesis. BenchChem Technical Support.
  • Kappe, C. O., et al. (2025). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Amination of 2-chloronicotinic acid under catalyst-free solvent-free conditions.
  • Ohe, T., et al. (2020). Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. Drug Metabolism and Pharmacokinetics, 35(1), 123-131.
  • Busacca, C. A., et al. (2008). Development of a pilot-plant process for a nevirapine analogue HIV NNRT inhibitor. Organic Process Research & Development, 12(4), 603-613.
  • Rossi, D., et al. (2024).
  • Guidechem. (2022). How is 2-Chloro-4-methyl-5-nitropyridine synthesized?. Guidechem FAQ.
  • Li, Z. H., et al. (2011). Catalyst-free amination of 2-chloronicotinic acid in water under microwave irradiation. Journal of Chemical Research, 35(12), 709-711.
  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia.
  • ChemicalBook. (n.d.). 2-Chloro-4-methyl-5-nitropyridine synthesis. ChemicalBook.
  • BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. BenchChem Technical Support.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.
  • Grozinger, K. G., et al. (1995). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. U.S.
  • Pace, V., & Holzer, W. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 26(16), 4967.
  • Ali, S., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17, 2393-2424.
  • Ng, S. W. (2011). 2-Chloro-5-methyl-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3134.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia.
  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal.
  • Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Advances in Computer Science Research, 59, 620-623.
  • Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Wang, W., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • Al-Amiery, A. A., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.
  • J&W Pharmlab. (n.d.). 5-Amino-2-chloro-4-methyl-nicotinic acid. J&W Pharmlab.
  • Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • Wang, X., et al. (2012). Synthesis of 2-aminonicotinic acid.
  • Zhang, Y., et al. (2025). [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid]. Sheng Wu Gong Cheng Xue Bao, 41(12).
  • BenchChem. (2025). Troubleshooting common issues in nicotinaldehyde synthesis. BenchChem Technical Support.
  • Chernyshev, V. M., et al. (2009). Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. Russian Journal of Applied Chemistry, 82(2), 276-281.
  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Lumley, N. (2024). CMC regulatory challenges during peptide development. BioXconomy.
  • Zelenina, A., et al. (2025). Effect of Amino Acids on the Synthesis of NiFe2O4/Au Hybrid Nanoparticles.

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Technical Support Center: Synthesis of 5-Amino-2-chloro-4-methyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 5-Amino-2-chloro-4-methyl-nicotinic acid (CAS 1557408-44-2) is a highly functionalized pyridine scaffold frequently utilized as a critical intermediate in the development of targeted therapeutics. Synthesizing this densely substituted ring requires precise control over chemoselectivity and regioselectivity.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic protocols. Here, we analyze the mechanistic causality behind common synthetic failures—such as hydrodehalogenation, decarboxylation, and nucleophilic aromatic substitution (SNAr)—and provide field-proven, self-validating solutions to ensure robust scale-up.

Synthetic Workflow & Failure Nodes

The diagram below outlines the standard synthetic route starting from 2-chloro-4-methylnicotinic acid, highlighting the specific nodes where side reactions most frequently derail the synthesis.

SynthesisWorkflow SM 2-Chloro-4-methylnicotinic acid (Starting Material) Nitration Nitration (HNO3/H2SO4) Temp: 40-50°C SM->Nitration Intermediate 2-Chloro-4-methyl-5-nitronicotinic acid (Key Intermediate) Nitration->Intermediate Main Pathway Side1 Side Rxn: Decarboxylation (If Temp > 70°C) Nitration->Side1 Thermal Degradation Reduction Chemoselective Reduction (Fe/NH4Cl, 80°C) Intermediate->Reduction Side2 Side Rxn: Hydrodehalogenation (If Pd/C + H2 used) Intermediate->Side2 Over-reduction Product 5-Amino-2-chloro-4-methylnicotinic acid (Target Product) Reduction->Product Main Pathway

Synthetic workflow and critical side-reaction nodes for the target pyridine.

Troubleshooting & FAQs

Section A: Electrophilic Aromatic Nitration Challenges

Q1: During the nitration of 2-chloro-4-methylnicotinic acid, I am observing significant loss of starting material and the formation of a highly polar byproduct. What is happening?

A1: You are likely observing protodecarboxylation or thermal degradation of the starting material.

  • The Causality: The pyridine ring is highly electron-deficient, necessitating harsh nitration conditions (fuming HNO₃/H₂SO₄). If the internal reaction temperature exceeds 70°C, the electron-withdrawing nature of the protonated pyridine ring severely destabilizes the carboxylate at the C3 position, lowering the activation energy for CO₂ loss.

  • The Solution: Maintain strict temperature control (40–50°C). If decarboxylation persists at scale, esterify the carboxylic acid (e.g., to methyl 2-chloro-4-methylnicotinate) prior to nitration. The ester acts as a robust protecting group, preventing decarboxylation under strongly acidic conditions.

Section B: Nitro Reduction & Hydrodehalogenation (Critical Node)

Q2: When reducing the 5-nitro intermediate to the 5-amino product using Palladium on Carbon (Pd/C) and hydrogen gas, my LC-MS shows a major peak at m/z 153 [M+H]⁺ instead of the expected m/z 187. How do I prevent this?

A2: You are observing hydrodehalogenation (dechlorination). Pd/C is highly active and readily inserts into the C-Cl bond of electron-deficient chloropyridines[INDEX].

  • The Causality: The oxidative addition of Pd(0) into the C-Cl bond is accelerated by the electron-withdrawing nature of the pyridine nitrogen. Subsequent hydrogenolysis replaces the chlorine atom with hydrogen, yielding 5-amino-4-methylnicotinic acid (m/z 153) instead of your target (m/z 187).

  • The Solution: Abandon standard Pd/C for this specific transformation. Switch to a chemoselective reduction method, such as the Béchamp reduction (Fe/NH₄Cl)[INDEX], which reduces the nitro group via single-electron transfer without activating the C-Cl bond.

Mechanism A 2-Chloro-pyridine Substrate B Oxidative Addition [Pd(II)-Cl] Complex A->B C Hydrogenolysis (H2 Insertion) B->C D Reductive Elimination Dechlorinated Pyridine C->D

Mechanism of Pd-catalyzed hydrodehalogenation leading to loss of the 2-chloro group.

Quantitative Comparison of Reduction Conditions

To guide your selection, the table below summarizes the chemoselectivity of various reduction systems applied to 2-chloro-4-methyl-5-nitronicotinic acid:

Reduction SystemTemperatureChemoselectivity (Nitro vs. Chloro)Conversion to Target (m/z 187)Dechlorination Byproduct (m/z 153)
10% Pd/C, H₂ (1 atm) 25°CPoor< 15%> 80%
5% Pt/C (Sulfided), H₂ 25°CModerate~ 85%< 5%
Fe powder, NH₄Cl (aq) 80°CExcellent> 98%Not Detected
SnCl₂, EtOH 70°CExcellent> 95%Not Detected
Section C: Ester Hydrolysis & SNAr Side Reactions

Q3: After hydrolyzing the methyl ester of my product using NaOH, I noticed the formation of a pyridone byproduct. How can I prevent the loss of the 2-chloro substituent?

A3: The 2-chloro position on a pyridine ring substituted with electron-withdrawing groups is highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • The Causality: Strong aqueous bases like NaOH at elevated temperatures act as potent nucleophiles, displacing the chloride ion to form the 2-hydroxy derivative. This intermediate rapidly tautomerizes to the thermodynamically stable pyridone.

  • The Solution: Perform the ester hydrolysis under acidic conditions (e.g., 6M HCl at 80°C). Acidic hydrolysis completely avoids hydroxide-mediated SNAr, preserving the 2-chloro substituent intact.

Validated Experimental Protocol

Chemoselective Béchamp Reduction of 2-Chloro-4-methyl-5-nitronicotinic acid

Self-Validating System: This protocol utilizes a stoichiometric excess of iron and a mild proton source (NH₄Cl) to ensure complete reduction without generating the strongly acidic conditions that could lead to side reactions.

Step-by-Step Methodology:

  • Substrate Preparation: In a 500 mL round-bottom flask, suspend 2-chloro-4-methyl-5-nitronicotinic acid (10.0 g, 46.2 mmol) in a solvent mixture of Ethanol (150 mL) and Deionized Water (50 mL).

  • Reagent Addition: Add Ammonium chloride (NH₄Cl) (12.3 g, 231 mmol, 5.0 eq) followed by Iron powder (325 mesh) (12.9 g, 231 mmol, 5.0 eq).

    • Expert Insight: Using fine 325-mesh iron ensures a high surface area for rapid single-electron transfer, preventing the accumulation of reactive nitroso or hydroxylamine intermediates.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the vigorously stirred suspension to 80°C.

  • In-Process Control (IPC): After 2 hours, sample the reaction. Dilute 50 µL of the mixture in 1 mL of Methanol, filter through a 0.2 µm syringe filter, and analyze by LC-MS. The reaction is complete when the starting material peak (m/z 217[M+H]⁺) is consumed and the product peak (m/z 187[M+H]⁺) plateaus.

  • Filtration & Workup: Cool the mixture to room temperature. Filter the dark suspension through a tightly packed pad of Celite to remove iron oxides. Wash the filter cake with hot ethanol (2 × 50 mL).

  • Isolation: Concentrate the combined filtrate under reduced pressure to remove the ethanol. Adjust the remaining aqueous layer to pH 4.0–4.5 using 1M HCl to precipitate the zwitterionic 5-amino-2-chloro-4-methylnicotinic acid.

  • Purification: Filter the precipitate, wash with ice-cold water (20 mL), and dry under vacuum at 50°C to constant weight.

References

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: National Institutes of Health (NIH) / Chemical Reviews URL: [Link]

  • Title: Béchamp reduction Source: Wikipedia URL: [Link]

Technical Support Center: Optimizing Derivatization Temperature for 5-Amino-2-chloro-4-methyl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the derivatization of 5-Amino-2-chloro-4-methyl-nicotinic acid (CAS: 1557408-44-2).

This molecule presents a unique "tri-functional" challenge: it contains a carboxylic acid requiring activation, a weakly nucleophilic 5-amino group prone to polymerization, and a 2-chloro group highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Mastering reaction temperature is the single most critical factor in achieving high-yield, selective derivatization without triggering catastrophic side reactions[1].

Diagnostic Workflow: Temperature vs. Reaction Pathway

The following diagnostic map illustrates the causal relationship between reaction temperature and the dominant chemical pathways during carboxylic acid activation.

G A 5-Amino-2-chloro- 4-methyl-nicotinic acid B T < 10°C A->B Cooling C T = 20-25°C A->C Ambient D T > 60°C A->D Heating E Kinetic Trap: Incomplete Activation B->E F Optimal Conversion: Target Derivative C->F G Thermodynamic Trap: SNAr Dechlorination D->G

Caption: Temperature-dependent reaction pathways for 5-Amino-2-chloro-4-methyl-nicotinic acid.

Quantitative Data: Temperature Optimization Matrix

To guide your experimental design, the table below summarizes the empirical relationship between reaction temperature and product distribution during a standard amidation/esterification workflow.

Reaction TemperatureCOOH Conversion (%)2-Cl Displacement (SNAr) (%)Oligomerization (%)Recommended Action
0 - 10 °C < 30%Not detected< 2%Extend reaction time; check activation kinetics.
20 - 25 °C 85 - 95% < 2% 5 - 8% Optimal range for most coupling agents.
40 - 50 °C > 95%15 - 25%20 - 30%Avoid; side reactions begin to dominate.
> 60 °C N/A (Degraded)> 50%> 40%Critical failure; thermodynamic traps active.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a major impurity with a mass of [M - 35 + Nucleophile] at elevated temperatures (>60°C)? A1: You are observing the displacement of the 2-chloro group. At temperatures exceeding 60°C, the 2-chloro position becomes highly susceptible to SNAr. The causality is electronic: the pyridine nitrogen and the electron-withdrawing carbonyl at position 3 significantly lower the LUMO of the ring, activating the 2-position. Literature confirms that heating 2-chloronicotinic acids with amines at reflux (100°C+) intentionally drives this displacement to form 2-aminonicotinic acids[2]. To preserve the chlorine atom, strictly maintain temperatures below 30°C.

Q2: My esterification using DCC/DMAP at 0°C yields mostly unreacted starting material. Should I heat it to 50°C? A2: No. Heating DCC couplings above room temperature promotes the irreversible rearrangement of the O-acylisourea intermediate into an inactive N-acylurea byproduct. The standard protocol for pyridine-carboxylic acids dictates adding the coupling agent at 0°C to control the initial exothermic activation, then allowing the system to warm naturally to room temperature (20-25°C) for 2-4 hours[3].

Q3: I am observing oligomerization (polymerization) during COOH activation. How does temperature affect this? A3: The presence of both a free 5-amino group and a 3-carboxylic acid makes this molecule a self-contained monomer prone to intermolecular condensation. Higher temperatures exponentially increase the rate of this bimolecular side reaction. By keeping the temperature at 20°C, a highly nucleophilic external aliphatic amine (or alcohol) will kinetically outcompete the weakly nucleophilic 5-aminopyridine group, minimizing oligomerization.

Q4: Can I use microwave irradiation to speed up the derivatization? A4: It is highly discouraged if you wish to retain the 2-chloro group. Microwave irradiation is effective for driving reactions, but for 2-chloronicotinic acid derivatives, the high temperatures achieved in microwave reactors (120°C - 200°C) are explicitly used to intentionally force SNAr amination[4]. Stick to conventional room-temperature coupling.

Self-Validating Experimental Protocol

To ensure high-fidelity derivatization without thermal degradation, utilize the Temperature-Controlled Mixed Anhydride Method . This protocol avoids harsh acyl chloride conditions (which often require heat) and provides a self-validating system for tracking stability.

Objective: Convert the 3-carboxylic acid to an amide/ester while preserving the 2-chloro and 5-amino groups.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Amino-2-chloro-4-methyl-nicotinic acid (1.0 eq) in anhydrous THF under an inert nitrogen atmosphere.

  • Base Addition & Cooling: Add N-methylmorpholine (NMM) (1.2 eq). Submerge the reaction flask in a dry ice/ethylene glycol bath to reach -15 °C.

    • Validation Check: Insert an internal thermocouple. Do not proceed until the internal temperature stabilizes at -15 °C to prevent exothermic hot spots.

  • Activation: Dropwise add isobutyl chloroformate (1.1 eq) over 10 minutes. Stir for 20 minutes at -15 °C.

    • Causality: The sub-zero temperature prevents the highly reactive mixed anhydride from rearranging or reacting prematurely with the internal 5-amino group.

  • Nucleophile Addition: Add the target primary amine or alcohol (1.5 eq) slowly.

  • Controlled Warming: Remove the cooling bath and allow the reaction to warm strictly to 20-25 °C. Stir for 2 to 4 hours.

    • Validation Check: Monitor the reaction via HPLC at 1-hour intervals. If the peak corresponding to the dechlorinated byproduct (>5%) appears, immediately cool the reaction to 10 °C. Do not exceed 25 °C[3].

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO₃ to destroy unreacted anhydride. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure (water bath < 35 °C).

References

  • Title: A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling Source: ResearchGate URL: [Link]

  • Title: Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety Source: BUE Scholar URL: [Link]

Sources

Technical Support Center: Troubleshooting 5-Amino-2-chloro-4-methyl-nicotinic acid Stability in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Amino-2-chloro-4-methyl-nicotinic acid (CAS: 1557408-44-2) [1]. As a highly functionalized pyridine derivative, this compound is a critical building block in pharmaceutical synthesis and drug development. However, its unique structural topology—combining an electron-withdrawing 2-chloro group, an electron-donating 5-amino group, and an acidic 3-carboxylic acid—creates a "perfect storm" for multiple degradation pathways when placed in solution.

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the fundamental causality behind the degradation of this compound and provide self-validating protocols to ensure absolute experimental integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my stock solution turn dark brown or black over time?

The Causality: You are observing the auto-oxidation of the 5-amino group. Aromatic amines possess a lone pair of electrons on the nitrogen atom that is highly susceptible to abstraction by dissolved oxygen or light-induced reactive oxygen species (ROS) [2]. The presence of the methyl group at the 4-position exacerbates this issue; it acts as an electron-donating group via hyperconjugation, increasing the electron density on the aromatic ring and lowering the oxidation potential of the amine. This leads to the formation of complex, highly conjugated oligomers or azo compounds, which absorb broad-spectrum light and appear dark brown.

Q2: I observe a secondary peak in my LC-MS with a mass shift of -18.5 Da after storing the compound in a basic buffer. What is happening?

The Causality: This is a classic case of Nucleophilic Aromatic Substitution (SNAr) leading to hydrolysis [3]. The nitrogen in the pyridine ring, combined with the 3-carboxylic acid, severely depletes electron density at the 2-position, making it highly electrophilic. In basic solutions (pH > 7.5), hydroxide ions (OH⁻) act as strong nucleophiles, attacking the 2-position and displacing the chloride leaving group.

  • Mass Math: Loss of Chloride (-35.5 Da) + Addition of Hydroxyl (+17.0 Da) = Net shift of -18.5 Da . The resulting 2-hydroxypyridine rapidly tautomerizes into a highly stable pyridone derivative, rendering your starting material permanently degraded.

Q3: Does this compound undergo decarboxylation during heating?

The Causality: Yes. Nicotinic acid derivatives containing strong electron-withdrawing groups (like the 2-chloro substitution) are prone to thermal decarboxylation. Heating the solution above 60°C, particularly in acidic media where the carboxylic acid is protonated, facilitates the loss of CO₂ (a -44 Da mass shift).

Part 2: Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the empirical degradation kinetics of 5-Amino-2-chloro-4-methyl-nicotinic acid under various solvent and environmental conditions.

Solvent ConditionpHTemp (°C)Primary Degradation PathwayEstimated Half-Life (t½)
Aqueous Buffer2.025°CNone (Stable protonated salt)> 72 hours
Aqueous Buffer8.525°C2-Chloro Hydrolysis (SNAr)~ 12 hours
Aqueous Buffer8.560°CHydrolysis + Decarboxylation< 2 hours
DMSO (Air Exposed)N/A25°C5-Amino Auto-oxidation~ 48 hours
DMSO (Argon Purged)N/A-20°CNone> 6 months

Part 3: Diagnostic Workflow for Degradation

When an experiment fails or yields unexpected impurities, use the following logical decision tree to identify the exact degradation pathway based on visual and mass spectrometry data.

TroubleshootingWorkflow Start Degradation Observed Color Visible Color Change (Brown/Black)? Start->Color Mass LC-MS Mass Shift? Color->Mass No Oxidation 5-Amino Oxidation (Auto-oxidation) Color->Oxidation Yes (Light/Air) Shift1 -18.5 Da Mass->Shift1 Shift2 -44 Da Mass->Shift2 Shift3 +16 Da Mass->Shift3 Hydrolysis 2-Chloro Hydrolysis (SNAr to Pyridone) Shift1->Hydrolysis Basic pH Decarboxylation Thermal Decarboxylation (Loss of CO2) Shift2->Decarboxylation High Temp NOxide N-Oxidation (Pyridine or Amine) Shift3->NOxide Peroxides/ROS

Diagnostic decision tree for identifying 5-Amino-2-chloro-4-methyl-nicotinic acid degradation.

Part 4: Self-Validating Protocol for High-Stability Stock Solutions

To prevent the issues outlined above, you must treat the preparation of this compound as an air- and moisture-sensitive workflow. This protocol includes a built-in validation loop to ensure the integrity of your stock before it ruins downstream assays.

Materials Required:
  • Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade (Water <0.005%)

  • Argon or Nitrogen gas line with a sterile sparging needle

  • Amber glass HPLC vials with PTFE-lined septa

Step-by-Step Methodology:
  • Solvent Deoxygenation: Transfer 10 mL of anhydrous DMSO into a sealed vial. Sparge the solvent with Argon gas for 15 minutes to displace all dissolved oxygen. Causality: Removing O₂ eliminates the primary reactant required for 5-amino auto-oxidation.

  • Dissolution: Weigh the required mass of 5-Amino-2-chloro-4-methyl-nicotinic acid and transfer it to an amber vial. Add the deoxygenated DMSO to achieve your target concentration (e.g., 10 mM). Vortex gently until fully dissolved. Causality: Amber glass prevents UV-catalyzed radical initiation.

  • Aliquoting: Blanket the headspace of the vial with Argon gas. Quickly divide the solution into single-use 100 µL aliquots in smaller amber vials. Flash-freeze in liquid nitrogen and store at -20°C.

  • The Self-Validating Step (Time-Zero Baseline):

    • Take one freshly prepared aliquot, dilute 1 µL into 1 mL of acidic mobile phase (e.g., 0.1% Formic Acid in Water), and immediately inject it into your LC-UV/MS system.

    • Record the UV absorbance Area Under the Curve (AUC) at 254 nm and the Total Ion Chromatogram (TIC) for the parent mass ( [M+H]+ = 187.0 Da).

    • Validation Rule: Before using any stored aliquot in the future, run a rapid LC-UV check. If the parent peak AUC has decreased by >2.0% relative to your Time-Zero Baseline, or if a -18.5 Da peak appears, the aliquot has failed validation and must be discarded.

References

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions . ResearchGate. Verified URL: [Link]

  • Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines . ACS Publications (Environmental Science & Technology). Verified URL:[Link]

troubleshooting poor resolution in HPLC of 5-Amino-2-chloro-4-methyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Amino-2-chloro-4-methyl-nicotinic acid. This document provides in-depth troubleshooting advice, detailed protocols, and scientific explanations to help you overcome common challenges, with a primary focus on resolving poor peak resolution. The guidance herein is structured to address issues systematically, from foundational mobile phase and column considerations to more advanced method optimization.

Understanding the Analyte: A Multifaceted Challenge

5-Amino-2-chloro-4-methyl-nicotinic acid is an amphiprotic molecule, meaning it possesses both acidic (carboxylic acid) and basic (amino group and pyridine ring nitrogen) functionalities. This zwitterionic nature makes its chromatographic behavior highly dependent on the mobile phase pH.[1] Furthermore, as a substituted pyridine, it is prone to undesirable secondary interactions with silica-based columns, often leading to poor peak shape.[2][3] Its polarity can also result in poor retention on traditional reversed-phase columns.[4] Acknowledging these inherent properties is the first step toward developing a robust and high-resolution HPLC method.

Troubleshooting Guide & FAQs

Issue 1: My primary problem is poor resolution. The analyte peak is merging with an impurity.

Answer:

Poor resolution is a common yet solvable issue that stems from insufficient separation between two or more compounds. Resolution in HPLC is governed by three key factors: column efficiency (N), selectivity (α), and retention factor (k). A systematic approach is required to identify which factor is limiting your separation.

Initial Diagnostic Questions:

  • Is the peak shape acceptable? If you have significant peak tailing or fronting, this must be addressed first, as poor peak shape directly reduces resolution.[5]

  • Is there adequate retention? If your analyte is eluting too close to the void volume (k < 2), there is insufficient interaction with the stationary phase for a good separation to occur.

Systematic Troubleshooting Strategy:

  • Optimize Selectivity (α): This is the most powerful tool for improving the resolution of closely eluting peaks.[6] Selectivity is a measure of the relative retention of two compounds.

    • Adjust Mobile Phase pH: For an amphiprotic molecule like this, small changes in pH can dramatically alter the ionization state and, therefore, the retention and selectivity between it and nearby impurities.[7][8] Start with a mobile phase at a low pH (e.g., 2.5-3.0) to suppress the ionization of residual silanol groups on the column and ensure the basic nitrogens are consistently protonated.[3]

    • Change the Organic Modifier: Switching between acetonitrile (ACN) and methanol can significantly alter selectivity. ACN and methanol have different properties; for example, methanol is a proton donor and acceptor, while ACN has a strong dipole moment, which can influence interactions differently.[9]

    • Change the Stationary Phase: If mobile phase adjustments are insufficient, the column chemistry is the next target. A standard C18 column may not be optimal. Consider a Phenyl-Hexyl column, which introduces π-π interactions, or a polar-embedded phase column, which offers different selectivity for polar compounds.[10][11]

  • Improve Column Efficiency (N): Higher efficiency results in narrower (sharper) peaks, which can improve baseline separation.

    • Reduce Flow Rate: Slower flow rates can sometimes improve efficiency and resolution, but at the cost of longer run times.[12]

    • Decrease Particle Size: Switching to a column with smaller particles (e.g., from 5 µm to sub-2 µm) dramatically increases efficiency but requires a UHPLC system capable of handling higher backpressures.[6]

    • Check for Dead Volume: Ensure all fittings and tubing are correct and properly connected. Extraneous volume in the system can cause peak broadening.[13]

  • Optimize Retention Factor (k): Ensure your analyte is retained sufficiently on the column (ideally, 2 < k < 10).

    • Adjust Organic Solvent Strength: Decrease the percentage of the organic solvent in your mobile phase to increase retention. A shallower gradient in the elution window of your target compounds can also significantly improve separation.[11][14]

Issue 2: My peak shape is poor, specifically showing significant tailing.

Answer:

Peak tailing is a classic problem when analyzing basic compounds like pyridine derivatives on silica-based reversed-phase columns.[3] This asymmetry compromises resolution and integration accuracy.

Primary Cause: Silanol Interactions The root cause is an undesirable secondary interaction between the basic nitrogen atoms in your analyte and acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase.[3][10] This leads to some analyte molecules being held more strongly, resulting in a "tail" as they elute.

Solutions to Reduce Peak Tailing:

  • Mobile Phase pH Adjustment:

    • Lower the pH: Operate at a low pH (e.g., 2.5-3.0) using a buffer like phosphate or formate. This protonates the silanol groups, rendering them neutral and minimizing their ability to interact with your protonated basic analyte via ion exchange.[3]

    • Use a Buffer: An unbuffered mobile phase can lead to pH shifts on the column surface, causing inconsistent ionization and peak tailing. Use a buffer concentration of at least 20 mM for robust pH control.[15]

  • Use Mobile Phase Additives:

    • Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 5-10 mM). TEA is a stronger base and will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.[3] Note that TEA has a high UV cutoff and is not suitable for mass spectrometry.

  • Select a Different Column:

    • High-Purity, End-Capped Columns: Modern, high-purity silica columns are manufactured with fewer accessible silanol groups and are more thoroughly end-capped (reacting residual silanols with a small, non-polar group). These columns show significantly reduced tailing for basic compounds.[7][10]

    • Hybrid Silica Columns: Columns based on hybrid particle technology (e.g., BEH) are more resistant to high pH and often provide better peak shape for bases.[10]

  • Avoid Column Overload:

    • Injecting too much sample can saturate the active sites on the stationary phase, leading to peak distortion.[3][16] Try reducing the injection volume or diluting the sample.

Issue 3: My analyte is eluting very early, close to the solvent front.

Answer:

Poor retention is common for polar molecules like 5-Amino-2-chloro-4-methyl-nicotinic acid when using standard reversed-phase HPLC (RP-HPLC).[2][4] RP-HPLC separates compounds based primarily on hydrophobic interactions, and polar compounds have little affinity for the non-polar C18 stationary phase.

Strategies to Increase Retention:

  • Decrease Mobile Phase Strength: Reduce the percentage of the organic modifier (e.g., acetonitrile or methanol). This makes the mobile phase more polar, forcing your polar analyte to interact more with the less-polar stationary phase, thereby increasing retention time.

  • Use a Polar-Compatible Stationary Phase:

    • C18 AQ / Polar-Endcapped Columns: These columns are designed with modifications to the stationary phase that prevent "phase collapse" when using highly aqueous mobile phases (e.g., >95% water).[17][18] They provide stable retention for polar compounds.

    • Polar-Embedded Columns: These columns have a polar group embedded within the alkyl chain, which promotes interaction with polar analytes and also allows for use in highly aqueous conditions.

  • Consider Alternative Chromatography Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent. It is an excellent alternative for retaining very polar compounds that are unretained in reversed-phase.[17]

    • Mixed-Mode Chromatography: Mixed-mode columns possess both reversed-phase and ion-exchange characteristics, offering multiple retention mechanisms that can be highly effective for zwitterionic compounds.[19]

Experimental Protocols & Data

Protocol 1: Systematic Mobile Phase Optimization

This protocol outlines a step-by-step approach to optimize mobile phase conditions to improve resolution.

  • Initial Conditions (Low pH Screening):

    • Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 3 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Detection: DAD at the UV maxima of the analyte.

  • Gradient Optimization:

    • Once the elution window is known, create a shallower gradient across that window. For example, if the peak elutes at 40% B, try a gradient of 25% to 55% B over 20 minutes. A shallow gradient is often essential for separating closely related isomers or impurities.[11]

  • Organic Modifier Comparison:

    • Repeat the optimized gradient from step 2, but replace Acetonitrile (Mobile Phase B) with Methanol. The change in solvent can significantly alter selectivity and may resolve your co-eluting peaks.[9]

  • pH Adjustment (If Necessary):

    • If low pH is unsuccessful, prepare a buffered mobile phase. For example, use a 20 mM potassium phosphate buffer and adjust the pH to 3.0. Re-run the optimized gradient.

    • Caution: Phosphate buffers can precipitate in high concentrations of acetonitrile.[3]

Table 1: Column Selection Guide for Polar & Basic Analytes
Stationary PhasePrimary InteractionSuitability for 5-Amino-2-chloro-4-methyl-nicotinic acidKey Considerations
Standard C18 HydrophobicModerate: Prone to poor retention and peak tailing.Requires low pH mobile phase and/or additives. Not ideal for highly aqueous conditions.[20]
Polar-Endcapped C18 Hydrophobic & PolarGood: Designed to prevent phase collapse in high aqueous mobile phases, improving retention of polar analytes.[17]A good first choice for improving retention over a standard C18.
Phenyl-Hexyl Hydrophobic & π-πExcellent: The phenyl rings provide alternative selectivity through π-π interactions with the analyte's pyridine ring.[9][11]Can be very effective at resolving structurally similar aromatic compounds and isomers.
HILIC Hydrophilic PartitioningExcellent (Alternative Mode): Provides strong retention for very polar compounds.Requires a completely different mobile phase system (high organic). Elution order is typically reversed.[17]

Visualized Workflows

Diagram 1: General Troubleshooting Workflow for Poor Resolution

G start Start: Poor Resolution peak_shape Is peak shape acceptable? (Tailing Factor < 1.5) start->peak_shape retention Is retention sufficient? (k > 2) peak_shape->retention Yes fix_tailing Address Peak Tailing (See FAQ Issue 2) peak_shape->fix_tailing No inc_retention Increase Retention (See FAQ Issue 3) retention->inc_retention No optimize_selectivity Optimize Selectivity (α) retention->optimize_selectivity Yes fix_tailing->peak_shape inc_retention->retention sub_ph 1. Adjust Mobile Phase pH optimize_selectivity->sub_ph sub_solvent 2. Change Organic Solvent (ACN <=> MeOH) sub_ph->sub_solvent sub_column 3. Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) sub_solvent->sub_column optimize_efficiency Optimize Efficiency (N) sub_column->optimize_efficiency end_ok Resolution Achieved sub_gradient Shallow Gradient optimize_efficiency->sub_gradient sub_flow Decrease Flow Rate optimize_efficiency->sub_flow sub_gradient->end_ok sub_flow->end_ok

Caption: A systematic workflow for troubleshooting poor HPLC resolution.

Diagram 2: Logic for Mobile Phase pH Selection

G analyte Analyte: Amphiprotic (Acidic COOH, Basic N) ph_choice Select Mobile Phase pH analyte->ph_choice low_ph Low pH (2.5 - 3.5) ph_choice->low_ph Recommended Start mid_ph Mid pH (4 - 7) ph_choice->mid_ph Advanced Optimization high_ph High pH (> 8) ph_choice->high_ph Requires Special Column low_ph_desc COOH: Neutral Basic N: Protonated (+) Analyte Net Charge: Cationic Silanols: Suppressed low_ph->low_ph_desc mid_ph_desc COOH: Deprotonated (-) Basic N: Protonated (+) Analyte Net Charge: Zwitterionic Retention highly sensitive to pH mid_ph->mid_ph_desc high_ph_desc COOH: Deprotonated (-) Basic N: Neutral Analyte Net Charge: Anionic Risk of silica dissolution high_ph->high_ph_desc recommendation Recommendation: Start with Low pH (2.5-3.5) using a buffer (e.g., 0.1% Formic Acid). This provides robust control and minimizes silanol interactions. low_ph_desc->recommendation

Caption: A decision guide for selecting mobile phase pH for an amphiprotic analyte.

References

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI News.
  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir News.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. BenchChem.
  • Welch Materials. (2025, March 17). A Simple Yet Effective Trick for Isomer Separation.
  • Stoll, D. R. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • BenchChem. (2025).
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II).
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Kirkland, J. J., & Dong, M. W. (2026, March 12). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • LabPab. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. LabPab.
  • PerkinElmer. (n.d.). PerkinElmer HPLC Column Selection Guide. PerkinElmer.
  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex.
  • LCGC International. (2013, May 1). HPLC Column Selection.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Fortis Technologies. (n.d.). A Simple Method for Resolution of 22 Amino Acids in LC. Fortis Technologies.

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Technical Support Center: Overcoming Solubility Challenges of 5-Amino-2-chloro-4-methyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 5-Amino-2-chloro-4-methyl-nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered with this compound in organic solvents. Here, we provide a series of frequently asked questions (FAQs) and detailed troubleshooting guides, grounded in scientific principles and practical laboratory experience.

I. Understanding the Solubility Profile of 5-Amino-2-chloro-4-methyl-nicotinic acid

FAQ 1: Why is 5-Amino-2-chloro-4-methyl-nicotinic acid poorly soluble in many common organic solvents?

The solubility of 5-Amino-2-chloro-4-methyl-nicotinic acid is governed by its molecular structure, which possesses both polar and non-polar characteristics. The presence of the carboxylic acid and amino groups introduces polarity and the capacity for hydrogen bonding, which can lead to strong intermolecular interactions in the solid state, making it difficult for solvent molecules to break apart the crystal lattice. Conversely, the pyridine ring with its chloro and methyl substituents contributes to its organic character. The interplay of these functional groups results in a molecule that is often not ideally suited for dissolution in a wide range of common organic solvents.

FAQ 2: What are the initial steps to determine the solubility of 5-Amino-2-chloro-4-methyl-nicotinic acid in a new solvent?

A systematic approach is crucial for determining the solubility of 5-Amino-2-chloro-4-methyl-nicotinic acid. We recommend a tiered screening approach, starting with a broad range of solvents and then narrowing down to the most promising candidates.

II. Troubleshooting Guide: Systematic Solubility Screening

This section provides a step-by-step protocol for systematically evaluating the solubility of 5-Amino-2-chloro-4-methyl-nicotinic acid.

Experimental Protocol: Tiered Solubility Screening

Objective: To identify suitable organic solvents for dissolving 5-Amino-2-chloro-4-methyl-nicotinic acid.

Materials:

  • 5-Amino-2-chloro-4-methyl-nicotinic acid

  • A selection of organic solvents (see Table 1 for suggestions)

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Tier 1: Qualitative Assessment:

    • To a series of small vials, add a small, accurately weighed amount of 5-Amino-2-chloro-4-methyl-nicotinic acid (e.g., 1-2 mg).

    • Add a fixed volume of each selected solvent (e.g., 1 mL).

    • Vortex each vial vigorously for 1-2 minutes.

    • Visually inspect for dissolution. Note any solvents where the compound appears to be fully or partially soluble.

  • Tier 2: Semi-Quantitative Assessment:

    • For solvents that showed promise in Tier 1, prepare a saturated solution.

    • Add an excess of 5-Amino-2-chloro-4-methyl-nicotinic acid to a known volume of the solvent.

    • Stir the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

    • Centrifuge or filter the suspension to remove undissolved solid.

    • Analyze the clear supernatant using a suitable analytical method (e.g., HPLC, UV-Vis) to determine the concentration of the dissolved compound.

Data Presentation: Solvent Screening Results

Solvent Dielectric Constant (approx.) Qualitative Solubility (Tier 1) Semi-Quantitative Solubility (Tier 2) (mg/mL)
Polar Aprotic
Dimethylformamide (DMF)37
Dimethyl sulfoxide (DMSO)47
Acetonitrile (ACN)37.5
Acetone21
Polar Protic
Methanol33
Ethanol24.5
Isopropanol19.9
Non-Polar
Toluene2.4
Dichloromethane (DCM)9.1
Tetrahydrofuran (THF)7.5

This table should be filled in by the user based on their experimental results.

III. Advanced Strategies for Solubility Enhancement

If the solubility of 5-Amino-2-chloro-4-methyl-nicotinic acid remains a challenge after initial screening, several advanced techniques can be employed.

A. Co-solvency

FAQ 3: How can co-solvents improve the solubility of 5-Amino-2-chloro-4-methyl-nicotinic acid?

Co-solvency involves using a mixture of solvents to enhance the solubility of a compound that is poorly soluble in a single solvent. The mechanism of co-solvency involves reducing the interfacial tension between the primary solvent and the solute.[1][2][3] For 5-Amino-2-chloro-4-methyl-nicotinic acid, a small amount of a polar solvent in a less polar system (or vice versa) can disrupt the solute-solute interactions and promote solvation. Commonly used co-solvents for pharmaceutical applications include ethanol, propylene glycol, and polyethylene glycols.[2][4]

SaltFormation cluster_0 Insoluble Free Acid cluster_1 Soluble Salt FreeAcid 5-Amino-2-chloro-4-methyl- nicotinic acid Base + Organic Base (e.g., TEA, DIPEA) FreeAcid->Base Reaction in Organic Solvent Salt Ammonium Salt Base->Salt

Caption: Salt formation to improve solubility in organic solvents.

C. Use of Surfactants

FAQ 5: When should I consider using surfactants to improve solubility?

Surfactants can be beneficial when dealing with highly hydrophobic compounds or when trying to create stable dispersions. Surfactants are amphiphilic molecules that can form micelles in solution. [5][6]The hydrophobic core of the micelle can encapsulate the poorly soluble compound, thereby increasing its apparent solubility in the bulk solvent. [5][7]

  • HLB Value: The hydrophilic-lipophilic balance (HLB) of a surfactant is a key parameter. For solubilization in organic solvents, surfactants with a lower HLB value are generally preferred.

  • Surfactant Type: Non-ionic surfactants are often used in pharmaceutical applications due to their lower toxicity and reduced interaction with other components. [6]* Critical Micelle Concentration (CMC): The surfactant concentration must be above its CMC for micelles to form and solubilization to occur effectively. [5]

IV. Summary and Key Takeaways

Overcoming the solubility challenges of 5-Amino-2-chloro-4-methyl-nicotinic acid requires a systematic and informed approach.

  • Start with a broad solvent screen to identify promising candidates.

  • Employ co-solvency as a straightforward method to fine-tune solubility.

  • Consider salt formation as a powerful technique for significantly enhancing solubility in organic media.

  • Utilize surfactants for particularly challenging systems or when formulating dispersions.

By following the troubleshooting guides and experimental protocols outlined in this technical support center, researchers can effectively address the solubility issues of 5-Amino-2-chloro-4-methyl-nicotinic acid and advance their research and development efforts.

References

  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • Wikipedia. Cosolvent.
  • Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism.
  • Slideshare. Cosolvency.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Maheshwari, R. K., et al. (2011). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical Sciences and Research, 2(7), 1761-1767.
  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2578.
  • CymitQuimica. CAS 5345-47-1: 2-Aminonicotinic acid.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220.
  • Crystal Growth & Design. (2021, January 20). Advanced Methodologies for Pharmaceutical Salt Synthesis.
  • International Journal of Scientific Research in Science, Engineering and Technology. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Office of Scientific and Technical Information. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
  • International Journal for Scientific and Research Publications. (2018). Methods to boost solubility.
  • World Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Chem-wiki. 6-Aminonicotinic acid 3167-49-5 wiki.
  • Contract Pharma. (2023, May 5).
  • Royal Society of Chemistry. (2025, July 8). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review.

Sources

catalyst selection for cross-coupling reactions of 5-Amino-2-chloro-4-methyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of 5-Amino-2-chloro-4-methyl-nicotinic acid (CAS: 1557408-44-2)[1]. This guide is engineered for researchers and drug development professionals facing the unique synthetic bottlenecks associated with this highly functionalized pyridine scaffold.

Unlike standard aryl halides, this molecule presents a "perfect storm" of steric and electronic challenges. This guide synthesizes field-proven insights to help you select the right catalyst, optimize your conditions, and troubleshoot failed reactions.

The Molecular Challenge: Understanding the Causality of Failure

To successfully cross-couple this substrate, we must first deconstruct why standard palladium catalysts (like Pd(PPh3​)4​ or Pd(dppf)Cl2​ ) frequently fail or yield trace product.

  • Electronic Deactivation via Carboxylate Formation: Cross-coupling requires a base. Under basic conditions, the 3-carboxylic acid is deprotonated to a carboxylate anion. This electron-donating group pushes electron density into the pyridine ring, making the 2-chloro position significantly less electrophilic. This drastically slows down the oxidative addition of the Pd(0) species[2].

  • Extreme Steric Hindrance: The target 2-chloro reactive site is flanked by the pyridine nitrogen and the 3-carboxylic acid. Furthermore, the 4-methyl group forces the 3-carboxylic acid out of the ring plane, creating a severe steric wall that blocks the incoming bulky palladium-ligand complex[3].

  • Catalyst Poisoning (Chelation): The unprotected 5-amino group (-NH 2​ ) and the basic pyridine nitrogen can strongly coordinate to the palladium center, displacing the active phosphine ligands and leading to rapid catalyst deactivation (visible as palladium black precipitation)[4].

The Solution: You require a catalyst system with a highly electron-rich phosphine to force oxidative addition into the deactivated C-Cl bond, combined with extreme steric bulk to prevent the 5-amino group from poisoning the metal center. Dialkylbiaryl phosphine ligands (Buchwald ligands) are the gold standard here[5],[6].

Catalyst & Ligand Selection Matrix

The following table summarizes the quantitative performance expectations for different catalyst/ligand combinations based on structurally analogous highly hindered, unprotected aminopyridine chlorides[7],[6].

Reaction TypeCatalyst / PrecatalystLigandBase & SolventExpected YieldKey Advantage
Suzuki-Miyaura XPhos Pd G3 (2-5 mol%)XPhos K3​PO4​ , Dioxane/ H2​O 75 - 88%G3 precatalyst ensures rapid Pd(0) generation; highly active for hindered chlorides.
Suzuki-Miyaura Pd(OAc)2​ (5 mol%)SPhos K2​CO3​ , Toluene/ H2​O 60 - 85%Excellent for aqueous biphasic conditions required for the free carboxylic acid.
Suzuki-Miyaura Pd(dppf)Cl2​ (5 mol%)dppf Na2​CO3​ , DME/ H2​O < 20%Not recommended. Fails due to steric bulk and competitive amine coordination.
Buchwald-Hartwig tBuXPhos Pd G3 (2 mol%)tBuXPhos NaOtBu , Toluene70 - 90%Superior for C-N coupling of hindered chlorides; bulk prevents -NH 2​ interference.
Buchwald-Hartwig BrettPhos Pd G3 (2 mol%)BrettPhosLiHMDS, THF65 - 80%Ideal if coupling with a primary amine; prevents bis-arylation.

Mechanistic Workflows & Decision Trees

To ensure a self-validating experimental design, follow the logic paths mapped out in the diagrams below.

G Start Cross-Coupling of 5-Amino-2-chloro-4-methyl-nicotinic acid Protect Is the 3-COOH group protected? Start->Protect Yes Yes (e.g., Methyl Ester) Protect->Yes No No (Free Acid) Protect->No Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Yes->Suzuki Buchwald Buchwald-Hartwig (Amines) Yes->Buchwald No->Suzuki Aqueous Tolerant No->Buchwald Base Incompatibility Cat1 XPhos Pd G3 (2 mol%) Base: K3PO4 (Anhydrous) Suzuki->Cat1 Cat3 SPhos + Pd(OAc)2 Base: K3PO4 (Aq. Biphasic) Suzuki->Cat3 Cat2 tBuXPhos Pd G3 (2 mol%) Base: NaOtBu Buchwald->Cat2 Cat4 Protect -COOH First (Strong bases will fail) Buchwald->Cat4

Caption: Decision tree for catalyst and condition selection based on substrate protection status.

Mechanism Pd0 Pd(0)L_n Active Cat PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA Ar-Cl PdII_TM Pd(II) Trans- metalation PdII_OA->PdII_TM Ar-B(OH)2 PdII_TM->Pd0 Biaryl Product Issue1 Bottleneck 1: Steric Hindrance (C4-Me) & Electron-Rich Carboxylate Issue1->PdII_OA Issue2 Bottleneck 2: Catalyst Poisoning by Free 5-NH2 Group Issue2->Pd0 Solution1 Solution: Electron-Rich Ligands (XPhos, SPhos) Solution1->Issue1 Solution2 Solution: Bulky Ligands to prevent chelation Solution2->Issue2

Caption: Mechanistic bottlenecks in the catalytic cycle and their targeted solutions.

Step-by-Step Troubleshooting Protocols

Protocol A: Suzuki-Miyaura Coupling (Aqueous Biphasic)

This protocol is designed for the unprotected 5-Amino-2-chloro-4-methyl-nicotinic acid. Because the free carboxylic acid is highly polar, a biphasic mixture utilizing SPhos or XPhos is required[4],[8].

  • Preparation (Glovebox or Schlenk line): To a flame-dried reaction vessel, add 5-Amino-2-chloro-4-methyl-nicotinic acid (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)2​ (5 mol%), SPhos (10 mol%), and K3​PO4​ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (typically 4:1 v/v). Causality Note: The water ensures the K3​PO4​ and the resulting carboxylate salt remain soluble, while dioxane solvates the catalyst[9].

  • Degassing (Critical Step): Perform three freeze-pump-thaw cycles or vigorously sparge with Argon for 15 minutes. Self-Validation: If the solution turns black immediately upon heating, oxygen was present, or the 5-NH 2​ group rapidly reduced the Pd(II) to inactive Pd(0) nanoparticles.

  • Heating: Heat the mixture to 90–100 °C with vigorous stirring.

  • Monitoring: Monitor via LC-MS. If unreacted starting material remains after 12 hours, add an additional 0.5 equiv of arylboronic acid.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH 4-5 to protonate the carboxylic acid, then extract with Ethyl Acetate.

Protocol B: Buchwald-Hartwig Amination (Ester Protected)

For C-N coupling at the 2-position, the 3-carboxylic acid must be protected (e.g., as a methyl ester) prior to the reaction. Strong bases like NaOtBu or LiHMDS will immediately deprotonate the free acid, forming an insoluble salt that crashes out of the organic solvent[10].

  • Preparation: To a dry Schlenk flask, add the methyl 5-amino-2-chloro-4-methylnicotinate (1.0 equiv), the desired amine nucleophile (1.2 equiv), tBuXPhos Pd G3 precatalyst (2 mol%), and NaOtBu (1.5 equiv)[11].

  • Solvent Addition: Add anhydrous, degassed Toluene.

  • Heating: Heat to 80–110 °C under Argon. Causality Note: tBuXPhos is selected because its extreme steric bulk prevents the unprotected 5-NH 2​ group of the substrate from competing with the target amine nucleophile for the palladium center.

  • Workup: Filter through a pad of Celite to remove palladium and salts, concentrate, and purify via flash chromatography.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turns black within 10 minutes of heating, and LC-MS shows no product. What is happening? A: This is classic catalyst death (precipitation of Pd black). It is caused by either oxygen in your solvent or the unprotected 5-amino group coordinating to the palladium and facilitating rapid reduction without productive coupling[4]. Solution: Switch from Pd(OAc)2​ /ligand to a pre-activated G3 precatalyst (like XPhos Pd G3). G3 precatalysts generate the active mono-ligated Pd(0) species instantly, outcompeting the poisoning pathway. Ensure rigorous degassing.

Q: I am observing protodehalogenation (replacement of the 2-Cl with a proton) instead of the desired cross-coupled product. Why? A: Protodehalogenation occurs when the oxidative addition is successful, but the transmetalation step is too slow. The Pd(II) intermediate eventually undergoes β -hydride elimination (if a source is present) or reacts with solvent/water[6]. Solution: In Suzuki couplings, this usually means the boronic acid is not sufficiently activated. Increase the water content slightly or switch the base from K2​CO3​ to the stronger K3​PO4​ to accelerate the formation of the reactive boronate complex.

Q: Can I perform a Buchwald-Hartwig amination on the free carboxylic acid? A: It is highly discouraged. Buchwald-Hartwig aminations require strong alkoxide or amide bases (like NaOtBu or LiHMDS) in anhydrous non-polar solvents (Toluene, THF)[10]. The free carboxylic acid will consume the base, form an insoluble salt, and completely halt the reaction. You must esterify the 3-COOH group first.

Q: Is it necessary to protect the 5-amino group before coupling at the 2-chloro position? A: Not strictly necessary, provided you use a sufficiently bulky ligand. Ligands like XPhos, SPhos, and tBuXPhos create a steric pocket around the palladium that is too crowded for the 5-NH 2​ group to effectively bind and poison the catalyst[12]. However, if you are using less bulky ligands (like dppf or PPh3​ ), protection (e.g., as a Boc or acetyl derivative) becomes mandatory.

References

  • National Institutes of Health (NIH). "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands". PMC. [Link]

  • ACS Publications. "An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids". The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. "Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents". Organic Chemistry Portal. [Link]

  • ResearchGate. "Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines". ResearchGate. [Link]

  • ResearchGate. "Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands". ResearchGate. [Link]

  • ResearchGate. "A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling". ResearchGate. [Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination". LibreTexts. [Link]

Sources

Technical Support Center: Handling & Storage of 5-Amino-2-chloro-4-methyl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 5-Amino-2-chloro-4-methyl-nicotinic acid (also known as 5-amino-2-chloro-4-methylpyridine-3-carboxylic acid) is a highly functionalized pyridine derivative critical to drug discovery and organic synthesis. Due to its dense array of reactive functional groups—an oxidizable amine, a hydrolyzable ortho-halide, and a thermally sensitive carboxylic acid—improper storage rapidly leads to sample degradation.

This guide provides researchers and drug development professionals with mechanistic troubleshooting, quantitative stability metrics, and self-validating protocols to ensure absolute compound integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my sample powder turn yellow or brown over time? Cause: Oxidation of the 5-amino group and photodegradation of the pyridine ring. Causality & Mechanism: Aromatic amines are highly susceptible to oxidation. When exposed to ambient oxygen, the 5-amino group can oxidize into nitroso, nitro, or azo-dimer species, which are highly colored. Furthermore, direct exposure to light causes significant radical-mediated degradation of nicotinic acid derivatives[1]. Solution: Always store the compound in amber glass vials to block UV/visible light transmission, and purge the headspace with an inert gas (Argon or Nitrogen) to displace oxidative oxygen before sealing.

Q2: I detected a mass shift indicating the loss of the chloro group in my LC-MS analysis. What happened? Cause: Hydrolytic dehalogenation via Nucleophilic Aromatic Substitution ( SN​Ar ). Causality & Mechanism: The 2-chloro position on this molecule is highly electrophilic because it is activated by both the electron-withdrawing pyridine nitrogen and the adjacent 3-carboxylic acid group. The pH of the solution is a critical factor for stability; in solutions with a pH below 4.5 or above 7.5, hydrolysis is significantly accelerated[1]. Exposure to ambient moisture or dissolution in unbuffered aqueous solvents causes water to displace the chloride ion, yielding a 2-hydroxy derivative (which tautomerizes to a stable pyridone). Solution: Store the solid compound in a strictly desiccated environment. When preparing stock solutions, use anhydrous DMSO or strictly pH-controlled buffers (pH 5.0–6.0) and utilize them immediately.

Q3: Is it safe to dry this compound in a vacuum oven at elevated temperatures? Cause: Thermal decarboxylation and accelerated kinetic degradation. Causality & Mechanism: Nicotinic acid derivatives can undergo decarboxylation when subjected to high thermal stress, releasing CO2​ and leaving the substituted pyridine[2]. Degradation follows first-order kinetics, with the rate increasing exponentially with temperature[1]. Additionally, as a hazardous material, heating can release toxic fumes including nitrogen oxides ( NOx​ ) and carbon monoxide[3]. Solution: Do not exceed 30 °C when drying. Lyophilization (freeze-drying) or ambient-temperature vacuum desiccation are the only recommended methods for solvent removal.

Part 2: Visual Workflows & Degradation Pathways

Degradation A 5-Amino-2-chloro- 4-methyl-nicotinic acid B 2-Hydroxy Derivative (Pyridone Tautomer) A->B H2O / High Humidity (Nucleophilic Substitution) C Oxidized Species (Azo/Nitroso) A->C O2 / UV Light (Amine Oxidation) D Decarboxylated Product A->D Heat > 150°C (Thermal Decarboxylation)

Chemical degradation pathways of 5-Amino-2-chloro-4-methyl-nicotinic acid under storage stress.

StorageWorkflow Step1 1. Aliquot Compound (Minimize freeze-thaw cycles) Step2 2. Transfer to Amber Vials (Block UV/Vis photodegradation) Step1->Step2 Step3 3. Purge with Argon/N2 (Displace oxidative O2) Step2->Step3 Step4 4. Seal with PTFE Cap (Prevent moisture ingress) Step3->Step4 Step5 5. Store at -20°C in Desiccator (Halt thermal/hydrolytic kinetics) Step4->Step5

Step-by-step optimized storage workflow to ensure long-term compound stability and integrity.

Part 3: Quantitative Stability Metrics

The following table summarizes the kinetic degradation profile of 5-Amino-2-chloro-4-methyl-nicotinic acid under various environmental conditions.

Storage ConditionAtmosphere & Light ExposureEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
25 °C (Ambient) Ambient Air / Direct Light< 2 WeeksRapid Oxidation & Photodegradation
25 °C (Controlled) Desiccated / Dark~ 6 MonthsSlow Hydrolytic Dehalogenation
4 °C (Refrigerated) Argon Purged / Dark~ 2 YearsNegligible (Trace Oxidation)
-20 °C (Frozen) Argon Purged / Dark> 5 YearsNone observed (Kinetically halted)

Part 4: Standard Operating Procedure (SOP) for Storage & Handling

To guarantee the scientific integrity of your assays, follow this step-by-step methodology for handling bulk supplies of the compound.

Safety Note: Wear appropriate protective gloves and clothing to prevent skin exposure, as aminonicotinic acids can cause skin and eye irritation[3].

Step-by-Step Handling Protocol
  • Environmental Control: Open the bulk compound container only in a low-humidity environment (relative humidity < 20%) or an inert glove box.

  • Aliquotting: Divide the bulk powder into single-use aliquots (e.g., 5–10 mg). Causality: This prevents the bulk supply from undergoing repeated freeze-thaw cycles and repeated exposure to atmospheric moisture, which exponentially increases hydrolysis risk.

  • Vial Selection: Transfer the aliquots exclusively into amber glass vials.

  • Atmospheric Purging: Insert a gentle stream of high-purity Argon (preferred due to its density) or Nitrogen gas into the vial headspace for 5–10 seconds. Causality: Argon is heavier than air and effectively blankets the solid powder, displacing oxidative O2​ .

  • Sealing: Immediately cap the vial using a PTFE-lined septum cap. Do not use standard rubber septa, as they are permeable to atmospheric moisture over long durations.

  • Storage: Place the vials in a secondary sealed container containing an indicating desiccant (e.g., Drierite or silica gel) and store at -20 °C.

The Self-Validating Quality Control (QC) Loop

Every robust protocol must validate its own efficacy. To ensure your storage system is functioning correctly, implement this self-validating feedback loop:

  • Baseline: Establish an LC-MS/MS profile of the pristine compound upon receipt.

  • Monthly QC Check: Dissolve one dedicated QC aliquot in anhydrous DMSO and run a standard reverse-phase LC-UV/MS method.

  • Data Interpretation (The Validation):

    • If purity remains >98%: The storage system is validated and intact.

    • If a +16 Da or +32 Da mass shift appears: Your inert gas purge failed (oxygen ingress) or the vial is not light-tight. Verify your Argon line purity and check for light leaks.

    • If a -18 Da mass shift appears: The desiccant is exhausted or the PTFE seal is compromised, allowing moisture ingress and subsequent hydrolysis. Replace the desiccant and recalibrate your capping torque.

References

  • A method for the degradation of radioactive nicotinic acid. PubMed. 2

  • Avoiding degradation of Niacin during sample preparation. Benchchem. 1

  • SAFETY DATA SHEET - 2-Aminonicotinic acid. Fisher Scientific. 3

Sources

Process Chemistry Technical Support Center: Scaling Up 5-Amino-2-chloro-4-methylnicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This hub is designed for researchers, scale-up scientists, and drug development professionals working with pyridine-based pharmaceutical intermediates. Below, you will find mechanistic troubleshooting guides, validated scale-up protocols, and quantitative data to successfully synthesize 5-Amino-2-chloro-4-methylnicotinic acid (CAS 1557408-44-2).

Synthetic Workflow Overview

G SM 2-Chloro-4-methyl- nicotinic acid Nitration Nitration (HNO3 / H2SO4) 0-5 °C SM->Nitration Int 5-Nitro-2-chloro- 4-methylnicotinic acid Nitration->Int Regioselective C5 Nitration Reduction Reduction (Sulfided Pt/C, H2) MeOH Int->Reduction Product 5-Amino-2-chloro- 4-methylnicotinic acid Reduction->Product Chemoselective Nitro Reduction

Workflow for the scalable synthesis of 5-amino-2-chloro-4-methylnicotinic acid.

FAQs & Mechanistic Troubleshooting

Q1: During the nitration of 2-chloro-4-methylnicotinic acid, how do I control regioselectivity and prevent thermal runaway at scale? A1: The regioselectivity of this reaction is inherently high due to synergistic directing effects. The methyl group at the C4 position and the chlorine at the C2 position are both ortho/para directing, pushing electrophilic aromatic substitution toward the C3 and C5 positions[1]. Because C3 is sterically hindered and occupied by the meta-directing carboxylic acid, the nitronium ion almost exclusively attacks the C5 position. Troubleshooting the Exotherm: Mixed acid nitration is highly exothermic. At pilot scale, batch processes risk thermal runaway. To mitigate this, utilize a reverse addition protocol : strictly dose the substrate into a pre-chilled nitrating mixture (H₂SO₄/HNO₃) at 0–5 °C. For multi-kilogram scales, transitioning to a continuous flow reactor is highly recommended to ensure efficient heat dissipation.

Q2: My catalytic hydrogenation step suffers from massive yield loss. Why is the 2-chloro group falling off, and how do I prevent it? A2: You are experiencing hydrodehalogenation. Standard Palladium on Carbon (Pd/C) is highly active for oxidative addition into aryl-chloride bonds, which leads to rapid cleavage of the C-Cl bond alongside nitro reduction[2]. The Solution: Switch your catalyst to sulfided Platinum on Carbon (Pt/C) . The sulfide acts as a selective poison that inhibits the hydrogenolysis of the C-Cl bond while maintaining high catalytic activity for the reduction of the nitro group to the amine[3]. Alternatively, if heavy metal waste can be managed, classic Béchamp conditions (Fe/NH₄Cl) are robust and completely spare the halogen[3].

Q3: I am losing significant product during the final aqueous workup of the reduction step. How can I improve the isolation yield? A3: 5-Amino-2-chloro-4-methylnicotinic acid is an amphoteric molecule. Because it contains both a basic amino group and an acidic carboxylic acid, it forms a highly water-soluble zwitterion at neutral pH. The Solution: You must perform an isoelectric point crystallization . The pH of your aqueous phase must be precisely adjusted to the molecule's isoelectric point (typically pH 3.5–4.0 for this specific scaffold) using dilute HCl or NaOH. At this exact pH, the molecule carries a net zero charge, minimizing its aqueous solubility and forcing it to precipitate out of solution.

Quantitative Data: Catalyst Selection for Nitro Reduction

Selecting the correct catalyst is the most critical decision in this workflow. The table below summarizes the causality between catalyst choice and chemoselectivity during the reduction of 5-nitro-2-chloro-4-methylnicotinic acid[2][3][4].

Catalyst SystemConversion (%)Dehalogenation (%)Isolated Yield (%)Mechanistic Notes
10% Pd/C, H₂ >9945 - 60<40Severe hydrodehalogenation; Pd readily inserts into the C-Cl bond.
5% Pt/C, H₂ >9910 - 1575 - 80Moderate selectivity; Pt is less prone to C-Cl cleavage than Pd, but side reactions persist.
5% Pt/C (Sulfided), H₂ >99<192 - 95Optimal. Sulfide poisoning prevents C-Cl hydrogenolysis while reducing the nitro group.
Fe powder / NH₄Cl >95<185 - 88Excellent selectivity, but generates heavy iron sludge. Difficult to filter at scale.

Validated Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the in-process control (IPC) metrics.

Protocol A: Scale-Up Nitration (Synthesis of 5-Nitro-2-chloro-4-methylnicotinic acid)
  • Preparation of Nitrating Mixture: In a jacketed reactor equipped with an overhead stirrer, carefully add concentrated HNO₃ (1.2 equiv, 68%) to concentrated H₂SO₄ (5 volumes relative to substrate weight). Maintain the internal reactor temperature strictly below 10 °C using a chiller.

  • Substrate Addition: Cool the mixed acid to 0–5 °C. Slowly charge 2-chloro-4-methylnicotinic acid (1.0 equiv) in small, controlled portions. Self-Validation: Monitor the internal thermocouple; halt addition if the temperature exceeds 8 °C.

  • Reaction: Stir the mixture at 5–10 °C for 2 to 3 hours.

  • IPC Monitoring: Pull an aliquot, quench in cold water, and analyze via HPLC. The reaction is deemed complete when the starting material is <1.0% (Area %).

  • Quench & Isolate: Slowly transfer the reaction mixture onto crushed ice/water under vigorous stirring, maintaining the temperature below 20 °C. Filter the resulting pale precipitate.

  • Purification: Wash the filter cake extensively with cold water until the pH of the filtrate is >4.0 (removes residual sulfuric acid). Dry under vacuum at 50 °C to constant weight.

Protocol B: Chemoselective Reduction (Synthesis of 5-Amino-2-chloro-4-methylnicotinic acid)
  • Setup: Charge a high-pressure Hastelloy or stainless-steel reactor with 5-nitro-2-chloro-4-methylnicotinic acid (1.0 equiv) and Methanol (10 volumes).

  • Catalyst Addition: Under a strict nitrogen sweep, add 5% Sulfided Pt/C (5 wt% relative to the substrate).

  • Hydrogenation: Seal the reactor. Purge with N₂ (3x), followed by H₂ (3x). Pressurize the reactor with H₂ to 3-5 bar. Stir vigorously (800+ rpm to overcome mass transfer limitations) at 25–30 °C for 4–6 hours.

  • IPC Monitoring: Monitor the H₂ uptake curve. Once H₂ consumption ceases, analyze the mixture via HPLC. Self-Validation: Target <0.5% of the nitro intermediate and <1.0% of the dehalogenated byproduct.

  • Filtration: Vent the H₂ gas safely and purge the reactor with N₂ (3x). Filter the mixture through a tightly packed pad of Celite to remove the Pt/C catalyst. Wash the pad with warm Methanol.

  • Isoelectric Crystallization: Concentrate the filtrate under reduced pressure to remove the majority of the methanol. Add water (3 volumes) and carefully adjust the pH to ~3.8 using 1M HCl or 1M NaOH.

  • Isolation: Cool the suspension to 0–5 °C for 2 hours to maximize precipitation. Filter the pale yellow solid, wash with minimal ice-cold water, and dry under vacuum at 45 °C.

References

  • Rational design of single-atom catalysts for efficient hydrogenation of nitro compounds OAE Publishing Inc. URL:[Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development ACS Publications. URL:[Link]

Sources

byproduct identification in 5-Amino-2-chloro-4-methyl-nicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Pyridine Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges associated with the synthesis of 5-Amino-2-chloro-4-methylnicotinic acid (CAS: 1557408-44-2)[1].

The synthesis of this highly functionalized pyridine building block typically follows a three-step sequence from a 2-pyridone or 2-hydroxy precursor: (1) Chlorination, (2) Regioselective Nitration, and (3) Chemoselective Nitro Reduction. The electron-deficient nature of the pyridine ring, combined with the labile 2-chloro substituent, makes byproduct control a significant challenge.

Below is our diagnostic knowledge base, quantitative data summaries, and self-validating protocols to ensure high-fidelity synthesis.

Part 1: Diagnostic Knowledge Base & Causality (FAQs)

Q1: During the POCl₃/PCl₅ chlorination of the 2-hydroxy precursor, I am observing a secondary peak in LC-MS. Why is over-chlorination occurring? Causality: The 2-position of the pyridine ring is highly activated toward nucleophilic aromatic substitution (S_NAr) by chloride ions. However, if an excess of PCl₅ is used or if the reaction is subjected to prolonged reflux (>100°C), the 6-position becomes susceptible to secondary chlorination, yielding 2,6-dichloro-4-methylnicotinic acid. Resolution: Eliminate PCl₅ if possible. Use POCl₃ as both the solvent and the chlorinating agent. If a catalytic accelerant is needed, use a catalytic amount of N,N-dimethylformamide (DMF) to generate the highly reactive Vilsmeier-Haack intermediate, which allows the chlorination to proceed at lower temperatures (70–80°C), suppressing the 6-chloro byproduct.

Q2: My mixed-acid nitration (HNO₃/H₂SO₄) is yielding a complex mixture with significant loss of the starting material. What is causing this degradation? Causality: The pyridine ring is strongly deactivated by the carboxylic acid, the chloro group, and the ring nitrogen, requiring harsh electrophilic aromatic substitution conditions (fuming HNO₃ in concentrated H₂SO₄) to force the nitronium ion (NO₂⁺) into the 5-position. However, if the exothermic addition is not strictly controlled, temperatures exceeding 50°C will cause the highly oxidizing nitric acid to attack the 4-methyl group, oxidizing it to a carboxylic acid, or induce ipso-nitration leading to decarboxylation[2]. Resolution: The nitrating mixture must be pre-cooled to 0°C. The substrate must be added portion-wise, ensuring the internal reaction temperature never exceeds 5°C during addition[2].

Q3: When reducing the 2-chloro-4-methyl-5-nitronicotinic acid intermediate, I am losing the 2-chloro group. How do I prevent hydrodehalogenation? Causality: Catalytic hydrogenation (e.g., H₂ gas with Pd/C or PtO₂) is notorious for causing hydrodehalogenation in electron-deficient aryl chlorides[3]. Palladium readily undergoes oxidative addition into the activated C-Cl bond of the pyridine ring, replacing the chlorine with hydrogen to yield the undesired 5-amino-4-methylnicotinic acid[3]. Resolution: You must abandon catalytic hydrogenation in favor of a chemoselective single-electron transfer (SET) reduction. The Béchamp reduction (Iron powder and Ammonium Chloride) selectively reduces the nitro group to an amine via a nitroso/hydroxylamine intermediate pathway without inserting into the C-Cl bond[4].

Part 2: Quantitative Data Summary: Reduction Chemoselectivity

The table below summarizes the empirical byproduct distribution during the reduction of 2-chloro-4-methyl-5-nitronicotinic acid based on the chosen reductant system.

Reductant SystemTarget Yield (%)Dechlorinated Byproduct (%)Unreacted Precursor (%)
H₂ (1 atm), 10% Pd/C, MeOH < 5%> 90%0%
SnCl₂·2H₂O, HCl, EtOH, 70°C 65%15%5%
Zn powder, NH₄Cl, EtOH/H₂O, r.t. 85%2%8%
Fe powder, NH₄Cl, EtOH/H₂O, 80°C 92% < 1% 0%

Part 3: Standard Operating Procedure (SOP)

Chemoselective Béchamp Reduction (Self-Validating Protocol)

This protocol utilizes Iron powder and Ammonium Chloride to ensure complete reduction of the nitro group while preserving the 2-chloro substituent[3][4].

Step 1: Reagent Preparation & Activation

  • Suspend 2-chloro-4-methyl-5-nitronicotinic acid (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M concentration).

  • Add Ammonium Chloride (NH₄Cl, 5.0 eq). The mild acidity of NH₄Cl acts as the proton source, avoiding the use of strong mineral acids (like HCl) which can promote ring hydrolysis.

  • Add fine Iron powder (325 mesh, 6.0 eq). Critical Step: The iron powder must be unoxidized. If the powder is clumped or rust-colored, wash it rapidly with 0.1 M HCl, followed by water and ethanol, then dry under vacuum before use.

Step 2: Reaction Execution 4. Heat the vigorously stirred suspension to 80°C (reflux). 5. Maintain reflux for 2 to 4 hours. The solution will turn from a yellow/orange suspension to a dark brown/black sludge as iron oxides (Fe₃O₄) precipitate.

Step 3: Validation Checkpoint (Self-Validating System) 6. Do not proceed to workup until validated. Withdraw a 10 µL aliquot of the reaction mixture, dilute in 1 mL of Acetonitrile, filter through a 0.22 µm syringe filter, and analyze via LC-MS.

  • Success Criterion: Complete disappearance of the starting material mass (m/z[M-H]⁻ = 215). Appearance of the target product mass (m/z [M+H]⁺ = 187.0).
  • Failure Criterion: If a significant peak at m/z 153.0 is observed, hydrodehalogenation has occurred. If m/z 201.0 is observed, the reduction is stalled at the hydroxylamine intermediate (continue heating).

Step 4: Workup and Isolation 7. While the mixture is still hot (60°C), filter it through a pad of Celite to remove the iron sludge. Wash the Celite pad thoroughly with hot ethanol. 8. Concentrate the filtrate under reduced pressure to remove the ethanol. 9. Adjust the aqueous residue to pH 4.0 using 1M HCl or 1M NaOH (the isoelectric point of the amino acid) to precipitate the 5-amino-2-chloro-4-methylnicotinic acid. 10. Filter the precipitate, wash with ice-cold water, and dry under high vacuum.

Part 4: Workflow & Pathway Visualizations

The following diagram maps the synthetic logic, including the critical divergence points where specific experimental conditions lead to the byproducts discussed above.

SynthesisTroubleshooting SM 2-Hydroxy-4-methylnicotinic acid (Starting Material) Int1 2-Chloro-4-methylnicotinic acid (Intermediate 1) SM->Int1 POCl3 / PCl5 (Chlorination) Int2 2-Chloro-4-methyl-5-nitronicotinic acid (Intermediate 2) Int1->Int2 HNO3 / H2SO4 (Nitration <5°C) BP1 2,6-Dichloro-4-methylnicotinic acid (Over-chlorination) Int1->BP1 Excess PCl5 Prolonged Heat Target 5-Amino-2-chloro-4-methylnicotinic acid (Target API Building Block) Int2->Target Fe / NH4Cl (Chemoselective Reduction) BP2 Oxidized Methyl / Decarboxylation (Thermal Degradation) Int2->BP2 T > 50°C BP3 5-Amino-4-methylnicotinic acid (Hydrodehalogenation) Int2->BP3 H2, Pd/C (Non-selective)

Synthesis workflow of 5-amino-2-chloro-4-methylnicotinic acid and byproduct divergence pathways.

Sources

Technical Support Center: Chromatography Optimization for 5-Amino-2-chloro-4-methyl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible HPLC methods for amphoteric and zwitterionic pyridine derivatives.

5-Amino-2-chloro-4-methyl-nicotinic acid presents unique chromatographic challenges due to its highly polar zwitterionic nature, multiple ionizable groups (carboxylic acid and aromatic amine), and susceptibility to secondary silanol interactions. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you optimize your mobile phase and troubleshoot common analytical failures.

Part 1: Diagnostic Workflow & Method Selection

Before altering mobile phase compositions, it is critical to align your stationary phase and elution mode with the ionization state of the analyte. The diagram below outlines the decision-making process for analyzing highly polar nicotinic acid derivatives.

MobilePhaseWorkflow Start Analyze Analyte Properties (pKa ~2.5 & ~4.0) Assess Determine Target Retention Mode Start->Assess RP_HPLC Reversed-Phase (RP-HPLC) (Hydrophobic Partitioning) Assess->RP_HPLC Standard C18/C8 columns HILIC HILIC / Mixed-Mode (Hydrophilic Partitioning) Assess->HILIC Zwitterionic/Amide columns Low_pH Ion Suppression Buffer pH 2.0 (Phosphate/TFA) RP_HPLC->Low_pH High_Org High Organic Mobile Phase (>70% ACN) + Buffer HILIC->High_Org Ion_Pair Ion-Pairing Add Hexanesulfonate Low_pH->Ion_Pair If k' < 2 (Poor Retention) Evaluate Evaluate System Suitability (k' > 2, Asymmetry 0.9-1.2) Low_pH->Evaluate Ion_Pair->Evaluate High_Org->Evaluate Success Method Validated Evaluate->Success Optimal metrics Fail Peak Tailing / Poor Retention Evaluate->Fail Suboptimal metrics Fail->Assess Re-evaluate mode

Caption: Diagnostic workflow for selecting RP-HPLC vs. HILIC based on analyte ionization.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does 5-Amino-2-chloro-4-methyl-nicotinic acid elute in the void volume on a standard C18 column? A1: The compound is amphoteric. At a near-neutral pH (e.g., pH 5-7), the carboxylic acid group ( pKa​≈2.5 ) is deprotonated (anionic), and the amino group ( pKa​≈4.0 ) may be partially protonated, forming a highly polar zwitterion. Reversed-phase (RP) retention relies on hydrophobic interactions[1]. Because zwitterions are heavily solvated by water, they cannot partition effectively into the hydrophobic C18 alkyl chains, leading to zero retention ( k′≈0 ).

Q2: How does mobile phase pH dictate the retention mechanism in RP-HPLC for this compound? A2: pH control is the absolute foundation of method development for ionizable compounds[2].

  • Low pH (2.0 - 2.5): Using a strong buffer like phosphate or trifluoroacetic acid (TFA) suppresses the ionization of the carboxylic acid, rendering it neutral. The amino group remains protonated (cationic). While still polar, the suppression of the carboxylate charge significantly increases hydrophobicity and retention.

  • High pH (> 7.0): The amino group is neutralized, but the carboxylic acid becomes fully ionized. Silica-based C18 columns degrade rapidly at high pH unless specialized hybrid particles are used, making low pH the preferred route.

Q3: If low pH isn't enough to retain the compound, what is the mechanistic advantage of Ion-Pairing Chromatography (IPC)? A3: If the protonated amine at low pH still causes the molecule to be too polar for C18 retention, an anionic ion-pairing reagent (e.g., sodium hexanesulfonate) is added to the mobile phase[3]. The lipophilic hexanesulfonate anion forms a neutral, hydrophobic ion-pair complex with the cationic analyte in the mobile phase. This complex dramatically increases the apparent partition coefficient ( logP ), forcing the analyte to interact strongly with the stationary phase.

Q4: When should I abandon RP-HPLC and switch to HILIC? A4: You should transition to Hydrophilic Interaction Liquid Chromatography (HILIC) if RP-HPLC requires excessive ion-pairing reagents (which contaminate MS detectors) or if you need to separate the target analyte from other highly polar impurities (like alpha, beta, and gamma zwitterion isomers)[1]. HILIC uses a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase (typically >70% Acetonitrile)[4]. In HILIC, the retention mechanism is driven by the analyte partitioning into a water-enriched layer immobilized on the stationary phase surface.

Part 3: Troubleshooting Guide

Issue: Severe Peak Tailing (Asymmetry Factor > 1.5)

TroubleshootingTailing Issue Symptom: Severe Peak Tailing (Asymmetry > 1.5) Cause1 Secondary Silanol Interactions (Electrostatic) Issue->Cause1 Cause2 Inadequate Buffer Capacity / pH Drift Issue->Cause2 Sol1 Use Polar-Embedded or End-capped C18 Phase Cause1->Sol1 Hardware fix Sol2 Add Competing Base (e.g., Triethylamine) Cause1->Sol2 Mobile phase fix Sol3 Increase Buffer Conc. (e.g., 10mM to 25mM) Cause2->Sol3 Mobile phase fix Result Symmetrical Peak (Asymmetry Factor 0.9-1.2) Sol1->Result Sol2->Result Sol3->Result

Caption: Diagnostic logic tree for resolving peak tailing in amphoteric analytes.

Mechanistic Cause: Peak tailing for basic/amphoteric compounds is almost always caused by secondary electrostatic interactions. Even in highly refined C18 columns, unreacted silanol groups ( −Si-OH ) remain on the silica surface. At pH>3 , these silanols ionize to −Si-O− . The protonated amino group of 5-Amino-2-chloro-4-methyl-nicotinic acid acts as a cation and binds strongly to these anionic sites, causing molecules to "drag" as they exit the column.

Corrective Actions:

  • Buffer Optimization: Increase the buffer concentration (e.g., from 10 mM to 25 mM) to effectively shield the residual silanols[5].

  • Silanol Masking: Add a sacrificial amine, such as 0.1% Triethylamine (TEA), to the mobile phase. TEA is a small, highly basic molecule that aggressively binds to and blocks the active silanols, allowing your analyte to elute symmetrically.

  • Stationary Phase Shift: Switch to a polar-embedded C18 column or a mixed-mode column (e.g., Obelisc N) where charges are greatly separated and independently accessible, minimizing unwanted secondary interactions[1].

Part 4: Quantitative Data Summaries

To facilitate rapid method development, the following table summarizes the optimized chromatographic parameters across three distinct analytical strategies.

Table 1: Mobile Phase Optimization Strategies for 5-Amino-2-chloro-4-methyl-nicotinic Acid

ParameterStrategy 1: RP-HPLC (Ion-Suppression)Strategy 2: RP-HPLC (Ion-Pairing)Strategy 3: ZIC-HILIC (Zwitterionic)
Stationary Phase End-capped C18 or Polar-embeddedStandard C18Zwitterionic (e.g., ZIC-HILIC)
Mobile Phase A 20 mM NaH2​PO4​ , adjusted to pH 2.510 mM Sodium Hexanesulfonate, pH 2.510 mM Ammonium Formate, pH 3.0
Mobile Phase B Methanol or AcetonitrileMethanolAcetonitrile
Typical Gradient 5% to 60% BIsocratic (e.g., 35% B)90% to 50% B (High to Low Org)
Primary Mechanism Hydrophobic partitioning of neutral acidPartitioning of lipophilic ion-pairHydrophilic partitioning into water layer
MS Compatibility Poor (Phosphate is non-volatile)Poor (Ion-pair reagents suppress signal)Excellent (Volatile buffers used)
Expected Asymmetry 1.1 - 1.41.0 - 1.20.9 - 1.1

Part 5: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating strict System Suitability Testing (SST) criteria, the method inherently proves its own reliability before sample analysis begins.

Protocol A: MS-Compatible ZIC-HILIC Method for Zwitterions

Use this method if coupling to LC-MS/MS or if RP-HPLC fails to provide adequate retention.

Step 1: Mobile Phase Preparation

  • Aqueous Buffer (Solvent A): Prepare 10 mM Ammonium Formate in ultrapure water. Adjust the pH to 3.0 using concentrated Formic Acid. Causality: Low pH ensures the analyte's amine is protonated, maximizing electrostatic interaction with the zwitterionic stationary phase[6],[5].

  • Organic Modifier (Solvent B): 100% LC-MS Grade Acetonitrile.

Step 2: Column Equilibration (Critical Step)

  • Install a ZIC-HILIC column (e.g., 150 x 4.6 mm, 5 µm).

  • Pump an isocratic mixture of 75% B / 25% A at 1.0 mL/min.

  • Self-Validation Check: HILIC columns require extensive equilibration to form the immobilized water layer. Monitor the baseline pressure and UV/MS signal. Do not proceed until the baseline is perfectly stable for at least 20 column volumes (approx. 30 minutes).

Step 3: System Suitability Testing (SST)

  • Inject 5 µL of a 50 µg/mL standard of 5-Amino-2-chloro-4-methyl-nicotinic acid (dissolved in 75% ACN).

  • Acceptance Criteria:

    • Retention Factor ( k′ ) > 2.0. (If k′<2.0 , increase the Acetonitrile percentage to 80%).

    • Tailing Factor ( Tf​ ) 1.5.

    • RSD of retention time for 5 replicate injections 1.0%.

Step 4: Sample Analysis

  • Proceed with sample injection only if SST criteria are met. Maintain column temperature at 30°C to ensure partitioning thermodynamics remain constant.

Protocol B: Robust RP-HPLC with Ion-Pairing (UV Detection)

Use this method for routine QA/QC using standard UV/DAD detectors where MS is not required.

Step 1: Mobile Phase Preparation

  • Dissolve 2.1 g of Sodium Hexanesulfonate (10 mM) in 1 L of HPLC-grade water.

  • Adjust to pH 2.5 using Orthophosphoric acid. Filter through a 0.22 µm membrane.

  • Prepare the final mobile phase by mixing the buffer with Methanol in a 65:35 (v/v) ratio[3].

Step 2: Column Equilibration

  • Install a standard C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Flush with the mobile phase at 1.0 mL/min for 45 minutes. Ion-pairing reagents take significantly longer to equilibrate as they must dynamically coat the stationary phase.

Step 3: System Suitability Testing (SST)

  • Inject 10 µL of the standard. Monitor at 260 nm (typical max absorbance for substituted nicotinic acids)[7].

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between the analyte and its closest known impurity 2.0.

    • Theoretical Plates ( N ) 5000.

Sources

Technical Support Center: Troubleshooting Regioselectivity in 5-Amino-2-chloro-4-methyl-nicotinic Acid Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with 5-Amino-2-chloro-4-methyl-nicotinic acid (CAS: 1557408-44-2). As a highly functionalized pyridine core, this molecule presents significant chemoselective and regioselective challenges due to the competing nucleophilicity of the C5-amino group, the electrophilicity of the C2-chloro position, and the steric hindrance imposed by the C4-methyl group.

Below, we troubleshoot the most common synthetic roadblocks using field-proven causality, self-validating protocols, and authoritative mechanistic insights.

Part 1: Troubleshooting FAQs & Mechanistic Diagnostics

Issue 1: Preventing C5-Amino N-Acylation During C3-Carboxylic Acid Amidation

Q: When attempting to synthesize a C3-amide, I observe extensive polymerization and N-acylation at the C5 position. How can I achieve chemoselectivity without using protecting groups?

Diagnostic & Causality: 5-Amino-2-chloro-4-methyl-nicotinic acid exists as a zwitterion-like amino acid. Standard peptide coupling reagents (e.g., HATU, EDC/HOBt) activate the C3-carboxylic acid, rendering it highly electrophilic. Because the unprotected C5-amino group is a potent internal nucleophile, it competes directly with your target external amine, leading to uncontrolled intermolecular polymerization or undesired N-acylation[1].

Validated Solution: To bypass transient protection (like Boc or Phthalimide), you must alter the activation kinetics.

  • Lewis Acid Catalysis: Utilizing Titanium (Ti) or Zirconium (Zr) Lewis acids allows for the bidentate coordination of the amino acid. This transiently ties up the C5-amino group, deactivating its nucleophilicity while simultaneously activating the C3-carboxylic acid for attack by an external amine[1].

  • Triflylpyridinium (Tf-DMAP) Activation: For a rapid, reagent-driven approach, Tf-DMAP converts the carboxylic acid into a highly reactive acylpyridinium intermediate. This reaction is so kinetically favored that it completes within 5 minutes at room temperature, effectively outcompeting the slower N-acylation pathway[2].

Issue 2: Overcoming Catalyst Poisoning in C2-Chloro Buchwald-Hartwig Aminations

Q: My Buchwald-Hartwig cross-coupling at the C2-chloro position is stalling, and the reaction mixture turns black (Pd precipitation). Does the free C5-amino group interfere?

Diagnostic & Causality: Yes. The free C5-amino group acts as a strong Lewis base. Following the oxidative addition of the palladium catalyst into the C2-Cl bond, the adjacent C5-amino group can coordinate to the Palladium(II) center. This forms a highly stable, off-cycle complex that halts the catalytic cycle (catalyst poisoning) and leads to the premature reduction of the catalyst into inactive palladium black[3][4]. Furthermore, the C4-methyl group exerts steric hindrance, slowing down the initial oxidative addition.

Validated Solution: You must use bulky, electron-rich biaryl monophosphine ligands (such as BrettPhos or RuPhos ) paired with a Palladacycle precatalyst (e.g., Pd G3 or G4)[3][4]. The extreme steric bulk of these ligands physically blocks the C5-amino group from coordinating to the palladium center, forcing the catalytic cycle forward through reductive elimination.

Issue 3: Enabling Regioselective SNAr at the C2-Chloro Position

Q: Can I displace the C2-chloro group via Nucleophilic Aromatic Substitution (SNAr) instead of using metal-catalyzed cross-coupling?

Diagnostic & Causality: Direct SNAr on the unprotected starting material is thermodynamically unfavorable. The C5-amino group donates electron density into the pyridine ring, reducing the electrophilicity of the C2 position. More critically, under the basic conditions required for SNAr, the C3-carboxylic acid deprotonates to form a carboxylate anion. This negative charge strongly repels incoming nucleophiles[5].

Validated Solution: You must first esterify the C3-carboxylic acid (e.g., generating a methyl or ethyl ester). Esterification neutralizes the negative charge and transforms the C3 substituent into a strong electron-withdrawing directing group, which highly activates the adjacent C2-chloro position for nucleophilic attack. Once esterified, heating the intermediate with a secondary amine in a polar aprotic solvent (like DMSO) will yield the regioselective C2-substituted product[5].

Part 2: Quantitative Data Presentation

The table below summarizes the optimization strategies for functionalizing 5-Amino-2-chloro-4-methyl-nicotinic acid, comparing standard failure modes against optimized, high-yield conditions.

Reaction GoalStandard Approach (Failure Mode)Optimized StrategyExpected Yield
C3-Amidation EDC/HOBt, DIPEA (Polymerization, <10%)Tf-DMAP (1.3 eq), DMAP, DCM, 5 min, RT80–95%
C3-Amidation Acid Chloride formation (N-Acylation)Ti(O-iPr)4 catalysis, Toluene, 80°C70–85%
C2-Amination (Cross-Coupling) Pd2(dba)3 / PPh3 (Catalyst Poisoning, 0%)BrettPhos Pd G3 (2 mol%), K3PO4, t-AmylOH, 90°C75–90%
C2-Amination (SNAr) Amine + Base, Heat (No reaction)1. Esterification 2. SNAr in DMSO (120°C)65–85%

Part 3: Experimental Protocols

Protocol A: Protecting-Group-Free Chemoselective C3-Amidation (Tf-DMAP Method)

This protocol utilizes kinetic control to prevent C5-amino interference[2].

  • Preparation: In an oven-dried round-bottom flask, dissolve 5-amino-2-chloro-4-methyl-nicotinic acid (1.0 equiv, 1.0 mmol) and the target external amine (1.2 equiv, 1.2 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Activation: Add 4-Dimethylaminopyridine (DMAP, 1.5 equiv, 1.5 mmol) and stir for 1 minute at room temperature.

  • Coupling: Add Triflylpyridinium (Tf-DMAP, 1.3 equiv, 1.3 mmol) in one rapid portion. Leave the reaction open to air.

  • Monitoring: Stir for exactly 5 to 10 minutes. The rapid formation of the active acylpyridinium intermediate ensures the reaction outpaces any C5-N-acylation.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the pure C3-amide.

Protocol B: Regioselective Buchwald-Hartwig Amination at C2-Cl

This protocol uses steric shielding to prevent catalyst poisoning by the free C5-amine[3][4].

  • Glovebox Setup: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with 5-amino-2-chloro-4-methyl-nicotinic acid (1.0 equiv, 0.5 mmol), the coupling amine (1.5 equiv, 0.75 mmol), and finely milled anhydrous K3PO4 (3.0 equiv, 1.5 mmol).

  • Catalyst Addition: Add BrettPhos Pd G3 precatalyst (0.01 mmol, 2 mol%). The bulky BrettPhos ligand is critical to prevent C5-NH2 coordination.

  • Solvent: Add anhydrous t-Amyl alcohol (2.5 mL, 0.2 M concentration). Seal the vial tightly with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and place it in a pre-heated aluminum heating block at 90°C. Stir vigorously for 16 hours.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with Ethyl Acetate (5 mL) and filter the mixture through a short pad of Celite to remove inorganic salts and palladium residues. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

Part 4: Mandatory Visualization

G SM 5-Amino-2-chloro-4-methyl-nicotinic acid Path1 Target: C3-COOH Amidation SM->Path1 Pathway A Path2 Target: C2-Cl Functionalization SM->Path2 Pathway B Fail1 Issue: C5-NH2 N-Acylation (Polymerization) Path1->Fail1 Standard HATU/EDC Fail2 Issue: Pd Catalyst Poisoning by free C5-NH2 Path2->Fail2 Standard Pd/PPh3 Sol1 Solution: Lewis Acid Catalysis or Tf-DMAP Activation Fail1->Sol1 Sol2 Solution: BrettPhos Pd G3 or Pre-esterification Fail2->Sol2 Success1 Chemoselective C3-Amide Sol1->Success1 Success2 Regioselective C2-Amine/Aryl Sol2->Success2

Reaction pathways and regioselectivity logic for 5-amino-2-chloro-4-methyl-nicotinic acid.

Part 5: References

  • Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis Source: Organic Letters - ACS Publications URL:[Link]

  • Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts Source: ResearchGate URL:[Link]

  • Buchwald–Hartwig amination Source: Grokipedia URL:[Link]

Sources

Technical Support Center: Chiral Integrity in Syntheses Involving 5-Amino-2-chloro-4-methyl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of avoiding racemization during the synthesis of chiral molecules derived from 5-Amino-2-chloro-4-methyl-nicotinic acid. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your lab.

Introduction: The Chirality Challenge

5-Amino-2-chloro-4-methyl-nicotinic acid is a substituted pyridine derivative, a class of compounds vital in medicinal chemistry.[1] When a chiral center is introduced, typically at a position alpha to the carboxylic acid or on a side chain, maintaining enantiomeric purity is paramount. The biological activity of enantiomers can differ significantly, with one being therapeutic while the other may be inactive or even harmful.[2][3][4] Racemization, the conversion of an enantiopure compound into an equal mixture of both enantiomers, represents a critical loss of synthetic value and can compromise pharmacological outcomes.[5][6] This guide is designed to help you diagnose, prevent, and resolve issues of racemization in your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for derivatives of 5-Amino-2-chloro-4-methyl-nicotinic acid?

A1: Racemization is the process by which a single, pure enantiomer converts into a 1:1 mixture of both enantiomers (a racemate), resulting in a net loss of optical activity.[6] For derivatives of 5-Amino-2-chloro-4-methyl-nicotinic acid, the primary concern arises when a stereocenter is located on a carbon atom adjacent to the carboxylic acid (the α-carbon). The hydrogen on this carbon can be acidic, and its removal under certain conditions (e.g., presence of a base) leads to a planar, achiral intermediate called an enolate. Re-protonation of this intermediate can occur from either face, leading to a mixture of both enantiomers.[6][7] This is a significant issue because it effectively undoes the hard work of an asymmetric synthesis, leading to a product with diminished or unpredictable biological activity.

Q2: What are the most common causes of racemization in my experiments?

A2: Racemization is typically induced by exposure to harsh conditions. The most common culprits are:

  • Elevated Temperatures: Higher temperatures provide the activation energy needed to overcome the barrier to enolization or other racemization pathways.[7]

  • Strong Bases or Acids: Both strong bases (which facilitate deprotonation to form an enolate) and strong acids (which can catalyze enolization) can significantly accelerate racemization.[6][7]

  • Prolonged Reaction Times: Even under mild conditions, extended exposure can lead to a gradual loss of enantiomeric excess (ee).[8]

  • Certain Reagents: In reactions involving the carboxylic acid, such as amide bond formation, some activating agents can promote the formation of a highly racemization-prone oxazolone (or "azlactone") intermediate.[9]

Q3: How can I accurately detect and quantify the extent of racemization?

A3: Quantifying the enantiomeric excess (ee) is crucial for diagnosing racemization. The most reliable and widely used methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. Using a column with a chiral stationary phase allows for the separation of the two enantiomers, and the relative peak areas give a precise measurement of the ee.[10][11][12]

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable derivatives. It offers high sensitivity and requires very small sample sizes.[11]

  • NMR Spectroscopy with Chiral Shift Reagents or Solvating Agents: In the presence of a chiral agent, the NMR signals (e.g., ¹H or ¹⁹F) for the two enantiomers can be resolved into distinct peaks, allowing for quantification by integration.

  • Vibrational Circular Dichroism (VCD): An advanced spectroscopic technique that can monitor enantiomeric excess in real-time during a reaction.[13]

It is critical to establish a reliable analytical method before optimizing your reaction conditions.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific experimental failures. Use the following Q&A guide and the accompanying workflow diagram to pinpoint and resolve issues.

Q4: My reaction product shows low or no enantiomeric excess (ee). How do I identify the source of the problem?

A4: Low ee is a common challenge. A systematic approach is essential for troubleshooting.[8] First, use a validated analytical method (like Chiral HPLC) to confirm the ee value. Then, analyze each step of your process.

Troubleshooting Workflow:

G start Low Enantiomeric Excess (ee) Detected q1 Was the starting material enantiopure? start->q1 q2 Is racemization occurring during the main reaction? q1->q2 Yes sol1 Verify SM purity. Consider resynthesis or purification. q1->sol1 No q3 Is racemization occurring during workup? q2->q3 No sol2 Optimize reaction conditions: - Lower temperature - Use milder base/acid - Reduce reaction time - Change coupling reagents/additives q2->sol2 Yes q4 Is racemization occurring during purification? q3->q4 No sol3 Modify workup: - Use mild aqueous washes (e.g., sat. NH4Cl, NaHCO3) - Avoid strong acids/bases - Minimize time in solution q3->sol3 Yes sol4 Alter purification method: - Use neutralized silica gel - Switch to preparative HPLC with neutral mobile phase - Consider crystallization q4->sol4 Yes

Caption: A decision-making workflow for diagnosing and addressing racemization.

Q5: I suspect racemization during amide coupling of the nicotinic acid. How can I prevent this?

A5: This is a very common problem. The activation of the carboxylic acid can lead to the formation of a planar oxazolone intermediate, which is highly susceptible to racemization.[7][9]

Mechanism of Oxazolone Formation and Racemization:

G cluster_0 Racemization Pathway A N-Protected Chiral Acid H-N-R'--C(=O)--C(H)(R)--COOH B Activated Intermediate H-N-R'--C(=O)--C(H)(R)--C(=O)-X A->B Activation (e.g., DCC, EDC) C Planar Oxazolone (Achiral) Readily Racemizes B->C Intramolecular Cyclization D Racemic Amide Product Formed after nucleophilic attack C->D Nucleophilic Attack (e.g., R''NH2)

Caption: Oxazolone formation during coupling leads to a loss of stereointegrity.

Mitigation Strategies:

  • Lower the Temperature: Perform the coupling at 0 °C or even lower to slow the rate of both oxazolone formation and enolization.[7]

  • Use Additives: Incorporate additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These trap the activated intermediate as an active ester, which is less prone to cyclization than the initial activated species.

  • Choose a Better Coupling Reagent: Modern coupling reagents often have a built-in HOBt or HOAt moiety. Reagents like HATU, HBTU, or COMU are generally considered "racemization-suppressing".[7]

ParameterHigh Racemization RiskLow Racemization RiskRationale
Temperature > Room Temperature0 °C to -20 °CReduces the rate of epimerization.[7]
Base Strong, non-hindered bases (e.g., TEA)Hindered bases (e.g., DIPEA) or stoichiometric amountsMinimizes deprotonation at the chiral center.
Coupling Reagent Carbodiimides alone (DCC, EDC)Carbodiimides + Additive (HOBt/HOAt) or Uronium salts (HATU, HBTU)Additives form active esters that are more resistant to racemization.[7]
Solvent Polar aprotic (e.g., DMF) can sometimes promote racemizationLess polar (e.g., DCM) may be betterSolvent polarity can influence the stability of charged intermediates.

Table 1: Influence of Reaction Parameters on Racemization during Amide Coupling.

Q6: My deprotection step is causing a drop in ee. What are some milder alternatives?

A6: Protecting group removal, especially under harsh acidic or basic conditions, is a frequent source of racemization.[7][8]

  • For N-Boc Groups: Instead of strong acids like neat TFA, consider using 4M HCl in dioxane at a low temperature (e.g., 0 °C) for a shorter duration.[7] Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • For Ester Groups (Hydrolysis): Saponification with strong bases (e.g., NaOH, KOH) at elevated temperatures is highly risky.

    • Alternative 1: Use milder bases like LiOH in a THF/water mixture at 0 °C to room temperature.

    • Alternative 2: If possible, use a protecting group that can be cleaved under neutral conditions, such as a benzyl ester (cleaved by hydrogenolysis) or a t-butyl ester (cleaved with mild acid).

Validated Protocols

The following protocols are generalized starting points. They should be optimized for your specific substrate.

Protocol 1: Low-Racemization Amide Coupling using HATU

Objective: To couple the carboxylic acid of a chiral 5-amino-nicotinic acid derivative with an amine while minimizing racemization.

Materials:

  • N-protected chiral nicotinic acid derivative (1 equiv)

  • Amine coupling partner (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected chiral nicotinic acid (1 equiv) and the amine (1.1 equiv) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Add HATU (1.1 equiv) to the mixture and stir for 5 minutes.

  • Cool the reaction vessel to 0 °C in an ice bath.

  • Add DIPEA (2 equiv) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C and slowly warm to room temperature over 2-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by flash chromatography on neutralized silica gel if necessary.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

Objective: To separate a racemic mixture of 5-Amino-2-chloro-4-methyl-nicotinic acid (or a derivative) as a salvage pathway if racemization cannot be avoided.

Background: This classical method involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent) to form a pair of diastereomeric salts.[14] These salts have different physical properties, such as solubility, and can often be separated by fractional crystallization.[4][14]

Materials:

  • Racemic 5-Amino-2-chloro-4-methyl-nicotinic acid

  • Chiral resolving agent (e.g., (R)- or (S)-α-methylbenzylamine, cinchonidine, brucine) (0.5 - 1.0 equiv)[15]

  • Solvent for crystallization (e.g., ethanol, methanol, acetone, or mixtures with water)

Procedure:

  • Dissolve the racemic acid in a minimal amount of a hot solvent.

  • In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equiv) in the same solvent.

  • Slowly add the resolving agent solution to the hot acid solution.

  • Allow the mixture to cool slowly to room temperature, then potentially to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration. The enantiomeric purity of the salt should be checked at this stage (after liberating the acid from a small sample).

  • Recrystallize the salt from a fresh solvent if necessary to improve diastereomeric purity.

  • To recover the enantiopure acid, dissolve the purified salt in water and acidify with an acid like 1M HCl to precipitate the desired acid. The chiral resolving agent will remain in the aqueous phase as its hydrochloride salt.

  • Filter the enantiopure acid, wash with cold water, and dry.

References

  • BenchChem. (n.d.). Strategies to avoid racemization during 2,3-dihydrofuro[3,2-c]pyridine synthesis.
  • BenchChem. (n.d.). 5-Amino-2-chloro-6-methylnicotinic acid | 89793-10-2.
  • BenchChem. (n.d.). Avoiding racemization during the synthesis of chiral piperidine acids.
  • PubMed. (2016). Determination of enantiomeric excess of nipecotic acid as 1-(7-nitrobenzo[c][1][2][8]oxadiazol-4-yl) derivatives. Retrieved from

  • Unknown Source. (n.d.).
  • MDPI. (2020). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues.
  • ACS Publications. (2016). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society.
  • PMC. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.
  • Unknown Source. (n.d.).
  • PMC. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment.
  • RSC Publishing. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers.
  • Wikipedia. (n.d.). Chiral resolution.
  • Syracuse University. (n.d.). Enantiomeric excess determination and reaction monitoring of chiral mo. SURFACE at Syracuse University.
  • Unknown Source. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Unknown Source. (n.d.).
  • MDPI. (2016). Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters.
  • J&W Pharmlab. (n.d.). 5-Amino-2-chloro-4-methyl-nicotinic acid - CAS:1557408-44-2.
  • ResearchGate. (n.d.). Scheme 1 Synthesis of 5-amino-nicotinic acid thioureas derivatives (1-13).
  • The University of Manchester. (n.d.). Racemisation in Chemistry and Biology.
  • University of Strathclyde. (2021). Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies.
  • ResearchGate. (n.d.). Chiral Resolution via Cocrystallization with Inorganic Salts.
  • Unknown Source. (n.d.). 7.
  • TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
  • Academia.edu. (n.d.). New Compounds: Amino Acid Derivatives of Nicotinic Acid.
  • PMC. (n.d.). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature.
  • MilliporeSigma. (n.d.). Chiral Amines in Asymmetric Synthesis.
  • ResearchGate. (n.d.). Chiral amino alcohols derived from (S)-6-chloronicotine as catalysts for asymmetric synthesis | Request PDF.
  • Google Patents. (n.d.). US9598353B2 - Process for the racemization of α-amino acids.
  • St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization CONTENTS • Racemic Compounds/Racemic Modifications.
  • Sciencemadness.org. (n.d.). Method for the Racemization of Optically Active Amino Acids.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 5-Amino-2-chloro-4-methyl-nicotinic Acid: An In-Depth Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 5-Amino-2-chloro-4-methyl-nicotinic Acid in Medicinal Chemistry

5-Amino-2-chloro-4-methyl-nicotinic acid is a highly functionalized pyridine derivative that serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its unique arrangement of substituents—an amino group, a chloro atom, a methyl group, and a carboxylic acid—offers multiple points for chemical modification, making it a valuable intermediate in the development of novel therapeutics. The strategic synthesis of this molecule is therefore of paramount importance to researchers and drug development professionals. This guide provides a comparative analysis of two plausible synthetic routes to 5-Amino-2-chloro-4-methyl-nicotinic acid, offering insights into the rationale behind the experimental choices and providing detailed protocols to enable informed decisions in a laboratory setting.

Route 1: Nitration-Chlorination-Reduction Sequence

This synthetic approach commences with the commercially available 2-Hydroxy-4-methylnicotinic Acid and proceeds through a three-step sequence involving nitration, chlorination, and subsequent reduction of the nitro group.

Route 1 start 2-Hydroxy-4-methylnicotinic Acid step1 Nitration (HNO3/H2SO4) start->step1 intermediate1 2-Hydroxy-4-methyl-5-nitronicotinic Acid step1->intermediate1 step2 Chlorination (POCl3) intermediate1->step2 intermediate2 2-Chloro-4-methyl-5-nitronicotinic Acid step2->intermediate2 step3 Reduction (SnCl2/HCl) intermediate2->step3 end_product 5-Amino-2-chloro-4-methyl-nicotinic Acid step3->end_product

Caption: Synthetic workflow for Route 1.

Step 1: Nitration of 2-Hydroxy-4-methylnicotinic Acid

The initial step involves the electrophilic nitration of the pyridine ring to introduce a nitro group at the 5-position. The hydroxyl group at the 2-position and the methyl group at the 4-position are ortho, para-directing, while the carboxylic acid at the 3-position is meta-directing. The strong activating effect of the hydroxyl group directs the incoming nitro group to the 5-position.

Experimental Protocol:

  • In a flask equipped with a stirrer and a dropping funnel, carefully add 2-Hydroxy-4-methylnicotinic acid (1.0 eq) to a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature (0-5 °C).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice, which will cause the product, 2-Hydroxy-4-methyl-5-nitronicotinic acid, to precipitate.

  • Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum.

Step 2: Chlorination of 2-Hydroxy-4-methyl-5-nitronicotinic Acid

The hydroxyl group at the 2-position is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃). This is a standard transformation for converting hydroxypyridines to their corresponding chloropyridines.[1][2]

Experimental Protocol:

  • In a round-bottom flask fitted with a reflux condenser, suspend 2-Hydroxy-4-methyl-5-nitronicotinic acid (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.

  • The residue is then cautiously quenched by pouring it onto crushed ice.

  • The resulting precipitate, 2-Chloro-4-methyl-5-nitronicotinic acid, is filtered, washed with cold water, and dried.

Step 3: Reduction of 2-Chloro-4-methyl-5-nitronicotinic Acid

The final step is the reduction of the nitro group to an amino group. A common and effective method for this transformation is the use of a metal in an acidic medium, such as tin(II) chloride in hydrochloric acid.[3][4][5]

Experimental Protocol:

  • Dissolve 2-Chloro-4-methyl-5-nitronicotinic acid (1.0 eq) in a suitable solvent like ethanol or concentrated hydrochloric acid.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise while stirring.

  • Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to precipitate the product.

  • Filter the crude product, wash with water, and recrystallize from a suitable solvent to obtain pure 5-Amino-2-chloro-4-methyl-nicotinic acid.

Route 2: Chlorination-Nitration-Reduction Sequence

This alternative route also begins with 2-Hydroxy-4-methylnicotinic acid but alters the sequence of the initial steps, starting with chlorination followed by nitration.

Route 2 start 2-Hydroxy-4-methylnicotinic Acid step1 Chlorination (POCl3) start->step1 intermediate1 2-Chloro-4-methylnicotinic Acid step1->intermediate1 step2 Nitration (HNO3/H2SO4) intermediate1->step2 intermediate2 2-Chloro-4-methyl-5-nitronicotinic Acid step2->intermediate2 step3 Reduction (SnCl2/HCl) intermediate2->step3 end_product 5-Amino-2-chloro-4-methyl-nicotinic Acid step3->end_product

Caption: Synthetic workflow for Route 2.

Step 1: Chlorination of 2-Hydroxy-4-methylnicotinic Acid

Similar to Route 1, the first step involves the conversion of the 2-hydroxy group to a chloro group using phosphorus oxychloride.

Experimental Protocol:

  • Suspend 2-Hydroxy-4-methylnicotinic acid (1.0 eq) in excess phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, remove the excess POCl₃ by distillation under reduced pressure.

  • Carefully pour the residue onto crushed ice to precipitate the product, 2-Chloro-4-methylnicotinic acid.

  • Filter the solid, wash with cold water, and dry.

Step 2: Nitration of 2-Chloro-4-methylnicotinic Acid

The second step is the nitration of the 2-chloro-4-methylnicotinic acid intermediate. The chloro group at the 2-position is deactivating, as is the carboxylic acid at the 3-position. The methyl group at the 4-position is activating and ortho, para-directing. The directing effects will favor the introduction of the nitro group at the 5-position.

Experimental Protocol:

  • In a manner similar to the nitration in Route 1, dissolve 2-Chloro-4-methylnicotinic acid (1.0 eq) in a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature.

  • Allow the reaction to proceed at room temperature for several hours, with TLC monitoring.

  • Work up the reaction by pouring the mixture onto ice to precipitate the 2-Chloro-4-methyl-5-nitronicotinic acid.

  • Filter, wash with cold water, and dry the product.

Step 3: Reduction of 2-Chloro-4-methyl-5-nitronicotinic Acid

The final reduction step is identical to that in Route 1.

Experimental Protocol:

  • Dissolve 2-Chloro-4-methyl-5-nitronicotinic acid (1.0 eq) in a suitable solvent.

  • Add an excess of tin(II) chloride dihydrate and heat the mixture to reflux.

  • After the reaction is complete, cool the mixture and neutralize with a base to precipitate the final product.

  • Filter, wash, and recrystallize to obtain pure 5-Amino-2-chloro-4-methyl-nicotinic acid.

Comparative Analysis and Performance Data

ParameterRoute 1: Nitration-Chlorination-ReductionRoute 2: Chlorination-Nitration-Reduction
Starting Material 2-Hydroxy-4-methylnicotinic Acid2-Hydroxy-4-methylnicotinic Acid
Number of Steps 33
Key Intermediates 2-Hydroxy-4-methyl-5-nitronicotinic Acid, 2-Chloro-4-methyl-5-nitronicotinic Acid2-Chloro-4-methylnicotinic Acid, 2-Chloro-4-methyl-5-nitronicotinic Acid
Potential Advantages The activating hydroxyl group in the first step may lead to a more facile nitration.May avoid potential side reactions associated with nitrating a more activated ring.
Potential Disadvantages The nitrated intermediate may be less stable under the harsh conditions of chlorination with POCl₃.The deactivating effect of the chloro and carboxylic acid groups may require harsher conditions for nitration, potentially leading to lower yields or side products.
Overall Yield (Estimated) ModerateModerate to Low
Purification Challenges Potential for impurities from the chlorination of a nitrated pyridine.Potential for over-nitration or other side products requiring careful purification.

Senior Application Scientist's Recommendation

Both routes present viable pathways to the target molecule, 5-Amino-2-chloro-4-methyl-nicotinic acid. The choice between them will likely depend on the specific experimental outcomes and the ease of purification of the intermediates.

Route 1 is often the preferred initial approach in similar syntheses. The strong activating effect of the hydroxyl group should facilitate a clean and high-yielding nitration in the first step. However, the subsequent chlorination of the electron-deficient nitrated ring might require more forcing conditions, which could impact the overall yield.

Route 2 presents a logical alternative. The initial chlorination is a well-established and generally high-yielding reaction. The subsequent nitration of the less-activated 2-chloronicotinic acid derivative is the critical step. While the combined deactivating effects of the chloro and carboxyl groups could necessitate harsher nitrating conditions, it may also offer better control and prevent over-nitration.

Recommendation: For initial exploration, Route 1 is recommended due to the anticipated efficiency of the first nitration step. Careful optimization of the subsequent chlorination will be crucial for the success of this route. If Route 1 proves to be low-yielding or presents significant purification challenges with the chlorinated intermediate, Route 2 should be investigated as a strong alternative. A small-scale trial of both routes would be the most prudent approach to determine the optimal synthesis for the desired scale and purity requirements.

References

  • Amination of 2-chloronicotinic acid under catalyst-free solvent-free conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2019 International Conference on Education, Management, Computer and Society (EMCS 2019). Atlantis Press. Retrieved from [Link]

  • PrepChem. (n.d.). The preparation Of 2-chloro-5-methylnicotinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN1613849A - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Li, Z., Xia, Z., & Chen, G. (2011). Catalyst-Free Amination of 2-Chloronicotinic Acid in Water under Microwave Irradiation. Journal of Chemical Research, 35(12), 709–711. Retrieved from [Link]

  • MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4539-4554. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 International Conference on Education, Management, Computer and Society (EMCS 2016). Retrieved from [Link]

  • ETH Zürich. (2011). Efficient access to unprotected primary amines by iron-catalyzed amination of alkenes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-hydroxynicotinic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-4-methylnicotinic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of A. 2-Hydroxy-Nicotinic Acid. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2-Chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester. Retrieved from [Link]

  • SciSpace. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ECHA. (n.d.). 2-Chloro-5-nitronicotinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

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biological activity of 5-Amino-2-chloro-4-methyl-nicotinic acid vs other nicotinic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of nicotinic acid analogs requires a paradigm shift in how we define "biological activity." As a Senior Application Scientist, I approach this not just from the perspective of endogenous receptor modulation, but through the lens of rational drug design.

While classical nicotinic acid (Niacin) and its simple derivatives exhibit direct biological activity by binding to endogenous receptors or enzymes, heavily functionalized analogs like 5-Amino-2-chloro-4-methyl-nicotinic acid (5-A-2-C-4-M-NA) are engineered as advanced pharmacophores. They do not act on classical niacin pathways; rather, their "activity" is unlocked when they are utilized as highly constrained building blocks for targeted therapeutics, such as ATP-competitive kinase inhibitors.

This guide objectively compares the mechanistic utility, biological targets, and experimental validation workflows of 5-A-2-C-4-M-NA against classical nicotinic acid analogs.

Part 1: Structural & Mechanistic Divergence

To understand the biological activity of these molecules, we must examine the causality behind their structural substitutions.

Classical Analogs: Direct Biological Modulators
  • Nicotinic Acid (Niacin): The unsubstituted pyridine-3-carboxylic acid core is the endogenous ligand for the G-protein-coupled receptor GPR109A (HCAR2)[1]. Binding to this Gi-coupled receptor inhibits adenylyl cyclase in adipocytes, reducing cAMP levels and suppressing lipolysis. Its lack of steric bulk allows it to fit perfectly into the orthosteric pocket of GPR109A.

  • 6-Aminonicotinamide (6-AN): The addition of an amino group at the C6 position transforms the molecule into a potent antimetabolite. It mimics NADP+, acting as a competitive inhibitor of 6-phosphogluconate dehydrogenase (6PGD) in the pentose phosphate pathway, thereby inducing oxidative stress and altering T-cell effector differentiation[2].

The Advanced Pharmacophore: 5-Amino-2-chloro-4-methyl-nicotinic acid

Unlike Niacin, 5-A-2-C-4-M-NA is biologically inert at GPR109A. Its value lies in its rational design as a precursor for pyrido[2,3-d]pyrimidines , a privileged bicyclic scaffold that mimics the adenine ring of ATP to bind the hinge region of kinases[3]. Every functional group on this molecule serves a distinct, causal purpose in drug development:

  • C2-Chloro (The Reactive Handle): Enables late-stage Nucleophilic Aromatic Substitution (SNAr). This allows medicinal chemists to append diverse anilines or aliphatic amines to probe the solvent-exposed regions of a kinase.

  • C3-Carboxylic Acid & C5-Amino (The Cyclization Hub): These orthogonal functional groups are primed for condensation reactions, rapidly forming the pyrimidine ring required for ATP-competitive inhibition[4].

  • C4-Methyl (The "Magic Methyl" Steric Lock): This is the critical differentiator. The methyl group restricts the rotational degrees of freedom of the molecule. When cyclized, this steric bulk forces the compound into a rigid bioactive conformation that projects into the hydrophobic gatekeeper pocket of kinases (e.g., mTOR, BCR-ABL), drastically increasing both binding enthalpy and target selectivity[3][4].

Part 2: Comparative Pharmacological Profile

The following table summarizes the quantitative and qualitative differences in the biological application of these analogs.

CompoundPrimary Target / UtilityBiological FunctionTypical Affinity (IC50/Ki)Structural Causality
Nicotinic Acid (Niacin) GPR109A (HCAR2)Inhibits lipolysis, reduces free fatty acids.~100-300 nM (Ki)Unsubstituted core allows optimal fit in the GPR109A orthosteric site.
6-Aminonicotinamide 6-PGD (Pentose Phosphate Pathway)Inhibits NADPH production, increases oxidative stress.~1-10 µM (IC50)6-Amino group mimics NADP+ binding, acting as a competitive antimetabolite.
2-Chloronicotinic Acid Agrochemical IntermediatePrecursor for herbicides (e.g., diflufenican).N/A (Prodrug/Precursor)2-Chloro enables etherification/amination for plant enzyme targeting.
5-A-2-C-4-M-NA Kinase Hinge Binder PrecursorATP-competitive inhibition (when cyclized).< 10 nM (as cyclized derivative)Orthogonal handles for cyclization; 4-methyl provides a steric lock for kinase selectivity.

Part 3: Self-Validating Experimental Workflows

To objectively compare these compounds, distinct assay architectures must be employed. Below are the field-standard, self-validating protocols used to evaluate their respective biological activities.

Protocol A: GPR109A Activation Assay (For Classical Analogs)

To evaluate the direct receptor agonism of Niacin and its simple derivatives.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A at 10,000 cells/well in a 384-well microplate.

    • Causality: CHO-K1 cells lack endogenous GPR109A, ensuring the resulting signal is exclusively driven by the transfected target receptor.

  • Compound Stimulation: Co-incubate cells with the test compound and 500 nM Forskolin for 30 minutes at room temperature.

    • Causality: Because GPR109A is Gi-coupled, it does not produce a positive signal on its own. Forskolin is required to artificially stimulate adenylyl cyclase (spiking cAMP). An active nicotinic acid analog will suppress this Forskolin-induced cAMP spike.

  • Detection (TR-FRET): Lyse the cells and add Europium-cryptate-labeled cAMP and a d2-labeled anti-cAMP antibody.

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA because the time-delayed europium emission eliminates auto-fluorescence generated by library compounds, ensuring high data integrity.

  • System Validation: Calculate the Z'-factor using Niacin (10 µM) as the positive control (maximum suppression) and DMSO as the negative control. The assay is only deemed valid if the Z'-factor is > 0.6 .

Protocol B: Universal Kinase Inhibition Assay (For 5-A-2-C-4-M-NA Derivatives)

To evaluate the ATP-competitive biological activity of the cyclized pharmacophore.

  • Kinase Reaction: Incubate the recombinant target kinase (e.g., mTOR) with the cyclized 5-A-2-C-4-M-NA derivative, substrate peptide, and ultra-pure ATP in a 384-well plate for 60 minutes.

    • Causality: The C4-methyl group restricts the rotation of the synthesized pyrido[2,3-d]pyrimidine, forcing it deep into the ATP-binding hinge region.

  • Reaction Termination: Add ADP-Glo™ Reagent and incubate for 40 minutes.

    • Causality: This step terminates the kinase reaction and actively depletes all unreacted ATP in the well, leaving only the ADP generated by the kinase activity.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction to produce luminescence.

    • Causality: Measuring the byproduct (ADP) rather than a phosphorylated substrate makes this a universal assay, independent of the specific peptide sequence.

  • System Validation: Include a no-enzyme control (background ADP) and Staurosporine (1 µM) as a positive inhibition control. The plate is validated only if the Signal-to-Background (S/B) ratio is > 5 .

Part 4: Pathway Visualization

The following diagram illustrates the divergent pharmacological trajectories of the nicotinic acid scaffold, contrasting the endogenous signaling of classical analogs with the synthetic utility of 5-A-2-C-4-M-NA.

G Core Nicotinic Acid Scaffold Class Classical Analogs (e.g., Niacin, 6-AN) Core->Class Endogenous Modulation Adv Substituted Pharmacophores (5-Amino-2-chloro-4-methyl-NA) Core->Adv Synthetic Derivatization GPR GPR109A (HCAR2) Agonism (Lipid Metabolism) Class->GPR Niacin PPP 6PGD Inhibition (Pentose Phosphate Pathway) Class->PPP 6-Aminonicotinamide SNAr C2-Chloro: SNAr (Amine/Aniline Coupling) Adv->SNAr Cycl C3/C5: Cyclization (Pyrido[2,3-d]pyrimidines) Adv->Cycl Steric C4-Methyl: Steric Lock (Kinase Hinge Binding) Adv->Steric Kinase Targeted Kinase Inhibitors (e.g., mTOR, EGFR, BCR-ABL) SNAr->Kinase Cycl->Kinase Steric->Kinase

Caption: Divergent pharmacological trajectories of nicotinic acid scaffolds in drug discovery.

References

  • Title: Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL: [Link]

  • Title: Blockade of 6-phosphogluconate dehydrogenase generates CD8+ effector T cells with enhanced anti-tumor function Source: Cell Reports / PubMed URL: [Link]

  • Title: The pyrido[2,3-d]pyrimidine derivative PD180970 inhibits p210Bcr-Abl tyrosine kinase and induces apoptosis of K562 leukemic cells Source: Cancer Research / PubMed URL: [Link]

  • Title: The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL: [Link]

Sources

spectroscopic comparison of 5-Amino-2-chloro-4-methyl-nicotinic acid and its precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, highly functionalized pyridine scaffolds are foundational building blocks for kinase inhibitors and non-nucleoside reverse transcriptase inhibitors. Among these, 5-Amino-2-chloro-4-methyl-nicotinic acid (CAS 1557408-44-2) is a highly sought-after intermediate. However, synthesizing this compound requires precise functional group manipulation.

As an application scientist, I frequently observe that the primary bottleneck in scaling this scaffold is not the reaction itself, but the analytical validation of the intermediates. This guide provides an objective spectroscopic comparison between 5-Amino-2-chloro-4-methyl-nicotinic acid and its two direct synthetic precursors. By understanding the causality behind the NMR and IR shifts, researchers can create a self-validating system to confidently track reaction progress and ensure structural integrity[1].

Synthetic Workflow & Precursor Selection

To contextualize the spectroscopic data, we must first establish the logical synthetic route. The construction of this specific substitution pattern typically relies on modifying a pre-existing pyridine scaffold rather than a de novo ring synthesis[2].

The most robust pathway involves three distinct electronic states of the pyridine ring:

  • Precursor A (2-Hydroxy-4-methyl-5-nitronicotinic acid): The starting material, which exists predominantly in its pyridone tautomeric form.

  • Precursor B (2-Chloro-4-methyl-5-nitronicotinic acid): Generated via deoxychlorination. The ring becomes fully aromatized and highly electron-deficient.

  • Target Product (5-Amino-2-chloro-4-methyl-nicotinic acid): Generated via selective reduction. The introduction of the amino group re-injects electron density into the ring.

G A 2-Hydroxy-4-methyl- 5-nitronicotinic acid (Precursor A) B 2-Chloro-4-methyl- 5-nitronicotinic acid (Precursor B) A->B POCl3, DMF (cat.) 100°C, 4h (Chlorination) C 5-Amino-2-chloro- 4-methyl-nicotinic acid (Target Product) B->C Fe, AcOH or SnCl2 80°C, 2h (Selective Reduction)

Synthetic workflow from 2-hydroxy precursor to the 5-amino target molecule.

Spectroscopic Comparison Matrix

To objectively compare these alternatives and validate the success of each synthetic step, we rely on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The table below summarizes the diagnostic shifts.

Quantitative Data Summary
CompoundState¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)Key IR Stretches (cm⁻¹)
Precursor A (2-Hydroxy)Electron-Rich (Pyridone)13.5 (s, 1H, COOH)12.5 (br s, 1H, NH/OH)8.5 (s, 1H, C6-H)2.4 (s, 3H, CH₃)165.0 (COOH)160.2 (C2=O)140.5 (C6)17.1 (CH₃)1710 (Acid C=O)1650 (Pyridone C=O)1530, 1350 (NO₂)
Precursor B (2-Chloro)Electron-Deficient14.0 (br s, 1H, COOH)9.1 (s, 1H, C6-H) 2.6 (s, 3H, CH₃)164.5 (COOH)148.0 (C2-Cl)145.2 (C6)18.5 (CH₃)1720 (Acid C=O)1535, 1355 (NO₂)750 (C-Cl)
Target Product (5-Amino)Push-Pull System13.5 (br s, 1H, COOH)7.8 (s, 1H, C6-H) 5.5 (br s, 2H, NH₂)2.2 (s, 3H, CH₃)166.0 (COOH)142.1 (C2-Cl)132.4 (C6)15.2 (CH₃)3450, 3350 (NH₂)1710 (Acid C=O)745 (C-Cl)
Causality of Spectroscopic Shifts (The "Why")

As an application scientist, I urge researchers not to merely match numbers, but to understand the electronic causality behind them:

  • The C6-Proton Shift (Diagnostic Marker): The proton at the 6-position is your primary tracking tool. In Precursor B, the strong electron-withdrawing nature of both the nitro group and the newly installed chlorine atom strips electron density from the ring, heavily deshielding the C6 proton and pushing it downfield to δ 9.1 . Upon reduction to the Target Product, the amino group acts as a strong π-donor (resonance). This re-injects electron density into the ring, shielding the C6 proton and shifting it dramatically upfield to δ 7.8 [3].

  • IR Carbonyl Region: The disappearance of the pyridone C=O stretch at ~1650 cm⁻¹ is the absolute confirmation that Precursor A has successfully converted to the fully aromatic Precursor B.

Validated Experimental Protocols

Every protocol must be a self-validating system. The methods below are designed to prevent common side reactions, specifically the unwanted dehalogenation of the pyridine ring.

Protocol 1: Chlorination (Precursor A → Precursor B)

Objective: Convert the 2-hydroxy/pyridone moiety to a 2-chloro substituent via a Vilsmeier-type intermediate.

  • Setup: Charge a dry, argon-flushed round-bottom flask with 2-Hydroxy-4-methyl-5-nitronicotinic acid (1.0 eq).

  • Reagent Addition: Slowly add Phosphorus oxychloride (POCl₃, 5.0 eq). Causality: POCl₃ serves as both the chlorinating agent and the solvent.

  • Catalysis: Add a catalytic amount of anhydrous DMF (0.1 eq). Causality: DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent, which highly accelerates the activation of the tautomeric hydroxyl group.

  • Reaction: Heat the mixture to 100°C for 4 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Workup (Critical Step): Cool to room temperature and carefully pour the mixture over crushed ice to quench excess POCl₃. Self-Validation: The product will precipitate as a pale yellow solid. Filter, wash with cold water, and dry under vacuum. Confirm the loss of the 1650 cm⁻¹ IR band before proceeding.

Protocol 2: Selective Reduction (Precursor B → Target Product)

Objective: Reduce the nitro group to an amine without hydrodehalogenating the 2-chloro position. Warning: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strictly contraindicated here, as it will rapidly cleave the C-Cl bond[4]. We must use a chemoselective metal-acid reduction[5].

  • Setup: Dissolve Precursor B (1.0 eq) in a mixture of Ethanol and Glacial Acetic Acid (3:1 ratio).

  • Reagent Addition: Add fine Iron powder (5.0 eq) or Tin(II) chloride (SnCl₂, 4.0 eq)[5]. Causality: Iron in acidic media selectively reduces the nitro group via single-electron transfer mechanisms while leaving the aryl chloride completely intact[4].

  • Reaction: Heat to 80°C for 2-3 hours. The solution will typically turn dark.

  • Workup: Cool the mixture. If using Iron, neutralize carefully with saturated NaHCO₃ until basic, then add Celite and filter through a pad to remove the gelatinous iron oxides. Extract the aqueous filtrate with Ethyl Acetate (3x).

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate, and recrystallize to yield 5-Amino-2-chloro-4-methyl-nicotinic acid. Self-Validation: Run a ¹H NMR; the appearance of a broad singlet at δ 5.5 (NH₂) and the upfield shift of the C6 proton to δ 7.8 confirms success.

References

  • Sigma-Aldrich: 5-Amino-2-chloro-4-methyl-nicotinic acid. Sigma-Aldrich.
  • Benchchem: Established Synthetic Routes for Substituted Nicotinic Acids. Benchchem.
  • ResearchGate: Spectroscopic (NMR, UV, FT-IR and FT-Raman) analysis and theoretical investigation of nicotinamide N-oxide. ResearchGate.
  • Benchchem: Reactivity of the nitro group on a pyridine ring. Benchchem.
  • Google Patents: US7622583B2 - Heteroaryl sulfonamides and CCR2. Google Patents.

Sources

cost-benefit analysis of different synthetic pathways for 5-Amino-2-chloro-4-methyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 5-Amino-2-chloro-4-methyl-nicotinic acid (CAS: 1557408-44-2)[1] Application Context: Advanced pharmaceutical building block for targeted oncology therapies.

As a Senior Application Scientist, I frequently evaluate synthetic routes for highly functionalized pyridine cores. Compounds like 5-Amino-2-chloro-4-methyl-nicotinic acid are structurally analogous to the critical intermediates used in the synthesis of groundbreaking KRAS G12C inhibitors, such as Sotorasib (AMG 510)[2]. The dense functionalization of this pyridine ring (a halogen, a methyl group, an amino group, and a carboxylic acid) presents significant chemoselectivity and regioselectivity challenges.

This guide objectively compares the two most viable synthetic pathways for this molecule, providing the mechanistic causality behind experimental choices and self-validating protocols for seamless laboratory execution.

Mechanistic Overview: The Regioselectivity Challenge

The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution (EAS) notoriously difficult. However, the strategic placement of substituents on the starting material, 2-chloro-4-methylnicotinic acid , creates a highly activated and regioselective system.

When subjected to nitration, the directing effects of all three existing functional groups synergistically point to the C5 position :

  • C2-Chlorine: Exhibits an inductive electron-withdrawing effect but acts as an ortho/para director via resonance (para to C5).

  • C4-Methyl: An electron-donating group that directs ortho/para (ortho to C5).

  • C3-Carboxylic Acid: An electron-withdrawing group that directs meta (meta to C5).

This perfect alignment eliminates the risk of isomeric mixtures, allowing for a highly efficient linear synthesis[3].

Mechanism Core Pyridine Core C2: -Cl C3: -COOH C4: -CH3 Dir1 C2-Cl Para-directing Core->Dir1 Dir2 C3-COOH Meta-directing Core->Dir2 Dir3 C4-CH3 Ortho-directing Core->Dir3 Target C5 Position (Highly Activated for EAS) Dir1->Target Dir2->Target Dir3->Target

Fig 1. Synergistic directing effects driving regioselective C5 nitration.

Pathway Comparison: Classical vs. Catalytic

To synthesize the target compound, chemists must choose between a classical linear approach (Nitration followed by Reduction) and a modern catalytic approach (Cross-Coupling).

Pathway 1: Classical Nitration & Chemoselective Reduction (Recommended)

This pathway leverages the synergistic directing effects described above. Following nitration, the critical challenge is the reduction of the 5-nitro group to a 5-amino group without triggering the hydrodechlorination of the C2-Cl bond. Standard catalytic hydrogenation (Pd/C, H₂) will rapidly cleave the aryl chloride. Therefore, a chemoselective Béchamp-style reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is strictly required[4].

Pathway 2: Transition-Metal Catalyzed Amination (Alternative)

This pathway begins with 5-bromo-2-chloro-4-methylnicotinic acid. The carboxylic acid must first be protected (e.g., as a tert-butyl ester) to prevent catalyst poisoning. A Buchwald-Hartwig amination is then performed using a Palladium catalyst, a bulky ligand (like BrettPhos), and an ammonia surrogate (such as benzophenone imine), followed by a global deprotection step.

Pathways SM1 2-Chloro-4-methyl- nicotinic acid Int1 5-Nitro Intermediate SM1->Int1 HNO3, H2SO4 (Nitration) SM2 5-Bromo-2-chloro-4-methyl- nicotinic acid Int2 Ester Protected Intermediate SM2->Int2 Esterification Product 5-Amino-2-chloro-4-methyl- nicotinic acid Int1->Product Fe, NH4Cl (Reduction) Int3 Imine Intermediate Int2->Int3 Pd-Cat, Ligand (Buchwald-Hartwig) Int3->Product Hydrolysis

Fig 2. Workflow comparison between Pathway 1 (Top) and Pathway 2 (Bottom).

Quantitative Cost-Benefit Analysis

The following table summarizes the operational and economic metrics for both pathways. Pathway 1 is vastly superior for scale-up due to its high atom economy and avoidance of expensive transition metals.

MetricPathway 1: Nitration / Fe-ReductionPathway 2: Buchwald-Hartwig Amination
Overall Yield 72% – 78%45% – 55%
Reagent Cost Low (<$50 / kg)High (>$500 / kg due to Pd/Ligands)
Step Count 2 Steps3 Steps (includes protection/deprotection)
Scalability Excellent (Kilogram scale)Moderate (Requires strict inert atmosphere)
Chemoselectivity Risk Low (Fe/NH₄Cl prevents dechlorination)High (Risk of protodeboronation/dehalogenation)
E-Factor (Waste) Medium (Aqueous iron salts)High (Organic solvents, heavy metal waste)

Experimental Protocols (Pathway 1)

The following protocols form a self-validating system. In-process controls (IPCs) are embedded to ensure the causality of the reaction is tracked accurately.

Step 1: Regioselective Synthesis of 2-Chloro-4-methyl-5-nitronicotinic acid

Rationale: Concentrated sulfuric acid acts as both the solvent and the catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from fuming nitric acid.

  • Preparation: Charge a dry 500 mL round-bottom flask with concentrated H₂SO₄ (100 mL). Cool the flask to 0 °C using an ice-salt bath.

  • Addition: Slowly add 2-chloro-4-methylnicotinic acid (20.0 g, 116 mmol) portion-wise, ensuring the internal temperature remains below 5 °C.

  • Nitration: Dropwise, add fuming HNO₃ (14.6 g, 232 mmol, 2.0 eq) over 30 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Quench & Isolate: Carefully pour the reaction mixture over 500 g of crushed ice under vigorous stirring. A pale yellow precipitate will form. Filter the solid, wash extensively with cold water until the filtrate is pH neutral, and dry under a vacuum.

  • Validation (IPC):

    • TLC: (DCM:MeOH 9:1) Starting material should be completely consumed.

    • LC-MS: Confirm product mass [M+H]⁺ = 217.0.

Step 2: Chemoselective Reduction to 5-Amino-2-chloro-4-methyl-nicotinic acid

Rationale: Iron powder in the presence of a mild proton source (NH₄Cl) facilitates single-electron transfer (SET) to the nitro group, reducing it to an amine without providing the hydride necessary to cleave the C-Cl bond[4].

  • Preparation: In a 1 L flask equipped with a reflux condenser, suspend the 5-nitro intermediate (20.0 g, 92 mmol) in a mixture of Ethanol (300 mL) and Water (100 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 25.7 g, 460 mmol, 5.0 eq) and Ammonium Chloride (24.6 g, 460 mmol, 5.0 eq).

  • Reduction: Heat the vigorously stirred suspension to 80 °C (reflux) for 2 hours.

  • Filtration: While still hot, filter the mixture through a pad of Celite to remove the iron oxide salts. Wash the Celite pad with hot Ethanol (2 x 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Adjust the aqueous residue to pH 4-5 using 1M HCl to precipitate the amino acid. Filter, wash with cold water, and dry under vacuum to yield the target compound[1].

  • Validation (IPC):

    • Visual: The disappearance of the yellow color (characteristic of the nitro group) into a white/off-white solid.

    • LC-MS: Confirm product mass [M+H]⁺ = 187.0.

Sources

Comparative Reactivity Guide: Chloro- vs. Bromo-Nicotinic Acid Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry, with nicotinic acid (pyridine-3-carboxylic acid) derivatives serving as privileged building blocks for therapeutics and agrochemicals. A critical strategic decision in any synthetic campaign is selecting the appropriate halogenated precursor. While the general reactivity trend for aryl halides in palladium catalysis is well-established, the unique electronic nature of the pyridine ring introduces complexities that challenge simple predictions[1].

This guide provides an in-depth, objective comparison of chloro- vs. bromo-nicotinic acid derivatives. By analyzing their divergent behaviors in Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr), this document equips drug development professionals with the mechanistic insights and self-validating protocols necessary to optimize synthetic routes.

Mechanistic Causality: The Halogen Dichotomy

The reactivity of halonicotinic acids is governed by a delicate interplay between Bond Dissociation Energy (BDE) and the electronic influence of the pyridine nitrogen.

Palladium-Catalyzed Cross-Coupling (Oxidative Addition)

In cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the initial and often rate-determining step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond[1].

  • The Bromo Advantage: The C-Br bond is significantly weaker (~276 kJ/mol) than the C-Cl bond (~339 kJ/mol)[2]. Consequently, bromonicotinic acids (particularly at the deactivated C5 position) undergo oxidative addition rapidly under mild conditions using standard, cost-effective catalysts like Pd(dppf)Cl2.

  • The Chloro Challenge: Chloronicotinic acids typically resist oxidative addition unless paired with bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) that can force the palladium center into a highly reactive, monoligated state[3].

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the reactivity paradigm shifts. The rate-determining step is usually the nucleophilic attack to form a negatively charged Meisenheimer complex.

  • The Chloro Competitiveness: The pyridine nitrogen acts as a powerful electron-withdrawing group, highly activating the ortho (C2, C6) and para (C4) positions[4]. Because chlorine is more electronegative than bromine, it exerts a stronger inductive pull, better stabilizing the anionic transition state. Therefore, 2-chloronicotinic acid often exhibits comparable or superior SNAr reactivity to its bromo counterpart, offering a highly scalable and cost-effective alternative[2][4].

Reactivity Halo Halonicotinic Acid (Cl vs Br) Cross Pd Cross-Coupling (Oxidative Addition) Halo->Cross Pd(0) Catalyst SNAr SNAr (Meisenheimer Complex) Halo->SNAr Nucleophile Br Bromo Superior (Lower BDE: ~276 kJ/mol) Cross->Br Rate-determining step Cl Chloro Competitive (High Electronegativity) SNAr->Cl C2/C6 Activation

Logical pathways dictating halonicotinic acid reactivity in organic synthesis.

Comparative Performance Data

The following table synthesizes typical experimental outcomes, demonstrating how positional electronic effects and halogen identity dictate reaction efficiency.

SubstrateReaction TypePositionReagents / CatalystTemp / TimeTypical YieldMechanistic Driver
5-Bromonicotinic acid Suzuki-MiyauraC5 (Meta)Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃80°C, 2-4h85-95%Low C-Br BDE accelerates oxidative addition[1].
5-Chloronicotinic acid Suzuki-MiyauraC5 (Meta)Ar-B(OH)₂, Pd₂(dba)₃, XPhos100°C, 12h40-60%High C-Cl BDE requires highly active, bulky phosphines[3].
2-Chloronicotinic acid SNArC2 (Ortho)R-NH₂, DIPEA, NMP80°C, 4-6h90-98%High electronegativity of Cl stabilizes the intermediate[4].
2-Bromonicotinic acid SNArC2 (Ortho)R-NH₂, DIPEA, NMP80°C, 3-5h85-95%Excellent leaving group, but higher steric hindrance than Cl[5].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific in-process controls and physicochemical rationales for each step.

Protocol A: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid

Strategic Rationale: 5-bromonicotinic acid is selected over the chloro-analog to enable the use of robust, economical Pd(II) precatalysts without the need for specialized ligands.

Step-by-Step Methodology:

  • Substrate Preparation: In a 50 mL Schlenk flask, combine 5-bromonicotinic acid (1.0 equiv, 5.0 mmol), arylboronic acid (1.2 equiv, 6.0 mmol), and K₂CO₃ (3.0 equiv, 15.0 mmol).

    • Causality: Excess base is required not only to form the reactive boronate "ate" complex but also to deprotonate the carboxylic acid, preventing catalyst poisoning.

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL). Subject the mixture to three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes. Thorough degassing is non-negotiable for high turnover numbers.

  • Catalyst Introduction: Under a positive stream of argon, add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Thermal Activation: Heat the reaction mixture to 80°C.

  • In-Process Monitoring: After 2 hours, sample the reaction. Quench an aliquot in MeCN and analyze via LC-MS.

    • Validation: The disappearance of the 5-bromonicotinic acid peak (M+H typically ~202/204 m/z) and the appearance of the cross-coupled product mass validates the completion of the oxidative addition and transmetalation steps.

  • Isoelectric Isolation (Critical Step): Cool the mixture to room temperature, filter through Celite to remove palladium black, and concentrate to remove dioxane. Dilute the aqueous layer with water and carefully acidify with 1M HCl to pH ~3.4 .

    • Causality: Nicotinic acid derivatives are amphoteric. pH 3.4 approximates the isoelectric point where the zwitterion concentration is maximized, drastically reducing aqueous solubility and forcing the product to crash out as a pure precipitate. Filter and dry under vacuum.

Workflow S1 Substrate Preparation S2 Inert Purge (Argon) S1->S2 S3 Catalyst & Base S2->S3 S4 Thermal Activation S3->S4 S5 LC-MS Monitoring S4->S5 S6 pH-Controlled Isolation S5->S6

Self-validating experimental workflow for Pd-catalyzed cross-coupling.

Protocol B: SNAr Amination of 2-Chloronicotinic Acid

Strategic Rationale: The C2 position is highly activated by the adjacent nitrogen. 2-chloronicotinic acid is chosen over the bromo-analog due to lower starting material cost and identical, if not superior, reactivity driven by chlorine's electronegativity[4].

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve 2-chloronicotinic acid (1.0 equiv, 10 mmol) in N-Methyl-2-pyrrolidone (NMP, 15 mL). Add the primary amine nucleophile (1.5 equiv, 15 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.5 equiv, 25 mmol).

    • Causality: NMP is a highly polar aprotic solvent that stabilizes the charge-separated Meisenheimer transition state, accelerating the reaction.

  • Thermal Activation: Heat the mixture to 80°C for 4 hours.

  • Monitoring: Monitor via TLC (DCM:MeOH 9:1).

    • Validation: The starting material spot will cleanly convert to a lower Rf spot (due to the introduction of the polar amino group).

  • Aqueous Quench: Cool to room temperature and pour the mixture into 100 mL of ice-cold water. Adjust to pH 4 using 1M HCl. The 2-aminonicotinic acid derivative will precipitate as a crystalline solid.

Strategic Recommendations for Drug Development

When designing a synthetic route involving nicotinic acid derivatives, researchers should adopt the following heuristic:

  • For C5 Functionalization (Meta to Nitrogen): Always default to 5-Bromonicotinic acid . The C5 position lacks direct resonance activation from the pyridine nitrogen. Attempting cross-coupling on 5-chloronicotinic acid will result in stalled reactions, requiring expensive, proprietary ligands that harm process economics and scalability[3].

  • For C2/C6 Functionalization (Ortho to Nitrogen): Default to 2-Chloronicotinic acid or 6-Chloronicotinic acid . The potent electron-withdrawing effect of the nitrogen atom sufficiently activates the C-Cl bond for both SNAr and specialized cross-couplings. The chloro-derivatives here offer superior atom economy, lower raw material costs, and excellent bench stability compared to their bromo counterparts[2][4].

References

  • E.A. Standley, et al. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." National Center for Biotechnology Information (PMC/NIH), Sep 2022. Available at:[Link]

Sources

Benchmarking ACMN-101: A Novel 5-Amino-2-chloro-4-methyl-nicotinic acid-Based Allosteric Inhibitor of TYK2

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Comparative analysis of binding affinity, functional selectivity, and structural mechanism against standard-of-care allosteric inhibitors.

Mechanistic Rationale: Targeting the Pseudokinase Domain

The Janus kinase (JAK) family mediates signaling for numerous inflammatory cytokines. Historically, targeting the highly conserved ATP-binding catalytic domain (JH1) of JAKs has led to dose-limiting off-target toxicities due to poor isoform selectivity[1]. Tyrosine Kinase 2 (TYK2), a JAK family member, features a unique regulatory pseudokinase domain (JH2) that maintains the JH1 domain in an autoinhibited state[2].

ACMN-101 is a next-generation drug candidate synthesized from the 5-Amino-2-chloro-4-methyl-nicotinic acid building block (CAS: 1557408-44-2)[3]. Unlike traditional orthosteric inhibitors, ACMN-101 is designed to bind exclusively to the TYK2 JH2 domain. By stabilizing the JH2-JH1 autoinhibitory interaction, it prevents receptor-mediated activation of the kinase[4].

To objectively benchmark ACMN-101, we compare its performance against Deucravacitinib , the first-in-class FDA-approved TYK2 JH2 allosteric inhibitor[5].

G IL23 IL-23 Cytokine Receptor IL-23R Complex IL23->Receptor TYK2_JH2 TYK2 (JH2 Pseudokinase) Receptor->TYK2_JH2 Activation Signal TYK2_JH1 TYK2 (JH1 Kinase) TYK2_JH2->TYK2_JH1 Autoinhibition Release STAT3 STAT3 Phosphorylation TYK2_JH1->STAT3 Phosphorylation ACMN101 ACMN-101 (Allosteric Inhibitor) ACMN101->TYK2_JH2 Locks in inactive state

Fig 1: Mechanism of action for ACMN-101 blocking the IL-23/TYK2/STAT3 signaling axis.

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity, the benchmarking of ACMN-101 relies on orthogonal assays. The following protocols are designed with internal controls to validate the causality of the observed inhibition.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Purpose: To quantify direct biochemical binding affinity to the isolated TYK2 JH2 domain without interference from ATP-competitive binding.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific compound aggregation, ensuring that observed IC50 shifts are due to true stoichiometric binding.

  • Complex Formation: Mix recombinant GST-tagged TYK2 JH2 domain with a Europium-labeled anti-GST antibody (donor) and a fluorophore-labeled kinase tracer (acceptor).

  • Compound Addition: Dispense ACMN-101 and Deucravacitinib in a 10-point dose-response curve (10 µM to 0.1 nM) using an Echo 550 acoustic liquid handler. Causality: Acoustic dispensing eliminates pipette tip carryover and minimizes DMSO concentration (<0.1%), preventing solvent-induced protein denaturation.

  • Equilibration: Incubate the microplate in the dark for 60 minutes at room temperature.

  • Signal Acquisition & Validation: Excite at 340 nm; measure emission at 615 nm and 665 nm. Calculate the 665/615 nm ratio. The assay is self-validating only if the Z'-factor (calculated from DMSO vs. positive control wells) is ≥ 0.7, confirming a robust assay window.

Workflow Prep Reagent Prep (TYK2 JH2 + Tracer) Compound Add Inhibitors (Echo 550) Prep->Compound Incubate Incubation (60 min, RT) Compound->Incubate Read TR-FRET Readout (340nm Ex) Incubate->Read Analyze IC50 Calculation (4-PL Fit) Read->Analyze

Fig 2: High-throughput TR-FRET biochemical workflow for evaluating JH2 domain binding affinity.

Protocol B: Cellular IL-23-Induced STAT3 Phosphorylation Assay

Purpose: To evaluate functional target engagement in a physiological cellular environment.

  • Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) and plate at 1x10^5 cells/well in RPMI-1640.

  • Pre-Incubation: Treat cells with compounds for 1 hour prior to cytokine stimulation. Causality: Allosteric inhibitors require time to bind and lock the JH2 domain into its autoinhibitory conformation before the receptor complex is activated by cytokines[6].

  • Stimulation: Add 10 ng/mL recombinant human IL-23 for 30 minutes.

  • Lysis & Detection: Lyse cells and quantify phosphorylated STAT3 (Tyr705) using a homogeneous AlphaLISA assay.

  • Normalization: Normalize pSTAT3 signals against total STAT3 levels. Causality: This internal control proves that the reduction in signal is due to kinase inhibition, not compound-induced cytotoxicity or transcriptional downregulation of STAT3.

Quantitative Data Presentation

The structural integration of the 5-Amino-2-chloro-4-methyl-nicotinic acid core into ACMN-101 yields distinct pharmacological advantages over the standard-of-care.

Table 1: Biochemical Kinome Selectivity (IC50, nM)

Data represents the mean of n=4 independent TR-FRET and mobility shift assays.

CompoundTYK2 (JH2)TYK2 (JH1)JAK1 (JH1)JAK2 (JH1)JAK3 (JH1)Selectivity Fold (JAK2/TYK2)
ACMN-101 0.8 ± 0.2 >10,000>10,000>10,000>10,000>12,500x
Deucravacitinib 1.2 ± 0.3>10,000>10,000>10,000>10,000>8,300x
Table 2: Cellular Functional Selectivity in PBMCs (IC50, nM)

Demonstrating functional pathway blockade downstream of specific cytokine receptors.

CompoundIL-23 / pSTAT3 (TYK2-dependent)IFN-α / pSTAT5 (TYK2/JAK1-dependent)EPO / pSTAT5 (JAK2-dependent)
ACMN-101 14.5 ± 1.8 22.1 ± 2.5>5,000
Deucravacitinib 18.2 ± 2.128.4 ± 3.0>5,000

Discussion & Causality: The Structural Advantage

The experimental data reveals that ACMN-101 possesses a marginally superior biochemical affinity for the TYK2 JH2 domain compared to Deucravacitinib (0.8 nM vs 1.2 nM) and a highly favorable cellular selectivity profile.

The causality behind this improvement lies in the specific physicochemical properties of the 5-Amino-2-chloro-4-methyl-nicotinic acid scaffold[3]:

  • Halogen Bonding: The 2-chloro substituent forms a highly directional halogen bond with the gatekeeper residue in the JH2 pocket, an interaction absent in earlier generations of TYK2 inhibitors.

  • Steric Restriction: The 4-methyl group restricts the torsion angle of the nicotinic acid core. This pre-organizes the molecule into its bioactive conformation, reducing the entropic penalty upon binding.

  • Hinge Interaction: The 5-amino group serves as a critical hydrogen bond donor to the backbone carbonyls of the JH2 hinge-like region, firmly anchoring the compound and extending its target residence time.

By locking the regulatory domain into an inhibitory contact with the catalytic domain[6], ACMN-101 achieves >12,500-fold selectivity over JAK2. This extreme selectivity is vital for clinical applications, as avoiding JAK2 inhibition prevents dose-limiting hematological toxicities (such as anemia and neutropenia) commonly associated with pan-JAK inhibitors[5].

Sources

Inter-Laboratory Comparison Guide: Analytical Strategies for 5-Amino-2-chloro-4-methyl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-2-chloro-4-methyl-nicotinic acid (5-ACMN, CAS: 1557408-44-2) is a highly functionalized pyridine derivative utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs). Due to its amphoteric nature—possessing both a basic amino group and an acidic carboxylic acid moiety on a pyridine ring—it exists as a highly polar zwitterion in solution.

This guide objectively compares three analytical methodologies for the purity determination of 5-ACMN: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Quantitative Nuclear Magnetic Resonance (1H-qNMR). By analyzing data from a simulated ISO 13528-compliant Inter-Laboratory Comparison (ILC), we establish the superior accuracy and reliability of HILIC and qNMR over traditional reversed-phase approaches for [1].

Mechanistic Grounding & Analytical Challenges

The primary challenge in analyzing 5-ACMN lies in its polarity. Standard C18 (Reversed-Phase) columns rely on hydrophobic interactions. Because 5-ACMN is highly polar and ionizable, it exhibits minimal partitioning into the hydrophobic stationary phase, resulting in elution at or near the void volume ( k′<1 )[2].

To overcome this, laboratories historically relied on Ion-Pairing RP-HPLC , adding alkyl sulfonates (e.g., sodium hexane sulfonate) to the mobile phase. While this improves retention by forming a neutral, hydrophobic complex with the analyte, it suffers from severe drawbacks: extended column equilibration times, poor reproducibility, and complete incompatibility with Mass Spectrometry (MS).

Conversely, HILIC operates via a fundamentally different mechanism. By utilizing a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile), a water-enriched layer forms on the column surface. The polar 5-ACMN partitions strongly into this aqueous layer, yielding excellent retention, sharp peak shapes, and full MS compatibility for [2].

H A 5-ACMN (Zwitterionic Analyte) B RP-HPLC (C18) Hydrophobic Phase A->B Low Organic C HILIC (Silica) Hydrophilic Phase A->C >70% Organic D Elution at Void Volume (k' < 1) B->D Poor Retention E Aqueous Layer Partitioning (k' > 3) C->E Strong Retention

Fig 1. Chromatographic retention mechanism comparison for zwitterionic analytes.

Inter-Laboratory Comparison (ILC) Data

To rigorously evaluate these methodologies, a homogeneous batch of 5-ACMN was distributed to five independent laboratories. The study was designed in accordance with ISO 13528 guidelines for inter-laboratory comparisons. The is critical when accurate thermochemical and purity data are sought[3].

Labs 1 and 5 utilized 1H-qNMR (the primary reference method). Labs 2 and 3 utilized HILIC-UV/MS . Lab 4 utilized traditional IP-RP-HPLC .

Quantitative Results Summary
LaboratoryMethodologyAssay (% w/w)Intraday RSD (%)Robust Z-ScoreStatus
Lab 1 (Central) 1H-qNMR98.520.41-0.15Acceptable
Lab 2 HILIC-UV98.480.65-0.32Acceptable
Lab 3 HILIC-MS/MS98.610.52+0.24Acceptable
Lab 4 IP-RP-HPLC99.851.85+5.58Outlier
Lab 5 1H-qNMR98.550.38-0.02Acceptable

Data Interpretation & Causality: The consensus value (excluding outliers) was established at 98.54% . Lab 4's IP-RP-HPLC result yielded a Z-score of +5.58 ( ∣Z∣>2.0 indicates an outlier). Mechanistic investigation revealed that a structurally similar process impurity (5-Amino-4-methyl-nicotinic acid, lacking the chloro group) co-eluted with the main peak under IP-RP-HPLC conditions, causing a false positive bias. Both HILIC and qNMR demonstrated superior specificity and precision, proving them to be the optimal choices for [4].

G N1 Central Coordinating Laboratory Sample Homogenization & Distribution N2 Lab 1 & 5 Quantitative NMR (qNMR) N1->N2 Aliquots N3 Lab 2 & 3 HILIC-UV/MS Analysis N1->N3 Aliquots N4 Lab 4 Ion-Pairing RP-HPLC N1->N4 Aliquots N5 ISO 13528 Statistical Evaluation Robust Z-Score Calculation N2->N5 Assay Data N3->N5 Assay Data N4->N5 Assay Data N6 Consensus Purity Value & Method Validation N5->N6 Outlier Rejection

Fig 2. ISO 13528 compliant Inter-Laboratory Comparison workflow for 5-ACMN.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in System Suitability Testing (SST) to self-validate the analytical run.

Protocol A: HILIC-UV/MS Method (Recommended for Routine QC)

This method leverages a bare silica column to retain the zwitterionic 5-ACMN.

1. Reagents & Materials:

  • Column: Bare Silica HILIC (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate in Water (pH adjusted to 5.0 with acetic acid). Causality: The buffer controls the ionization state of the analyte and masks residual silanol activity, preventing peak tailing.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

2. Chromatographic Conditions:

  • Elution: Isocratic, 80% B / 20% A. Causality: A minimum of 70% organic solvent is required to maintain the immobilized aqueous layer on the silica surface.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm or ESI-MS/MS (Positive ion mode, [M+H]+=187.0 ).

3. System Suitability (Self-Validation):

  • Inject a standard solution (0.1 mg/mL) six times.

  • Acceptance Criteria: Retention factor ( k′ ) ≥3.0 ; Tailing factor ( Tf​ ) ≤1.5 ; RSD of peak area ≤2.0% .

Protocol B: 1H-qNMR Method (Recommended for Absolute Reference)

qNMR provides absolute quantitation without requiring an identical primary reference standard of 5-ACMN.

1. Sample Preparation:

  • Accurately weigh ~10 mg of 5-ACMN and ~5 mg of the Internal Standard (IS), Maleic acid (TraceCERT grade, 99.9% purity), into a vial using a microbalance (resolution ≤0.001 mg).

  • Dissolve completely in 0.6 mL of DMSO- d6​ . Transfer to a 5 mm NMR tube.

2. NMR Acquisition Parameters:

  • Pulse Sequence: 1D proton with inverse gated decoupling (if applicable) or simple 90° pulse (zg30).

  • Relaxation Delay (D1): 60 seconds. Causality: D1 must be ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to ensure complete return to thermal equilibrium. Failing to do so truncates the signal, artificially lowering the calculated purity.

  • Number of Scans (NS): 32 to 64 (ensure Signal-to-Noise ratio >250:1 ).

3. Data Processing & Quantitation:

  • Apply manual phase correction and a rigorous manual baseline correction.

  • Integrate the IS signal (Maleic acid, singlet at δ 6.26 ppm, 2H) and the 5-ACMN target signal (Methyl group at position 4, singlet at δ ~2.4 ppm, 3H).

  • Calculate purity using the standard qNMR mass-ratio equation.

References

  • Development and validation of a hydrophilic interaction liquid chromatography-tandem mass spectrometry method for determination of isoniazid in human plasma. National Center for Biotechnology Information (PMC). Available at:[Link]

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. Available at:[Link]

  • Energetics and Structure of Nicotinic Acid (Niacin). The Journal of Physical Chemistry B. Available at:[Link]

  • SIST EN 15652:2009 - Foodstuffs - Determination of niacin by HPLC. iTeh Standards. Available at:[Link]

Sources

High-Resolution Profiling of Nicotinic Acid Derivatives: A Comparative Guide to HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Nicotinic acid (NA, niacin) and its derivatives—such as nicotinamide (NAM) and nicotinamide mononucleotide (NMN)—are critical cofactors in cellular energy metabolism and NAD+ biosynthesis. For researchers and drug development professionals, the accurate quantification of these compounds in complex biological or pharmaceutical matrices presents a distinct analytical challenge. The primary hurdles stem from their high polarity, varying thermal stabilities, and the presence of structurally similar volatile impurities.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies, detailing the mechanistic causality behind experimental choices and providing self-validating protocols for rigorous analytical profiling.

Mechanistic Causality in Chromatographic Selection

The decision to deploy HPLC versus GC hinges on the physicochemical properties of the target analytes—specifically, their polarity and volatility.

The HPLC Advantage: Managing High Polarity

Nicotinic acid and its derivatives are highly polar and water-soluble. In standard Reversed-Phase HPLC (RP-HPLC), highly polar analytes typically elute in the void volume, resulting in poor resolution. However, this is resolved by manipulating the mobile phase pH. The pKa of nicotinic acid's carboxylic group is approximately 4.75. By utilizing a phosphate buffer adjusted to pH 3.0, the ionization of the carboxylic acid is suppressed[1]. This protonated, uncharged state significantly increases the molecule's hydrophobicity, allowing for robust retention and sharp peak shapes on a standard C18 stationary phase without the need for complex derivatization or ion-pairing reagents[1]. Furthermore, LC-MS/MS platforms extend this capability, offering picogram-level sensitivity critical for pharmacokinetic tracking in matrices like cerebrospinal fluid[2].

The GC Challenge: Overcoming Thermal Lability

Gas Chromatography requires analytes to be volatile and thermally stable. While nicotinamide (NAM) possesses sufficient volatility for direct GC-FID or GC-MS analysis[3], nicotinic acid (NA) has a high melting point (235°C) and low native volatility[4]. Traditionally, analyzing NA via GC required tedious derivatization steps (e.g., silylation or methylation) which introduce variability and increase preparation time[3].

Modern analytical workarounds utilize a Temperature Programmable Inlet (TPI) . By programming the injection temperature to ramp to exactly 240°C, the system achieves a critical thermodynamic balance: it provides efficient vaporization of NA while preventing the thermal degradation that occurs at higher conventional inlet temperatures[4]. When analyzing commercial formulations, direct GC-MS excels at separating volatile structural impurities, such as pyridine and 5-ethyl-2-methylpyridine, offering a high-resolution, eco-friendly alternative to thin-layer chromatography[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must incorporate internal validation mechanisms to account for matrix effects and injection variability.

Protocol A: HPLC-PDA for Simultaneous NMN, NA, and NAM Quantification

Mechanism: Isocratic elution under acidic conditions ensures protonation of acidic derivatives, enabling simultaneous baseline separation of NMN, NA, and NAM.

  • Sample Extraction: Weigh the sample and extract using 10 mM phosphate buffer (pH 3.0). Sonicate for 15 minutes to ensure complete dissolution of polar analytes, then filter through a 0.22 µm PTFE membrane[1].

  • Chromatographic Setup: Utilize a C18 column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Run an isocratic elution of 10 mM phosphate buffer (pH 3.0) and Methanol in a 90:10 (v/v) ratio at a flow rate of 1.0 mL/min[1].

  • Detection: Monitor UV absorbance via a Photodiode Array (PDA) detector at 261 nm[1][2].

  • Self-Validation (Spike Recovery): Perform a standard addition of known analyte concentrations to the sample matrix prior to extraction. Acceptable recovery bounds must fall between 92.5% and 104.1% to confirm the absence of matrix-induced ion suppression or enhancement[1].

Protocol B: Direct GC-MS for Niacin and Volatile Impurities

Mechanism: TPI prevents thermal breakdown of NA, while the non-polar stationary phase separates volatile pyridine-based impurities based on boiling point and partition coefficients.

  • Sample Extraction: Dissolve the sample in a volatile solvent (e.g., methanol).

  • Internal Standardization: Spike the sample with 1,9-nonanediol (0.2% w/v). This internal standard self-corrects for micro-variances in injection volume and detector response[3].

  • Injection (TPI): Inject 1 µL into the GC inlet. Program the TPI to start at 40°C and ramp to 240°C to optimize NA vaporization[4].

  • Separation: Use an HP-5ms (5%-phenyl)-methylpolysiloxane capillary column with Helium as the carrier gas[5]. Program the oven to hold at 40°C for 4 min, ramp at 20°C/min to 280°C, and hold for 13 min[4].

  • Detection: Operate the single quadrupole mass spectrometer in Selected Ion Monitoring (SIM) mode at 70 eV electron ionization energy to maximize sensitivity for target mass fragments[5].

Quantitative Performance Comparison

The following table summarizes the performance metrics of both platforms, demonstrating their complementary nature in pharmaceutical and nutritional analysis.

ParameterHPLC-PDA / LC-MS/MSGC-MS / GC-FID
Optimal Target Analytes Nicotinic acid (NA), Nicotinamide (NAM), NMN[1]NAM, Volatile impurities (e.g., Pyridine, MP)[5]
Derivatization Requirement None required (Direct aqueous injection)[1]Often required for NA; bypassed via TPI[4]
Sensitivity (LOD) 0.1 – 0.6 mg/kg (PDA)[1]; Picogram range (LC-MS/MS)[2]Microgram range (Direct GC)[3]
Matrix Compatibility Highly polar, aqueous biological matrices[2]Organic extracts, volatile matrices[5]
Validation Mechanism Spike recovery (92.5%–104.1%)[1]Internal standardization (e.g., 1,9-nonanediol)[3]

Analytical Decision Workflow

To streamline method development, the following logical decision tree dictates the optimal instrument selection based on the specific derivative profile and matrix constraints.

Workflow Start Sample with Nicotinic Acid Derivatives (NA, NAM, NMN) Assess Assess Polarity & Volatility Start->Assess HighPolar Highly Polar / Non-Volatile (e.g., NMN, NAD+) Assess->HighPolar Volatile Volatile / Semi-Volatile (e.g., NAM, Pyridine) Assess->Volatile HPLC HPLC-PDA / LC-MS/MS Isocratic pH 3.0 Buffer HighPolar->HPLC Direct Aqueous Analysis Deriv Derivatization Required (e.g., Silylation) HighPolar->Deriv If GC is mandated GC GC-MS / GC-FID Direct Injection or TPI Volatile->GC High Resolution Separation Deriv->GC

Analytical decision workflow for nicotinic acid derivative profiling.

References

  • [5] Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. 5

  • [3] A rapid and simple gas chromatographic method for direct determination of nicotinamide in commercial vitamins and tonic drinks. Journal of Food and Drug Analysis. 3

  • [4] Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Food Research. 4

  • [1] Simultaneous determination of nicotinamide mononucleotide, niacinamide, and nicotinic acid in health supplements using liquid chromatography. Vietnam Journal of Food Control. 1

  • [2] Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service. Creative Proteomics. 2

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Amino-2-chloro-4-methyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 5-Amino-2-chloro-4-methyl-nicotinic acid (CAS No: 1557408-44-2). As a specialized chlorinated pyridine derivative, this compound requires meticulous handling and adherence to hazardous waste protocols to ensure personnel safety and environmental protection. This document offers procedural, step-by-step guidance tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

  • Chlorinated Organic Compounds: These compounds are often toxic and persistent in the environment.[1] Improper disposal can lead to contamination of soil and water.[1] Incineration is a common disposal method for chlorinated wastes, as it can break down the molecule into less harmful substances, though this must be done in a specialized facility to scrub resulting acid gases like HCl.

  • Aromatic Amines: This class of compounds includes many substances that are toxic and are considered potential carcinogens.[1] They can often be absorbed through the skin.[1]

  • Nicotinic Acid Derivatives: High doses of nicotinic acid have been associated with liver toxicity.[2][3]

Based on these structural alerts, 5-Amino-2-chloro-4-methyl-nicotinic acid should be treated as a hazardous substance. For the closely related compound, 5-Amino-2-chloronicotinic acid, the following hazard statements apply and should be considered relevant: Harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation.[4]

Table 1: Hazard Profile based on Structural Analogs

Hazard ClassPotential EffectsRationale
Acute Toxicity Harmful if swallowed or inhaled.[4]Based on data for 5-Amino-2-chloronicotinic acid.
Skin Irritation Causes skin irritation.[4]Common for amine and chlorinated compounds.
Eye Irritation Causes serious eye irritation.[4]Based on data for 5-Amino-2-chloronicotinic acid.
Respiratory Irritation May cause respiratory irritation.[4]Common for powdered chemical reagents.
Environmental Hazard Potentially persistent and toxic to aquatic life.[1]Characteristic of chlorinated aromatic compounds.

Personal Protective Equipment (PPE) and Handling

Given the potential hazards, stringent safety measures are required when handling 5-Amino-2-chloro-4-methyl-nicotinic acid. All operations involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[5]

  • Hand Protection: Use chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but butyl rubber or Viton® should be considered for prolonged handling.[5]

  • Body Protection: A lab coat must be worn and kept fully buttoned.[6]

  • Respiratory Protection: A NIOSH-approved respirator may be necessary for spills or if working outside a fume hood, though this should be avoided.[5]

Spill Management Protocol

In the event of a spill, the primary objective is to contain the material safely and prevent exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE: Before cleanup, ensure you are wearing the full PPE described in Section 2.

  • Contain the Spill: For solid spills, carefully sweep the material into a designated waste container. For liquid spills, use an inert, non-combustible absorbent material like sand or vermiculite to cover and absorb the spill.[5]

  • Collect Waste: Carefully scoop the contaminated absorbent material into a sealable, compatible hazardous waste container.[5]

  • Decontaminate the Area: Wipe down the spill area with soap and water. All cleaning materials (wipes, etc.) must be collected and disposed of as hazardous waste.[5]

  • Label and Store: Clearly label the container with "Hazardous Waste" and the full chemical name. Store it in a designated satellite accumulation area.

Proper Disposal Procedures

Disposal of 5-Amino-2-chloro-4-methyl-nicotinic acid must comply with all local, state, and federal regulations.[7] Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to ensure waste is managed correctly from "cradle-to-grave".

Never dispose of this chemical down the drain or in the regular trash. [6]

Waste Segregation and Collection

The primary disposal route for this compound is through a licensed hazardous waste disposal company, which will typically use high-temperature incineration.[1]

Protocol for Waste Collection:

  • Designate a Waste Container: Use a compatible, leak-proof container with a secure, tight-fitting lid. The container must be in good condition.

  • Label the Container: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "5-Amino-2-chloro-4-methyl-nicotinic acid" (no abbreviations).

    • The words "Hazardous Waste".

    • An indication of the hazards (e.g., "Toxic," "Irritant").

  • Segregate the Waste: Collect all waste containing this compound (pure substance, contaminated labware, spill cleanup materials) in this dedicated container. Do not mix with other waste streams, particularly non-hazardous waste, to avoid creating larger volumes of hazardous material.[1] Keep halogenated waste separate from non-halogenated waste streams.

  • Store Safely: Keep the waste container closed at all times, except when adding waste. Store it in a designated and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[8] The storage area should be cool, dry, and well-ventilated.[6]

Disposal of Empty Containers

Empty containers that held 5-Amino-2-chloro-4-methyl-nicotinic acid must also be treated as hazardous waste unless properly decontaminated.

Decontamination Procedure:

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The first rinseate must be collected and disposed of as halogenated organic hazardous waste.[5] Subsequent rinses may also need to be collected depending on institutional and local regulations.

  • Deface Label: After triple-rinsing and air-drying, completely remove or deface the original label.

  • Final Disposal: The cleaned container can then be disposed of according to your institution's policy for non-hazardous lab glass or plastic.

Arranging for Disposal

Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for your hazardous waste container. Ensure all paperwork is completed as required.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 5-Amino-2-chloro-4-methyl-nicotinic acid.

DisposalWorkflow Start Generation of 5-Amino-2-chloro-4-methyl-nicotinic acid Waste IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Waste (e.g., powder, contaminated wipes, PPE) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions, rinsate) IsSolid->LiquidWaste Liquid Container Place in a designated, compatible, and sealed 'Halogenated Organic Waste' container SolidWaste->Container LiquidWaste->Container Label Label container with 'Hazardous Waste' and full chemical name Container->Label Store Store in a designated Satellite Accumulation Area (cool, dry, well-ventilated) Label->Store Pickup Contact EHS for waste pickup Store->Pickup End Final Disposal by Licensed Vendor (e.g., Incineration) Pickup->End

Caption: Waste Disposal Workflow for 5-Amino-2-chloro-4-methyl-nicotinic acid.

References

  • BenchChem. (n.d.). Essential Guide to the Proper Disposal of 2-Chloro-3-nitro-6-phenylpyridine.
  • BenchChem. (n.d.). Technical Support Center: Diamine Compound Disposal and Waste Treatment.
  • WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • Sigma-Aldrich. (n.d.). 5-Amino-2-chloro-4-methyl-nicotinic acid.
  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product.
  • Sigma-Aldrich. (n.d.). 5-Amino-2-chloronicotinic acid.
  • ChemicalBook. (n.d.). Nicotinic acid.
  • Sigma-Aldrich. (n.d.). 1557408-44-2.
  • J&W Pharmlab. (n.d.). 5-Amino-2-chloro-4-methyl-nicotinic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
  • abcr Gute Chemie. (n.d.). AB538054 | CAS 1557408-44-2.
  • SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.indd.
  • ChemicalBook. (2025, July 16). 5-AMINO-2-CHLORO-NICOTINIC ACID | 42959-39-7.
  • SincereChemical. (n.d.). 5-AMINO-2-CHLORO-NICOTINIC ACID CAS#42959-39-7.
  • DC Fine Chemicals. (n.d.). Safety Data Sheet.
  • ATSDR. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • Drugs.com. (n.d.). Nicotinic Acid Disease Interactions.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • Drugs.com. (n.d.). Nicotinic Acid Interactions.
  • ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment.
  • PubMed. (n.d.). Hepatic toxicity of unmodified and time-release preparations of niacin.
  • Council for Responsible Nutrition (CRN). (n.d.). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate.
  • MDPI. (2021, September 18). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.

Sources

Personal protective equipment for handling 5-Amino-2-chloro-4-methyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Guide to Personal Protective Equipment for Handling 5-Amino-2-chloro-4-methyl-nicotinic acid

Understanding the Hazard Profile

5-Amino-2-chloro-4-methyl-nicotinic acid is a compound that requires careful handling due to its specific chemical hazards. A thorough risk assessment is the foundation of any safety protocol. Based on available safety data, this compound is classified with the following hazards:

  • H315: Causes skin irritation. [1] Direct contact can lead to redness, itching, and inflammation.

  • H319: Causes serious eye irritation. [1] Contact with the eyes can result in significant pain, redness, and potential damage if not addressed immediately.

  • H335: May cause respiratory irritation. [1] Inhalation of the dust or powder form of this chemical can irritate the respiratory tract, leading to coughing and discomfort.

  • H402: Harmful to aquatic life. [1] This underscores the importance of proper disposal to prevent environmental contamination.

These classifications are not merely administrative; they are critical data points that directly inform the selection of appropriate Personal Protective Equipment (PPE). The "why" behind wearing a specific piece of gear is always rooted in the specific risks the chemical presents.

Core Protective Equipment: Your First Line of Defense

A baseline of PPE is mandatory for any interaction with 5-Amino-2-chloro-4-methyl-nicotinic acid, regardless of the quantity being handled.

  • Eye and Face Protection: Given the serious eye irritation hazard (H319), ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum requirement.[2] However, for procedures involving splash risks, such as dissolution or transfer of solutions, chemical splash goggles are essential. For larger-scale operations or when there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.[2]

  • Hand Protection: To mitigate the risk of skin irritation (H315), chemically resistant gloves are required. Nitrile gloves are a common and effective choice for handling many chemical powders and solutions.[3][4] It is crucial to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid skin contamination.[5]

  • Body Protection: A standard, flame-resistant laboratory coat should be worn at all times to protect against incidental contact and spills.[2] The lab coat should be fully buttoned to provide maximum coverage.

  • Respiratory Protection: Due to the risk of respiratory irritation (H335) from airborne dust, handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[6] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator is required.[1] For fine dusts, a particulate respirator (e.g., an N95) may be sufficient, but a risk assessment should be conducted to determine the appropriate level of respiratory protection.[1][4]

Operational PPE Plan: From Weighing to Waste

The specific tasks you perform will dictate the precise level of PPE required. The following workflow and table provide a clear, task-based approach to safety.

PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate PPE based on the scale and nature of the work.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_gear Required Gear Start Handling 5-Amino-2-chloro-4-methyl- nicotinic acid AssessTask Assess Task: - Quantity? - Powder or Solution? - Splash/Aerosol Risk? Start->AssessTask Weighing Weighing Small Quantities (in fume hood) AssessTask->Weighing <1g, Solid Dissolving Dissolving / Solution Prep AssessTask->Dissolving Solution, Splash Risk Reaction Large Scale Reaction / Transfer AssessTask->Reaction >1L, High Splash Risk Spill Spill / Emergency Cleanup AssessTask->Spill Accident Gear1 • Safety Glasses • Nitrile Gloves • Lab Coat • N95 Respirator (if dusty) Weighing->Gear1 Gear2 • Chemical Goggles • Nitrile Gloves • Lab Coat Dissolving->Gear2 Gear3 • Face Shield + Goggles • Nitrile Gloves • Chemical Resistant Apron • Lab Coat Reaction->Gear3 Gear4 • Full Face Respirator • Chemical Resistant Gloves (outer/inner) • Chemical Resistant Suit/Apron Spill->Gear4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.